Sebuthylazine-d5 (ethyl-d5)
Description
BenchChem offers high-quality Sebuthylazine-d5 (ethyl-d5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sebuthylazine-d5 (ethyl-d5) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRUVKZGXNSXMB-ZTIZGVCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sebuthylazine-d5 (ethyl-d5): An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of Sebuthylazine-d5 (ethyl-d5), a stable isotope-labeled internal standard critical for the accurate quantification of the herbicide Sebuthylazine. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the chemical structure, physicochemical properties, and practical applications of this essential analytical tool.
Introduction: The Role of Deuterated Standards in Analytical Integrity
In the realm of quantitative analysis, particularly in complex matrices such as environmental and biological samples, achieving accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that addresses many of the challenges inherent in these analyses, such as matrix effects and variations in sample preparation and instrument response.[1] Stable isotope-labeled internal standards, such as Sebuthylazine-d5 (ethyl-d5), are the cornerstone of this methodology.
By introducing a known quantity of the deuterated analog of the analyte into the sample at the beginning of the analytical workflow, any subsequent loss or variation in signal intensity during extraction, purification, and analysis affects both the analyte and the internal standard equally. This allows for a highly accurate determination of the analyte concentration based on the ratio of the signals from the native and labeled compounds.
Chemical Structure and Properties
Sebutylazine-d5 (ethyl-d5) is a deuterated form of the triazine herbicide Sebuthylazine. The deuterium labeling is specifically on the ethyl group, which provides a distinct mass shift for mass spectrometric detection without significantly altering the chemical and physical behavior of the molecule.
Chemical Structure
The chemical structure of Sebuthylazine-d5 (ethyl-d5) is characterized by a triazine ring substituted with a chlorine atom, a sec-butylamino group, and a deuterated ethylamino group.
Caption: Chemical structure of Sebuthylazine-d5 (ethyl-d5).
Physicochemical Properties
The physicochemical properties of Sebuthylazine-d5 (ethyl-d5) are very similar to its non-labeled counterpart, which is a critical requirement for an effective internal standard.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁D₅ClN₅ | [2] |
| Molecular Weight | 234.74 g/mol | [2] |
| CAS Number | 1219805-56-7 | [2][3][4][5] |
| Unlabeled CAS Number | 7286-69-3 | [3][4] |
| Appearance | Solid | [6] |
| Isotopic Enrichment | ≥98 atom % D | [7] |
| Storage Temperature | Hygroscopic, -20°C Freezer, Under inert atmosphere | [6] |
| Solubility | Slightly soluble in Benzene, Chloroform, DMSO, Methanol | [6] |
| Stability | Moisture Sensitive | [6] |
Synthesis of Sebuthylazine-d5 (ethyl-d5)
A plausible synthetic route would start with cyanuric chloride, a common precursor for triazine herbicides. The chlorine atoms on the triazine ring are sequentially substituted with different amine groups. To introduce the deuterated ethyl group, ethyl-d5-amine would be used as a reactant.
Caption: Inferred synthetic pathway for Sebuthylazine-d5 (ethyl-d5).
The synthesis of deuterated N-ethyl amines can be achieved through various methods, including the reduction of deuterated amides or the use of deuterated alkylating agents.[8][9][10][11][12]
Mechanism of Action of the Parent Compound: Sebuthylazine
Sebutylazine, the non-labeled analyte, is a selective herbicide belonging to the triazine class.[13] Its primary mode of action is the inhibition of photosynthesis in susceptible plants.[13] Triazine herbicides block the electron transport chain in photosystem II (PSII) by binding to the D1 protein. This disruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth, ultimately leading to the death of the plant.[14]
Application in Quantitative Analysis: A Step-by-Step Protocol
Sebutylazine-d5 (ethyl-d5) is primarily used as an internal standard for the quantification of Sebuthylazine in various matrices, most commonly environmental samples like water and soil, by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Determination of Sebuthylazine in Water by GC-MS
This protocol is adapted from established methods for the analysis of triazine pesticides in water.[15][16][17]
5.1.1. Materials and Reagents
-
Sebutylazine analytical standard
-
Sebutylazine-d5 (ethyl-d5) internal standard
-
Methanol, pesticide residue grade
-
Dichloromethane, pesticide residue grade
-
Ethyl acetate, pesticide residue grade
-
Sodium sulfate, anhydrous
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
Sample collection vials
5.1.2. Preparation of Standards
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Sebuthylazine and Sebuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Sebuthylazine stock solution with a suitable solvent (e.g., ethyl acetate) to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the Sebuthylazine-d5 stock solution with methanol.
5.1.3. Sample Preparation (Solid-Phase Extraction)
-
Sample Fortification: To a 100 mL water sample, add a known amount of the Sebuthylazine-d5 internal standard spiking solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 10 ng/mL).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate into a collection tube.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
5.1.4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (suggested):
-
Sebutylazine: m/z (quantification ion), m/z (confirmation ions)
-
Sebutylazine-d5: m/z (quantification ion + 5 Da), m/z (confirmation ions + 5 Da)
-
-
5.1.5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of Sebutylazine to the peak area of Sebuthylazine-d5 against the concentration of the Sebutylazine calibration standards.
-
Determine the concentration of Sebuthylazine in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Caption: General workflow for the analysis of Sebuthylazine using Sebuthylazine-d5 as an internal standard.
Conclusion
Sebutylazine-d5 (ethyl-d5) is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the herbicide Sebuthylazine. Its use as an internal standard in Isotope Dilution Mass Spectrometry effectively mitigates matrix effects and other sources of analytical variability, ensuring the integrity of the data. This guide provides a foundational understanding of its chemical properties, synthesis, and a practical protocol for its application, empowering scientists to achieve high-quality results in their analytical endeavors.
References
- Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground w
- Yadav, M., et al. (2022). Sustainable and Affordable Synthesis of (Deuterated)
- Physicochemical and toxicological studies of some commonly used triazine-based herbicides; In-silico approach. (n.d.).
- The Triazine Herbicides. (n.d.).
- Sebuthylazine-d5 (ethyl-d5). (n.d.). C/D/N Isotopes.
- A general, versatile and divergent synthesis of selectively deuter
- Triazine herbicides (PIM G013). (n.d.). INCHEM.
- Triazine herbicides. (n.d.). ChemicalBook.
- Schematic comparison of synthesis of deuterated aryl ethylamines a... (n.d.).
- Effective Synthesis of Deuterated n-Octylamine and Its Analogues. (n.d.). EPJ Web of Conferences.
- A practical synthesis of deuterated methylamine and dimethylamine. (n.d.).
- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. (n.d.). ChemicalBook.
- GC and GC-MS Applications for Food Safety Analysis. (2011). Thermo Fisher Scientific.
- Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI.
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.
- Sebuthylazine-d5 (ethyl-d5). (n.d.). LGC Standards.
- Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone. (n.d.). LGC Standards.
- Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu.
- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. (n.d.). Shanghai Sai Ke Rui Biological Technology Co., Ltd.
- Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry. (n.d.). BenchChem.
- CAS No : 1219805-56-7 | Product Name : Sebuthylazine D5 (ethyl D5). (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 4. Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone [lgcstandards.com]
- 5. Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7 - 上海赛可锐生物科技有限公司 [scrbio.com]
- 6. Sebuthylazine-d5 (ethyl-d5) | 1219805-56-7 [amp.chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epj-conferences.org [epj-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. Triazine herbicides [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method [mdpi.com]
- 16. scholars.direct [scholars.direct]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
synthesis of deuterated sebuthylazine internal standard
**A
Guide to the Rational Synthesis of Deuterated Sebuthylazine for Use as an Internal Standard**
Abstract
This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of deuterated sebuthylazine, specifically N-(butan-2-yl-d9)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine (Sebuthylazine-d9). Sebuthylazine is a chlorotriazine herbicide, and its isotopically labeled analogue is an essential internal standard for high-precision quantitative analysis by mass spectrometry.[1][2][3] Given the absence of a commercially available standard or a published synthesis protocol, this document outlines a robust, three-stage synthetic strategy. The proposed pathway involves the initial synthesis of a deuterated sec-butylamine-d9 precursor, followed by a sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) on cyanuric chloride.[4][5][6] This guide provides comprehensive, step-by-step experimental protocols, explains the chemical principles underpinning the strategic choices, and details the necessary characterization and validation steps to ensure the final product's identity, purity, and isotopic enrichment. It is intended for researchers in analytical chemistry, drug development, and environmental science who require a reliable method for producing this critical analytical tool.
Introduction and Strategic Overview
The Role of Deuterated Internal Standards
In modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are indispensable.[1] These compounds, where one or more atoms are replaced with a heavier isotope (e.g., ¹H with ²H or D), are ideal internal standards because they co-elute with the analyte and exhibit identical ionization behavior, yet are distinguishable by their mass-to-charge ratio (m/z). This minimizes analytical variability arising from sample preparation, matrix effects, and instrument fluctuation, leading to superior accuracy and precision. The synthesis of a deuterated analogue of the herbicide sebuthylazine is therefore a critical enabling step for its accurate environmental monitoring and metabolic studies.[1]
Proposed Synthetic Strategy: A Convergent Approach
The chemical structure of sebuthylazine, N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine, lends itself to a convergent synthesis based on the chemistry of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][7] The foundational route for synthesizing triazine herbicides involves the stepwise nucleophilic substitution of the chlorine atoms on the triazine ring.[3][4] The reactivity of these chlorine atoms is temperature-dependent, which allows for controlled, sequential additions of different nucleophiles.[5][6][8]
Our strategy is to first synthesize a fully deuterated sec-butylamine-d9 precursor. This isotopically labeled amine will then be used as a nucleophile in the final step of a sequential reaction with cyanuric chloride, which has first been reacted with ethylamine. This approach ensures the precise and stable placement of the deuterium label on the sec-butyl group, a site not prone to back-exchange under typical analytical conditions.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of Sebuthylazine-d9.
Detailed Experimental Protocols
Part A: Synthesis of sec-Butylamine-d9 Precursor
The key to this entire process is the robust synthesis of the deuterated building block. A highly effective method is the reductive amination of 2-butanone using a deuterated reducing agent and an ammonia source.
Protocol A: Reductive Amination
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 2-butanone (10.0 g, 138.7 mmol) and deuterated methanol (MeOD, 100 mL).
-
Ammonia Source: Add ammonium acetate (12.9 g, 166.4 mmol). Stir the mixture at room temperature for 20 minutes.
-
Reduction: Cool the solution to 0°C in an ice bath. In small portions over 30 minutes, add sodium cyanoborodeuteride (NaBD₃CN) (10.0 g, 152.0 mmol). Caution: Cyanide gas may be evolved if the solution becomes acidic. Ensure the reaction remains basic.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Carefully quench the reaction by the slow addition of 2 M HCl (aq) until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour. Basify the solution to pH >12 with 6 M NaOH (aq).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solution by rotary evaporation at low temperature to yield crude sec-butylamine-d9. Further purification can be achieved by fractional distillation.
Part B: Synthesis of the Triazine Intermediate
This stage involves the mono-substitution of cyanuric chloride with ethylamine. The reaction's temperature is critical to prevent di-substitution.[6][9]
Protocol B: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride (20.0 g, 108.4 mmol) in acetone (150 mL). Cool the solution to 0°C using an ice/salt bath.
-
Nucleophile Addition: Prepare a solution of ethylamine (70% in water, 7.0 g, 108.4 mmol) and sodium bicarbonate (9.1 g, 108.4 mmol) in 50 mL of water. Add this solution dropwise to the cyanuric chloride solution over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the resulting white slurry vigorously at 0-5°C for an additional 3 hours.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove any salts.
-
Drying: Dry the white solid product under vacuum at 40°C to a constant weight. The product, 2,4-dichloro-6-(ethylamino)-1,3,5-triazine, should be used directly in the next step.
Part C: Final Synthesis of Sebuthylazine-d9
The final step is the reaction of the deuterated amine with the mono-substituted triazine intermediate. A slightly elevated temperature is required to substitute the second, less reactive chlorine atom.[6][8]
Protocol C: Synthesis of N-(butan-2-yl-d9)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the intermediate from Part B (10.0 g, 51.8 mmol) in 100 mL of toluene.
-
Nucleophile Addition: Add the sec-butylamine-d9 (4.25 g, 51.8 mmol) from Part A, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (9.0 mL, 51.8 mmol) to act as an HCl scavenger.
-
Reaction: Heat the mixture to 30°C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Wash the solution with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final Sebuthylazine-d9 as a white solid.
Validation and Characterization
To ensure the trustworthiness of the synthesized internal standard, rigorous characterization is mandatory. This process validates the chemical structure, assesses purity, and confirms isotopic incorporation.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the success of the deuteration.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).
-
Expected Result: A precise mass measurement of the protonated molecular ion [M+H]⁺.
-
Rationale: The mass of Sebuthylazine-d9 will be 9 daltons higher than its non-deuterated counterpart. This mass shift is a direct confirmation of the incorporation of nine deuterium atoms.
| Compound | Chemical Formula | Exact Mass [M] | Expected [M+H]⁺ (m/z) |
| Sebuthylazine | C₉H₁₆ClN₅ | 229.1094 | 230.1167 |
| Sebuthylazine-d9 | C₉H₇D₉ClN₅ | 238.1659 | 239.1732 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and confirms the location of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of Sebuthylazine-d9 should show a complete or near-complete disappearance of signals corresponding to the sec-butyl group (the methyl and ethyl protons of the butyl chain and the C-H proton at the chiral center). The signals for the ethylamino group and the triazine ring should remain.
-
¹³C NMR: The carbon signals for the sec-butyl group will be present but may show splitting due to C-D coupling and a slight upfield shift.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the positions where deuterium has been incorporated, providing definitive proof of the label's location.
Mechanistic Considerations: The SNAr Reaction on Triazine
The synthesis of sebuthylazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the 1,3,5-triazine ring make the carbon atoms electron-deficient and thus highly susceptible to nucleophilic attack.
Caption: Mechanism of sequential SNAr on the triazine core.
The substitution of the three chlorine atoms occurs sequentially and requires progressively harsher conditions (i.e., higher temperatures).[5][6] The first substitution with ethylamine proceeds readily at 0-5°C. Once one chlorine is replaced by an electron-donating amino group, the triazine ring becomes less electrophilic, and the remaining chlorine atoms are less reactive. Therefore, the second substitution with sec-butylamine-d9 requires a slightly higher temperature (25-30°C) to proceed at a reasonable rate.[6][8] This differential reactivity is the cornerstone of the synthetic strategy, allowing for the controlled and ordered introduction of the two different amino groups.
Conclusion
This guide presents a complete, logical, and technically detailed strategy for the synthesis of deuterated sebuthylazine. By combining the synthesis of a deuterated precursor with the well-established principles of sequential nucleophilic substitution on cyanuric chloride, researchers can reliably produce a high-purity internal standard. The self-validating nature of the protocol, confirmed through rigorous MS and NMR characterization, ensures the final product is fit-for-purpose in demanding quantitative analytical applications. This work provides a critical resource for laboratories engaged in environmental analysis, pesticide research, and metabolomics.
References
-
AERU, University of Hertfordshire. (2025). Sebuthylazine (Ref: GS 13528). [Link]
-
Faria, J. L., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.).
-
Hermes, F., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
-
MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23712, Sebuthylazine. [Link]
-
PrepChem. (n.d.). Synthesis of mono-sec-butylamine. [Link]
-
Quesada, A., et al. (2008). 2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine: a structure with Z' = 4 containing two different molecular conformations and two independent chains of hydrogen-bonded R(2)2(8) rings. Acta Crystallographica Section C. [Link]
-
ResearchGate. (n.d.). Synthesis of chlorotriazines (2A, 2B, and 2D). [Link]
-
Tanimoto, H., et al. (2021). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. [Link]
- U.S. Patent. (n.d.). US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines.
-
Wang, Y., et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]
- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Sebuthylazine-d5 (ethyl-d5): A Technical Guide to its Herbicidal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebuthylazine, a member of the chlorotriazine herbicide family, effectively controls a broad spectrum of weeds by targeting a fundamental process in plant physiology: photosynthesis. This in-depth technical guide elucidates the core mechanism of action of sebuthylazine, with a special focus on its deuterated analogue, sebuthylazine-d5 (ethyl-d5). We will explore the molecular interactions at the heart of its herbicidal activity, the resultant physiological cascade that leads to plant death, and the pivotal role of isotopic labeling in advancing research in this field. This guide will serve as a comprehensive resource, integrating established scientific principles with practical experimental methodologies.
Introduction: The Triazine Herbicides and the Significance of Sebuthylazine
Triazine herbicides were first introduced in the 1950s and have since been instrumental in modern agriculture for selective weed control in various crops.[1] Sebuthylazine, chemically known as N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine, is a selective, systemic herbicide historically used for weed management in crops like corn and potatoes.[1][2] Its efficacy stems from its ability to disrupt the photosynthetic machinery in susceptible plants.[1]
The subject of this guide, sebuthylazine-d5 (ethyl-d5), is a stable isotope-labeled version of sebuthylazine.[3][4] The replacement of five hydrogen atoms with deuterium on the ethyl group does not significantly alter its chemical properties but provides a powerful tool for researchers.[5] This isotopic labeling allows for its use as an internal standard in analytical methods, ensuring accurate quantification of the parent compound in complex environmental and biological matrices.[6][7] Furthermore, it serves as a tracer in metabolic studies to elucidate the biotransformation pathways of sebuthylazine in plants and other organisms.[5][8]
Core Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for sebuthylazine, like other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII).[1][9][10] PSII is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis, including the splitting of water and the initial steps of electron transport.[11]
Molecular Target: The D1 Protein
Within the PSII complex, the specific target of sebuthylazine is a protein subunit known as D1.[9][10] The D1 protein contains a binding niche for a mobile electron carrier called plastoquinone (PQ), specifically at the Q_B site.[12] Sebuthylazine acts as a competitive inhibitor, binding to this Q_B site and displacing the native plastoquinone molecule.[11]
Molecular docking studies have provided insights into the specific interactions between triazine herbicides and the D1 protein. The binding is facilitated by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the Q_B_ binding pocket. For triazine herbicides, interactions with residues such as His215, Phe255, and Ser264 are considered crucial for stable binding.[9][11]
Consequence: Blockage of Electron Transport and Generation of Reactive Oxygen Species (ROS)
The binding of sebuthylazine to the D1 protein effectively blocks the transfer of electrons from the primary quinone acceptor (Q_A_) to the plastoquinone pool.[10][13] This interruption of the photosynthetic electron transport chain has two major consequences:
-
Inhibition of Photosynthesis: The blockage prevents the generation of ATP and NADPH, the energy currency and reducing power, respectively, required for carbon fixation in the Calvin cycle. This leads to a gradual starvation of the plant.[14]
-
Oxidative Stress: The more immediate and lethal effect is the generation of highly reactive oxygen species (ROS).[1][10] When electron flow is blocked, the high-energy electrons accumulate on the acceptor side of PSII. This leads to the formation of triplet chlorophyll, which can react with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂).[1] Additionally, the over-reduced state of the electron transport chain can lead to the formation of superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[1]
These ROS molecules initiate a cascade of destructive cellular events, including:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation.[15][16] This compromises membrane integrity, causing leakage of cellular contents and ultimately cell death.[10][15]
-
Protein Damage: ROS can oxidize amino acid residues in proteins, leading to loss of function, particularly of the D1 protein itself.
-
Pigment Bleaching: Chlorophyll and other photosynthetic pigments are susceptible to oxidation by ROS, resulting in the characteristic chlorosis (yellowing) observed in treated plants.[17]
The Role of Sebuthylazine-d5 (ethyl-d5) in Research
The deuterated analogue, sebuthylazine-d5, is an invaluable tool for researchers studying the environmental fate and metabolism of this herbicide.
Internal Standard for Accurate Quantification
In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS), isotopically labeled internal standards are crucial for accurate quantification.[6][7] Sebuthylazine-d5 co-elutes with the non-labeled sebuthylazine but is distinguished by its higher mass.[3] By adding a known amount of sebuthylazine-d5 to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate and precise measurements of sebuthylazine concentrations in soil, water, and biological tissues.[6][7]
Elucidating Metabolic Pathways through the Kinetic Isotope Effect
The replacement of hydrogen with deuterium can influence the rate of chemical reactions in which the C-H bond is broken. This phenomenon is known as the kinetic isotope effect (KIE) .[18] C-D bonds are stronger than C-H bonds, and therefore, reactions involving the cleavage of a C-D bond are typically slower.[18]
In the context of herbicide metabolism, this effect can be exploited to identify the primary sites of metabolic attack.[19] If the deuteration is at a position that is hydroxylated or otherwise modified by metabolic enzymes (e.g., cytochrome P450s), the rate of metabolism of sebuthylazine-d5 will be slower than that of the unlabeled compound. By comparing the metabolite profiles of organisms exposed to both labeled and unlabeled sebuthylazine, researchers can pinpoint the initial steps in the detoxification pathway.[19]
Metabolic Fate and Detoxification in Plants
The selectivity of sebuthylazine—its ability to control weeds without harming crops—is largely dependent on the plant's ability to metabolize and detoxify the herbicide.[6] Tolerant plants, such as maize, can rapidly break down sebuthylazine into non-toxic metabolites, while susceptible weeds cannot.[14] The primary detoxification pathways involve two major enzyme families:
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione, a tripeptide, to the sebuthylazine molecule.[1][12] This reaction increases the water solubility of the herbicide, making it easier to transport and sequester in the vacuole, away from its site of action in the chloroplast.[11]
-
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is involved in a wide range of oxidative reactions.[14][20] P450s can metabolize sebuthylazine through reactions such as N-dealkylation (removal of the ethyl or sec-butyl group) or hydroxylation, which can also lead to its detoxification.[13][20]
Experimental Protocols
Investigating the mechanism of action of herbicides like sebuthylazine involves a combination of in vivo and in vitro assays. Below are outlines of key experimental protocols.
Chlorophyll a Fluorescence Assay
This non-invasive technique is a rapid and sensitive method to assess the impact of herbicides on PSII activity.[20][21]
Objective: To measure the quantum efficiency of PSII and detect inhibition of electron transport.
Methodology:
-
Plant Material: Grow susceptible plants to a suitable stage (e.g., 2-4 true leaves).
-
Herbicide Treatment: Apply sebuthylazine at various concentrations. Include a control group treated with a blank formulation.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all PSII reaction centers are open.[20]
-
Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters.
-
Data Analysis: Compare the fluorescence parameters of treated plants to the control group over time. A rapid increase in fluorescence and a decrease in F_v_/F_m_ are indicative of PSII inhibition.
Whole-Plant Bioassay
This assay assesses the overall herbicidal efficacy and phytotoxicity of sebuthylazine on target weed species.
Objective: To determine the dose-response relationship and the concentration of herbicide required for 50% growth inhibition (GR₅₀).
Methodology:
-
Plant Cultivation: Grow weed seedlings in pots under controlled greenhouse conditions to a uniform growth stage.
-
Herbicide Application: Prepare a series of sebuthylazine dilutions and apply them to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control.
-
Growth Period: Maintain the plants in the greenhouse for a specified period (e.g., 14-21 days), providing optimal conditions for growth.
-
Assessment:
-
Visual Injury Rating: Score the plants based on a visual scale for symptoms like chlorosis, necrosis, and stunting.
-
Biomass Measurement: Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
-
Data Analysis: Plot the percentage of growth reduction (compared to the control) against the herbicide concentration. Use a logistic regression model to calculate the GR₅₀ value.
Glutathione S-Transferase (GST) Activity Assay
This in vitro assay measures the activity of GST enzymes in plant extracts, providing insights into the metabolic detoxification capacity.[9][16]
Objective: To determine if GST-mediated conjugation is a mechanism of tolerance or resistance to sebuthylazine.
Methodology:
-
Plant Material: Use tissues from both tolerant and susceptible plant species, treated with and without sebuthylazine.
-
Protein Extraction: Homogenize the plant tissue in an appropriate buffer to extract total soluble proteins.
-
Assay Reaction:
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time.[9][16] The rate of increase is proportional to the GST activity, as the conjugation of GSH to CDNB forms a product that absorbs at this wavelength.
-
Data Analysis: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) and compare the activities between different plant species and treatments. An increased GST activity in tolerant species or in response to herbicide treatment suggests a role in detoxification.
Data Summary
| Parameter | Description | Typical Observation with Sebuthylazine | Reference |
| Molecular Target | The specific protein that the herbicide binds to. | D1 protein of Photosystem II. | [9][10] |
| Binding Site | The specific location on the target protein where the herbicide binds. | Q_B site, competing with plastoquinone. | [11][12] |
| Primary Effect | The immediate consequence of herbicide binding. | Blockage of photosynthetic electron transport. | [10][13] |
| Secondary Effect | The downstream cascade of events leading to cell death. | Generation of Reactive Oxygen Species (ROS) and lipid peroxidation. | [1][10][15] |
| Detoxification Enzymes | Enzymes in tolerant plants that metabolize the herbicide. | Glutathione S-Transferases (GSTs) and Cytochrome P450s. | [1][12][14][20] |
| Role of Sebuthylazine-d5 | Application of the deuterated analogue in research. | Internal standard for quantification and tracer for metabolic studies. | [5][6][7][8] |
Conclusion
Sebuthylazine exerts its herbicidal activity through a well-defined mechanism of action: the inhibition of photosystem II by binding to the D1 protein. This leads to a blockage of electron transport, resulting in the production of destructive reactive oxygen species and subsequent cellular damage. The development of deuterated analogues like sebuthylazine-d5 has been instrumental in advancing our understanding of its environmental fate and metabolic pathways. A thorough comprehension of these molecular and physiological processes is paramount for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between herbicides and plants.
References
- Zhang, C., Chang, S., Tian, X., & Tian, Y. (2013). 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Asian Journal of Chemistry, 25(18), 10331-10336.
- Ferrara, G., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501.
- Oettmeier, W. (1999). Herbicides of Photosystem II. In Photosynthesis: Physiology and Metabolism (pp. 547-569). Springer, Dordrecht.
- Sule, R. O., et al. (2022). Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling. Scientific Reports, 12(1), 1-13.
- Krieger-Liszkay, A. (2005). Herbicide-induced oxidative stress in photosystem II. Journal of Experimental Botany, 56(411), 417-422.
- El-Shintinawy, F. (1995). Triazine inhibits electron transfer in photosystem 2 and induces lipid peroxidation in thylakoid membrane of maize. Biologia Plantarum, 37(3), 461-466.
- Prade, L., et al. (1998). Structures of herbicides in complex with their detoxifying enzyme glutathione S-transferase - explanations for the selectivity of the enzyme in plants. Structure, 6(11), 1445-1452.
-
Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
- Kalaji, H. M., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 524.
-
University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Retrieved from [Link]
- Sayeed, I., et al. (2012). Toxicity of the herbicide atrazine: effects on lipid peroxidation and activities of antioxidant enzymes in the freshwater fish Channa punctatus (Bloch). Ecotoxicology and environmental safety, 80, 116-122.
- Zablotowicz, R. M., et al. (2019). Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. Plants, 8(3), 69.
- Burgos, N. R., & Talbert, R. E. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. In Herbicide Resistance in Weeds (pp. 131-146). Cambridge University Press.
- Sule, R. O., et al. (2022). Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling. eScholarship, University of California.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments: JoVE, (101), e52831.
- Szabó, B., et al. (2020). Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay. Sensors, 20(18), 5323.
- Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.
-
Graphviz. (n.d.). A Quick Introduction to Graphviz. Retrieved from [Link]
- Ferrara, G., et al. (2021). Molecular docking analysis of the interaction between the selected herbicides and the QB binding site of the D1 protein (chain A, PDB: 5XNL).
- Li, Z., et al. (2023). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. Remote Sensing, 15(18), 4478.
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
- University of Hertfordshire. (n.d.). Sebuthylazine (Ref: GS 13528). AERU.
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22206, Terbuthylazine. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23712, Sebuthylazine. Retrieved from [Link]
- Smeda, R. J., & Vaughn, K. C. (1997). Overview of Herbicide Mechanisms of Action. Weed Technology, 11(2), 374-381.
- Korres, N. E., et al. (2016). CHLOROPHYLL FLUORESCENCE MICROSCREENING AS A RAPID DETECTION METHOD FOR HERBICIDE RESISTANCE IN GRASS WEEDS IN NORTH CHINA PLAIN. Journal of Plant Protection Research, 56(4), 369-376.
- Kubiak, R., et al. (2001). Uptake of terbuthylazine and its medium polar metabolites into maize plants. Environmental Pollution, 114(1), 125-131.
- Antoniewicz, M. R., et al. (2007). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic engineering, 9(3), 277-289.
-
North Carolina State University Extension. (2015). Photosystem II inhibitors – Triazine Herbicides. Retrieved from [Link]
- Papadopoulos, A., et al. (2012). Terbuthylazine major metabolic pathway.
-
sitem.herts.ac.uk. (n.d.). sebuthylazine data sheet. Retrieved from [Link]
- Ambavaram, M. M., et al. (2014). Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs. Frontiers in plant science, 5, 45.
- Wyszkowska, J., & Kucharski, J. (2007). Enzymatic Activity of Soil Contaminated with Triazine Herbicides. Polish Journal of Environmental Studies, 16(2), 283-290.
-
Govindjee, R. (n.d.). The Z-Scheme Diagram of Photosynthesis. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
- Klinman, J. P. (2018). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. Molecules, 23(10), 2589.
-
Biology Discussion. (n.d.). Electron Transport Chain (With Diagram)| Photosynthesis. Retrieved from [Link]
- Kubiak, R., et al. (2001). Uptake of terbuthylazine and its medium polar metabolites into maize plants.
-
Ask A Biologist. (2017). Photosynthesis and the Electron Transport Chain. Retrieved from [Link]
- Heux, S., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems. BMC systems biology, 9, 51.
- De Prado, R., et al. (2007). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 145(2), 309-318.
- Heux, S., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of multimedia models for understanding the environmental behavior of volatile methylsiloxanes: Fate, transport, and bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The metabolic fate of a herbicidal methylmercapto-s-triazine (cyanatryn) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 17. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3hbiomedical.com [3hbiomedical.com]
A Technical Guide to the Isotopic Purity and Enrichment of Sebuthylazine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Labeling in Analytical Chemistry
Sebutylazine, a member of the triazine class of herbicides, is utilized in agriculture to control broadleaf and grassy weeds.[1] In the realm of analytical and environmental chemistry, its deuterated analogue, Sebuthylazine-d5, serves as an invaluable internal standard for the accurate quantification of Sebuthylazine and other related triazine pesticides in various matrices.[2] The five deuterium atoms on the ethyl group of Sebuthylazine-d5 provide a distinct mass shift, enabling its differentiation from the unlabeled analyte by mass spectrometry, without significantly altering its chemical and physical properties.[3] This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[2]
The utility and reliability of Sebuthylazine-d5 as an internal standard are fundamentally dependent on its isotopic purity and isotopic enrichment . Isotopic purity refers to the proportion of the desired deuterated isotopologue (in this case, the molecule with exactly five deuterium atoms) relative to all other isotopologues. Isotopic enrichment, a more specific term, denotes the percentage of deuterium atoms at the five designated labeled positions.[4] High isotopic purity and enrichment are paramount for minimizing interferences and ensuring the accuracy and precision of quantitative analyses.[5] This guide provides a comprehensive overview of the synthesis, analytical methodologies for assessing isotopic purity and enrichment, and data interpretation for Sebuthylazine-d5.
Synthesis of Sebuthylazine-d5: A Strategic Approach to Isotopic Labeling
The commercial synthesis of Sebuthylazine involves a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core with ethylamine and sec-butylamine.[6] A plausible and efficient synthetic route for Sebuthylazine-d5 leverages this established chemistry by incorporating a deuterated starting material.
A logical synthetic approach would involve the use of ethylamine-d5 as one of the nucleophiles. The synthesis would proceed as follows:
-
Monosubstitution: Cyanuric chloride is reacted with sec-butylamine under controlled temperature conditions to yield a mono-substituted intermediate.
-
Deuterated Disubstitution: The intermediate is then reacted with ethylamine-d5 to produce Sebuthylazine-d5.
This targeted approach ensures the specific incorporation of five deuterium atoms onto the ethyl group, a common and stable labeling position for internal standards. Careful control of the reaction conditions is crucial to maximize the yield and isotopic incorporation while minimizing potential side reactions.
Determination of Isotopic Purity and Enrichment: A Multi-faceted Analytical Approach
The verification of isotopic purity and enrichment of Sebuthylazine-d5 is a critical quality control step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]
Mass Spectrometry: The Gold Standard for Isotopic Distribution
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method for determining the isotopic distribution of a labeled compound.[5]
Experimental Protocol: LC-HRMS for Isotopic Purity of Sebuthylazine-d5
-
Sample Preparation: Prepare a dilute solution of Sebuthylazine-d5 (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Sebuthylazine (C9H16ClN5, exact mass: 229.1094) and the d5-labeled Sebuthylazine (C9H11D5ClN5, exact mass: 234.1408).[3][8]
-
Analyze the mass spectrum of the Sebuthylazine-d5 peak to determine the relative abundance of the different isotopologues (d0 to d5).
-
Calculate the isotopic purity by dividing the intensity of the d5 isotopologue by the sum of the intensities of all isotopologues.
-
Data Presentation: Representative Isotopic Distribution of Sebuthylazine-d5
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 (Unlabeled) | 229.1094 | < 0.1 |
| d1 | 230.1157 | < 0.1 |
| d2 | 231.1220 | < 0.1 |
| d3 | 232.1282 | 0.2 |
| d4 | 233.1345 | 1.0 |
| d5 | 234.1408 | 98.8 |
Note: The values presented are typical and may vary between batches. Always refer to the Certificate of Analysis for lot-specific data.
Diagram: Workflow for Isotopic Purity Determination by LC-HRMS
Caption: Workflow for the determination of Sebuthylazine-d5 isotopic purity by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Site of Deuteration
While MS provides the overall isotopic distribution, NMR spectroscopy, particularly ¹H NMR and ²H NMR, can confirm the location of the deuterium labels and provide an independent measure of isotopic enrichment.[7]
Experimental Protocol: ¹H NMR for Isotopic Enrichment of Sebuthylazine-d5
-
Sample Preparation: Dissolve an accurately weighed amount of Sebuthylazine-d5 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Identify the signals corresponding to the ethyl group in the ¹H NMR spectrum.
-
Integrate the residual proton signals of the ethyl group.
-
Compare the integral of the residual ethyl proton signals to the integral of a non-deuterated proton signal within the molecule (e.g., a proton on the sec-butyl group) to calculate the isotopic enrichment.
-
In the ¹H NMR spectrum of highly enriched Sebuthylazine-d5, the signals corresponding to the ethyl protons will be significantly diminished. The presence of very small residual signals confirms the high level of deuteration at this position.
Diagram: Logical Relationship for Multi-technique Verification
Caption: Multi-technique approach for the comprehensive verification of Sebuthylazine-d5.
Conclusion: Ensuring Analytical Confidence through Rigorous Characterization
The isotopic purity and enrichment of Sebuthylazine-d5 are critical parameters that directly impact its performance as an internal standard in quantitative analytical methods. This guide has outlined the fundamental principles, a plausible synthetic strategy, and detailed analytical workflows for the comprehensive characterization of this essential analytical tool. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify the isotopic integrity of Sebuthylazine-d5, thereby ensuring the accuracy, precision, and reliability of their analytical data. It is imperative for researchers to always refer to the Certificate of Analysis provided by the supplier for lot-specific data and, when necessary, perform independent verification to uphold the highest standards of scientific rigor.
References
-
González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681–691. Available at: [Link].
-
Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. ResearchGate. Available at: [Link].
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link].
-
Sebuthylazine (Ref: GS 13528). AERU - University of Hertfordshire. Available at: [Link].
-
Sebuthylazine. PubChem - NIH. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 4. epj-conferences.org [epj-conferences.org]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Role of Sebuthylazine-d5 as a Certified Reference Material
An In-Depth Technical Guide to the Certificate of Analysis for Sebuthylazine-d5 (ethyl-d5)
Sebuthylazine-d5 (ethyl-d5) is a deuterated stable isotope-labeled (SIL) analog of Sebuthylazine, a chlorotriazine herbicide. In modern analytical science, particularly in environmental monitoring and food safety testing, SIL internal standards are indispensable tools. They are added to samples in known quantities at the beginning of the analytical workflow to correct for analyte loss during sample preparation and to compensate for matrix effects during instrumental analysis, primarily with mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The reliability of quantitative data derived from these methods is fundamentally dependent on the quality of the internal standard. This is where the Certificate of Analysis (CoA) becomes the single most critical document for the research scientist. A CoA is not merely a product specification sheet; it is a legal document providing a comprehensive summary of the analytical tests performed on a specific batch (or lot) of the reference material, ensuring its identity, purity, and concentration are known and traceable.[1][2] Without a thorough CoA, the integrity of an entire study can be compromised, as the accuracy of every measurement is tied to the certified values of the standard.[3] This guide provides a detailed walkthrough of a typical CoA for Sebuthylazine-d5, explaining the significance of each section and the analytical science underpinning the certified data.
Deconstructing the Certificate of Analysis
A CoA for a certified reference material like Sebuthylazine-d5 is meticulously structured to provide complete traceability and quality assurance.[4] It is typically prepared in accordance with international standards such as ISO 17034 and ISO Guide 31, which specify the required content for reference material certificates.[2][5]
Part 1: Product Identification and Traceability
This initial section provides unambiguous identification of the material. It is the foundation of traceability, linking the physical vial in the lab to a specific production batch and its associated quality control data.[1]
| Parameter | Example Value | Significance |
| Product Name | Sebuthylazine-d5 (ethyl-d5) | The common chemical name, including the specific labeling information. |
| CAS Number | 1219805-56-7 | The unique Chemical Abstracts Service registry number for the labeled compound.[6][7] |
| Unlabeled CAS No. | 7286-69-3 | The CAS number for the non-deuterated parent compound, Sebuthylazine.[8] |
| Lot / Batch Number | XYZ-12345 | A unique identifier assigned to this specific manufacturing batch, crucial for audit trails and quality control.[1][4] |
| Molecular Formula | C₉H₁₁D₅ClN₅ | Describes the elemental composition, explicitly noting the five deuterium (D) atoms.[7] |
| Molecular Weight | 234.74 g/mol | The calculated molecular weight based on the isotopic composition.[7][9] |
| Date of Analysis | 2026-01-15 | Indicates when the quality control testing was performed. |
| Expiry Date | 2029-01-15 | The date until which the manufacturer guarantees the certified specifications, provided it is stored correctly.[10] |
Part 2: Certified Analytical Data & Specifications
This is the core of the CoA, where the quantitative results of rigorous analytical testing are presented.[4] For a deuterated standard, this section goes beyond simple chemical purity to certify the isotopic integrity.
| Parameter | Specification | Example Result | Analytical Technique(s) |
| Chemical Purity | ≥98.0% | 99.2% | HPLC-DAD, LC-MS/MS |
| Isotopic Purity | ≥99 atom % D | 99.6 atom % D | High-Resolution Mass Spectrometry (HRMS), ¹H-NMR |
| Isotopic Distribution | Conforms to structure | d₅ > 99%, d₄ < 1%, d₀-d₃ not detected | High-Resolution Mass Spectrometry (HRMS) |
| Identity | Conforms to structure | Confirmed | ¹H-NMR, Mass Spectrometry (MS) |
| Concentration (if solution) | 100.0 µg/mL ± 2.0 µg/mL | 100.5 µg/mL | Gravimetric Preparation / LC-MS/MS |
| Physical Appearance | White to off-white solid | Conforms | Visual Inspection |
-
Chemical Purity: The goal here is to quantify the percentage of the material that is the target molecule (Sebutylazine-d5) relative to any chemical impurities (e.g., residual starting materials, synthesis by-products). High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for this, separating compounds based on their polarity and quantifying them by UV absorbance.[11][12][13]
-
Identity Confirmation: It is not enough to know the material is pure; we must confirm it is the correct material. Mass Spectrometry provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's structure and, crucially for a SIL standard, confirms the location of the deuterium labels.[14][15] The absence of signals in a Proton NMR (¹H-NMR) spectrum where protons should be on the ethyl group is a powerful confirmation of successful deuteration.[16]
-
Isotopic Purity & Distribution: This is the most critical parameter for a SIL standard.[14]
-
Isotopic Purity (or Enrichment): This value defines the percentage of deuterium at the labeled positions.[16] A value of 99.6 atom % D means that for any given labeled position on the ethyl group, there is a 99.6% chance of finding a deuterium atom and only a 0.4% chance of finding a proton.[16]
-
Isotopic Distribution (or Species Abundance): This specifies the percentage of molecules that have the desired mass (d₅). Due to the statistical nature of the synthesis, it's impossible to achieve 100% d₅ molecules.[16] There will be trace amounts of d₄, d₃, etc. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this measurement, as it can resolve the tiny mass differences between these different isotopologues.[17][18] A clean distribution with a dominant d₅ peak is essential for accurate quantification to avoid isotopic crosstalk in the user's analysis.
-
Experimental Methodologies: A Deeper Dive
To ensure transparency and allow for methodological review, a comprehensive CoA will reference the test methods used.[4] Below are detailed examples of protocols for key analyses.
Protocol 1: Purity Determination by HPLC-DAD
This method is designed to separate and quantify Sebuthylazine-d5 from any non-labeled or structurally related impurities.
-
System Preparation: An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Standard Preparation: A stock solution of Sebuthylazine-d5 is accurately prepared in Acetone at a concentration of approximately 100 µg/mL.
-
Analysis: The standard solution is injected. The resulting chromatogram is analyzed to determine the area of the main peak corresponding to Sebuthylazine-d5.
-
Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. Purity (%) = (Area_Sebutylazine-d5 / Total_Peak_Area) * 100
Protocol 2: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol uses LC-ESI-HRMS to determine the isotopic distribution and confirm the identity.
-
System Preparation: A Thermo Scientific Q Exactive HF Orbitrap mass spectrometer (or equivalent) coupled to a UPLC system is used. The instrument is calibrated according to the manufacturer's specifications to ensure high mass accuracy.
-
Chromatographic Conditions: A short C18 column is used with a rapid gradient to quickly introduce the analyte into the mass spectrometer.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-500).
-
Resolution: 120,000 FWHM.
-
Spray Voltage: 3.5 kV.
-
-
Analysis: A dilute solution (approx. 1 µg/mL) of the Sebuthylazine-d5 is infused or injected into the system.
-
Data Processing:
-
The full scan spectrum is examined for the protonated molecular ion [M+H]⁺. For C₉H₁₁D₅ClN₅, the expected monoisotopic mass is approximately 235.14.
-
The isotopic cluster around this mass is extracted. The relative intensities of the ions corresponding to the d₀, d₁, d₂, d₃, d₄, and d₅ species are integrated.
-
The isotopic purity is calculated from the relative abundance of these isotopologue ions.[18]
-
Visualizing the Quality Control Workflow
The generation of a CoA is the final step in a rigorous, multi-stage quality control process. The following diagram illustrates this workflow, ensuring that every batch of Sebuthylazine-d5 meets the highest standards before it is released.
Caption: Figure 1: The workflow from synthesis to final product release, culminating in the generation of the Certificate of Analysis.
Conclusion: The CoA as a Guarantee of Quality
For researchers in drug development and environmental analysis, the Certificate of Analysis is more than just a piece of paper; it is the cornerstone of data integrity. A detailed, transparent, and methodologically sound CoA for Sebuthylazine-d5 (ethyl-d5) provides the user with confidence that their internal standard is fit for purpose.[2] It validates the identity, confirms the chemical purity, and, most importantly, certifies the isotopic purity necessary for accurate and reproducible quantitative analysis. By understanding how to interpret this document and the sophisticated analytical techniques behind it, scientists can ensure the validity of their results and the overall quality of their research.
References
- Reading and Interpreting Certificates of Analysis. Maple Research Labs Blog.
- Sebuthylazine-d5 (ethyl-d5). LGC Standards.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- Analytical methods.
- Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values. SETA-CRM.
- How to Read a Chemical Certificate of Analysis (COA).
- Certificate of analysis explained. LGC Standards.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Sebuthylazine | C9H16ClN5 | CID 23712. PubChem - NIH.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- CAS No : 1219805-56-7 | Product Name : Sebuthylazine D5 (ethyl D5).
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Reference Materials: Certific
- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. ChemicalBook.
- Sebuthylazine-d5 (ethyl-d5). CDN Isotopes.
- Terbuthylazine-d5 (ethyl-d5) (Standard). TargetMol.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone. LGC Standards.
- Sebuthylazine-d5 (ethyl-d5) - CAS:1219805-56-7. Shanghai Saikurui Biotechnology Co., Ltd.
- Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil.
- Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection.
- Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed.
- Analytical method development of Bromacil + Terbuthylazine pesticide (combination)
Sources
- 1. Research Compounds & Laboratory Materials | Maple Research Labs | Canada [mapleresearchlabs.com]
- 2. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 3. scribd.com [scribd.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone [lgcstandards.com]
- 6. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Terbuthylazine-d5 (ethyl-d5) (Standard)_TargetMol [targetmol.com]
- 10. Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values - Stanhope-Seta Reference Materials [seta-crm.co.uk]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijariit.com [ijariit.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. isotope.com [isotope.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Mass Spectral Characteristics of Sebuthylazine-d5 (ethyl-d5)
Introduction
Sebutylazine (CAS No: 7286-69-3) is a chlorotriazine herbicide historically used for selective weed control.[1][2] Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II complex.[1] While its agricultural application has diminished in many areas, its presence and that of its degradation products remain a focus of environmental monitoring. Accurate quantification of Sebuthylazine in complex matrices such as water, soil, and food products is paramount for regulatory compliance and environmental safety assessment.
This guide focuses on Sebuthylazine-d5 (ethyl-d5) (CAS No: 1219805-56-7), the stable isotope-labeled (SIL) analog of Sebuthylazine.[3][4] SIL compounds are indispensable tools in modern analytical chemistry, serving as superior internal standards for quantitative analysis by mass spectrometry.[5][6] This document provides an in-depth exploration of the mass spectral behavior of Sebuthylazine-d5, offering researchers and analytical scientists the foundational knowledge required for robust method development and data interpretation.
Section 1: The Gold Standard: Isotope Dilution Mass Spectrometry
The core principle behind using Sebuthylazine-d5 is isotope dilution, a quantitative technique that delivers exceptional accuracy and precision. Unlike external or surrogate standards, a SIL internal standard (SIL-IS) is chemically and physically almost identical to the analyte of interest.[7]
The Causality Behind its Efficacy:
-
Co-elution: Sebuthylazine-d5 co-elutes perfectly with the native Sebuthylazine during chromatographic separation.
-
Shared Physicochemical Behavior: It behaves identically during sample preparation steps, including extraction, clean-up, and derivatization.
-
Correction for Matrix Effects: Crucially, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source as the native analyte.[7][8]
By adding a known concentration of Sebuthylazine-d5 to every sample, calibrator, and quality control, variations introduced during the analytical workflow are normalized.[7] The final concentration is calculated based on the response ratio of the native analyte to the SIL-IS, effectively canceling out variability and leading to highly reliable and defensible data.
Section 2: Ionization Techniques and Instrumentation
The choice of ionization technique is critical for achieving the sensitivity and selectivity required for trace-level analysis of triazine herbicides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred methodology for analyzing polar compounds like Sebuthylazine.[1] Electrospray Ionization (ESI) in the positive ion mode is exceptionally effective. The multiple basic nitrogen atoms on the triazine ring readily accept a proton, forming a stable protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also a viable technique, GC-MS analysis of triazines can be more challenging due to their polarity and thermal lability.[9] Full scan GC-MS is useful for initial identification by comparing spectra to libraries like NIST.[2][9][10] For quantitative work, GC-MS often requires derivatization to improve volatility and chromatographic peak shape.
This guide will focus on the ESI-MS/MS characteristics, as it represents the most robust and widely adopted approach.
Section 3: Mass Spectral Fragmentation Analysis
Understanding the fragmentation pathway is essential for selecting the correct precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, which form the basis of quantitative tandem mass spectrometry.
Baseline Fragmentation: Unlabeled Sebuthylazine
To comprehend the behavior of the deuterated standard, we must first analyze the fragmentation of the native compound.
-
Precursor Ion: In positive mode ESI, Sebuthylazine protonates to form the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 230.1 .[2][11]
-
Primary Fragmentation Pathway: The most significant and structurally informative fragmentation event in Collision-Induced Dissociation (CID) is the neutral loss of butene (C₄H₈, molecular weight 56 Da) from the sec-butyl side chain. This is a characteristic fragmentation for compounds containing this group. This loss results in the formation of a stable, high-abundance product ion at m/z 174.1 .[11]
The MRM transition of 230.1 → 174.1 is therefore the primary choice for the sensitive and selective quantification of Sebuthylazine.
Core Analysis: Sebuthylazine-d5 (ethyl-d5)
The five deuterium atoms on the ethyl group increase the molecular weight of the internal standard by five mass units.[4]
-
Precursor Ion: The protonated molecule [M+H]⁺ for Sebuthylazine-d5 is observed at m/z 235.1 .
-
Predicted Fragmentation Pathway: The CID process induces the same fragmentation mechanism as the unlabeled analyte. The key insight is that the fragmentation occurs on the unlabeled sec-butyl group, leading to the neutral loss of butene (56 Da). The resulting product ion therefore retains the d5-labeled ethyl group.
-
Predicted Product Ion: The mass of this fragment is calculated by taking the unlabeled product ion (m/z 174.1) and adding the five mass units from the deuterium atoms. This yields a predicted product ion at m/z 179.1 .
This predictable mass shift is the foundation of its use as an internal standard. The instrument can clearly distinguish the analyte (230.1 → 174.1) from the internal standard (235.1 → 179.1) while ensuring that both compounds have undergone the same chemical journey.
Section 4: Data Summary and Visualization
The key mass spectral information for quantitative method development is summarized below.
Table 1: Key Mass Spectral Data for Sebuthylazine and Sebuthylazine-d5
| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (m/z) | Key MRM Transition |
| Sebuthylazine | C₉H₁₆ClN₅ | 229.71[2] | 230.1 | 174.1 | 230.1 → 174.1 |
| Sebuthylazine-d5 | C₉H₁₁D₅ClN₅ | 234.74 | 235.1 | 179.1 | 235.1 → 179.1 |
Diagram 1: Fragmentation Pathway of Sebuthylazine-d5
Caption: Fragmentation of protonated Sebuthylazine-d5 via neutral loss of butene.
Section 5: Experimental Protocol for Quantitative LC-MS/MS Analysis
This protocol provides a self-validating framework for the quantification of Sebuthylazine using Sebuthylazine-d5 as an internal standard.
5.1 Reagents and Standards
-
Sebutylazine Analytical Standard: 100 µg/mL in methanol.
-
Sebutylazine-d5 (ethyl-d5) Internal Standard (IS): 100 µg/mL in acetone or methanol.[5]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additive: Formic acid, 99% or higher purity.
5.2 Standard Preparation Workflow
-
Prepare IS Working Solution: Dilute the Sebuthylazine-d5 stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL. This concentration should be chosen to be near the mid-point of the calibration curve.
-
Prepare Calibration Curve: Perform serial dilutions of the Sebuthylazine analytical stock solution to create calibration standards ranging from, for example, 0.1 to 100 ng/mL.
-
Fortify Standards: Add a fixed volume of the IS Working Solution (e.g., 10 µL of 50 ng/mL) to a fixed volume of each calibration standard (e.g., 990 µL) to ensure a constant IS concentration (e.g., 0.5 ng/mL) across all points.
5.3 Sample Preparation (Generic SPE Protocol)
-
Sample Fortification: Take 100 mL of the water sample and spike with the same fixed volume of IS Working Solution (e.g., 10 µL) used for the calibrators.
-
SPE Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.
-
Loading: Pass the fortified sample through the SPE cartridge at a flow rate of ~5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interferences.
-
Elution: Elute the analyte and IS with 5 mL of ethyl acetate or methanol.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[7]
5.4 LC-MS/MS Instrumental Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Table 2: Illustrative MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sebuthylazine (Quantifier) | 230.1 | 174.1 | 50 | 20 |
| Sebuthylazine (Qualifier) | 230.1 | 146.0 | 50 | 25 |
| Sebuthylazine-d5 (IS) | 235.1 | 179.1 | 50 | 20 * |
*Note: Collision energies are instrument-dependent and must be optimized empirically by infusing the analytical standards.
Conclusion
Sebuthylazine-d5 (ethyl-d5) exhibits predictable and stable ionization and fragmentation behavior under electrospray ionization. Its protonated molecule at m/z 235.1 fragments via a characteristic neutral loss of butene to produce a high-abundance product ion at m/z 179.1. This five-Dalton mass shift from the native analyte's transition (230.1 → 174.1) allows for clear differentiation, while its identical chemical properties ensure it accurately corrects for matrix effects and other analytical variability. The application of Sebuthylazine-d5 as an internal standard within an isotope dilution LC-MS/MS workflow is the definitive approach for achieving the highest level of accuracy and reliability in the quantification of Sebuthylazine.
References
-
HPC Standards. Stable Isotope Labeled Compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23712, Sebuthylazine. [Link]
-
mzCloud. Sebuthylazine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5018112, Desethylsebutylazine. [Link]
-
European Union Reference Laboratory for Pesticides. Method name LC-MS/MS-ESI(+)-1. [Link]
-
ResearchGate. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Alta Scientific. Stable Isotope Labeled Compounds. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. altascientific.cn [altascientific.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Desethylsebutylazine | C7H12ClN5 | CID 5018112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
Navigating the Landscape of Sebuthylazine-d5: A Technical Guide to Commercial Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in environmental monitoring and pharmacokinetic studies, the quality of your reference standard is the bedrock of reliable and reproducible data. This guide provides an in-depth technical overview of the commercial landscape for the Sebuthylazine-d5 analytical standard, offering insights into supplier selection, standard verification, and application. As a senior application scientist, the goal is to equip you with the knowledge to not just purchase, but to strategically source and confidently utilize this critical reagent.
Understanding Sebuthylazine-d5: The Internal Standard of Choice
Sebutylazine is a triazine herbicide, and its deuterated analog, Sebuthylazine-d5, serves as an ideal internal standard for chromatographic analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS). The five deuterium atoms on the ethyl group provide a distinct mass shift from the unlabeled analyte, allowing for precise quantification while maintaining nearly identical chemical and physical properties. This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate results.
Commercial Suppliers of Sebuthylazine-d5 Analytical Standard
Sourcing a high-quality analytical standard is a critical first step. Below is a comparative summary of prominent commercial suppliers for Sebuthylazine-d5 (CAS Number: 1219805-56-7).
| Supplier | Product Name | Product Number | Isotopic Purity | Chemical Purity | Format | Certifications |
| LGC Standards | Sebutylazine D5 (ethyl D5) 100 µg/mL in Acetone | DRE-XA16920100AC | Not specified | Not specified | Solution | ISO 17025[1] |
| C/D/N Isotopes | Sebutylazine-d5 (ethyl-d5) | D-7107 | 99 atom % D[2] | ≥98%[3] | Neat Solid | Not specified |
| Pharmaffiliates | Sebutylazine D5 (ethyl D5) | PA PST 013760 | Not specified | Not specified | Not specified | Not specified[4] |
The Cornerstone of Quality: Selecting a Reliable Supplier
The choice of a supplier should not be based on price alone. Several factors contribute to the integrity of an analytical standard:
-
Purity: Both chemical and isotopic purity are paramount. High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis. High isotopic purity guarantees a distinct mass signal and minimizes isotopic crosstalk with the native analyte.
-
Certification and Traceability: Look for suppliers that provide standards manufactured under internationally recognized quality management systems.
-
ISO 17034: This is the gold standard for the production of certified reference materials (CRMs), ensuring competence and consistency.
-
ISO/IEC 17025: This accreditation demonstrates the technical competence of a testing and calibration laboratory, assuring the accuracy of the characterization of the standard.[1]
-
-
Documentation: A comprehensive Certificate of Analysis (CofA) is non-negotiable. It should include, at a minimum, the compound identity, CAS number, lot number, chemical purity, isotopic enrichment, storage conditions, and expiration date.
Upon Receipt: A Protocol for Standard Verification
Even from a trusted supplier, it is prudent to perform an initial verification of the analytical standard upon arrival. This ensures the integrity of the material before it is integrated into your analytical workflow.
Caption: Workflow for the initial verification of a new analytical standard.
Step-by-Step Protocol:
-
Visual Inspection: Carefully examine the packaging for any signs of damage. Verify that the information on the product label (compound name, CAS number, lot number) matches your order. Inspect the physical appearance of the standard for any inconsistencies with the expected form (e.g., discoloration of a solid).
-
Solubility Test: Using a small, accurately weighed portion of the standard, test its solubility in the intended solvent (e.g., methanol, acetonitrile) to ensure it dissolves completely as expected.
-
Preliminary Analytical Check: Prepare a dilute solution and analyze it using an appropriate technique, such as LC-MS, to confirm the molecular weight of the deuterated compound. This provides a quick identity check.
-
Documentation: Meticulously record all observations from the verification process in your laboratory notebook.
Preparation of Stock and Working Standard Solutions
Accurate preparation of stock and working solutions is fundamental to quantitative analysis.[5]
Caption: Protocol for preparing stock and working standard solutions.
Step-by-Step Protocol for Stock Solution (e.g., 1 mg/mL):
-
Balance Preparation: Ensure the analytical balance is level and has been recently calibrated.[6] Perform a performance check with certified weights before use.
-
Weighing: Accurately weigh a suitable amount of the Sebuthylazine-d5 standard (e.g., 10 mg) into a clean weighing vessel. Use appropriate handling techniques to avoid contamination.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL). Use a small amount of the chosen solvent (e.g., methanol) to rinse the weighing vessel multiple times, transferring the rinsate to the flask to ensure all the standard is transferred.
-
Dilution: Add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Mixing: Cap the flask and invert it multiple times (e.g., 15-20 times) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store it at the recommended temperature (typically 2-8°C or -20°C) to prevent degradation.
Working solutions are then prepared by accurately diluting the stock solution to the desired concentrations using calibrated pipettes and volumetric flasks.
Application in a Validated LC-MS/MS Workflow
Sebutylazine-d5 is a cornerstone for robust quantitative bioanalytical methods.[7][8] A typical workflow involves spiking the internal standard into all samples, calibrators, and quality controls before sample preparation.
Caption: A typical workflow for quantitative analysis using an internal standard.
Exemplary LC-MS/MS Method Validation Parameters:
A method utilizing Sebuthylazine-d5 should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Specificity and Selectivity: Ensuring no interference from matrix components at the retention times of the analyte and internal standard.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the response ratio over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured concentrations to the true values and the degree of scatter in the data.
-
Matrix Effect: Evaluating the influence of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: Determining the stability of the analyte and internal standard in the biological matrix and in prepared solutions under various storage conditions.
By carefully selecting a high-quality Sebuthylazine-d5 analytical standard and implementing rigorous verification and application protocols, researchers can ensure the accuracy and reliability of their quantitative data, which is the ultimate goal in any scientific endeavor.
References
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Analytical Balance Calibration (Updated). (2025, August 11). Pharma Times Official. Retrieved January 19, 2026, from [Link]
-
CAS No : 1219805-56-7 | Product Name : Sebutylazine D5 (ethyl D5) | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
-
How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]
Sources
- 1. Sebuthylazine D5 (ethyl D5) 100 µg/mL in Acetone [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sebutylazine-d5 (ethyl-d5) (CAS 1219805-56-7): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebutylazine-d5 (ethyl-d5), with the CAS number 1219805-56-7, is a deuterated analog of the s-triazine herbicide, Sebutylazine. As a stable isotope-labeled compound, it serves as an invaluable tool in analytical chemistry, particularly in the sensitive and accurate quantification of Sebutylazine residues in various environmental and biological matrices. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of Sebutylazine-d5, with a focus on its utility in research and drug development.
Physicochemical Properties
Sebutylazine-d5 is a white to off-white solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below. The key distinction from its parent compound is the replacement of five hydrogen atoms on the ethyl group with deuterium, resulting in a higher molecular weight. This isotopic labeling is crucial for its function as an internal standard in mass spectrometry-based analytical methods.
| Property | Value | Source |
| CAS Number | 1219805-56-7 | [2][3] |
| Chemical Formula | C₉H₁₁D₅ClN₅ | [1][2][4] |
| Molecular Weight | 234.74 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 158 - 159 °C | [1] |
| Unlabeled CAS Number | 7286-69-3 | [3] |
| Synonyms | N2-(Sec-butyl)-6-chloro-N4-(ethyl-d5)-1,3,5-triazine-2,4-diamine, 2-sec-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine-d5 | [1][2] |
Synthesis of Sebutylazine-d5 (ethyl-d5)
The synthesis of Sebutylazine-d5, like other s-triazine derivatives, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves sequential nucleophilic substitution reactions.[5] The introduction of the deuterium-labeled ethyl group is a critical step in this process.
A representative synthetic pathway is as follows:
-
First Substitution: Cyanuric chloride is reacted with one equivalent of sec-butylamine at a low temperature (e.g., 0-5 °C) in the presence of a base to neutralize the HCl byproduct. This yields a monosubstituted intermediate, 2-sec-butylamino-4,6-dichloro-1,3,5-triazine.
-
Second Substitution (Deuterated Moiety Introduction): The monosubstituted intermediate is then reacted with one equivalent of ethylamine-d5. This reaction is typically carried out at a slightly elevated temperature (e.g., room temperature to 40-50 °C) to facilitate the second substitution. The result is the desired product, Sebutylazine-d5 (ethyl-d5).
Caption: Synthetic pathway for Sebutylazine-d5 (ethyl-d5).
Mechanism of Action of the Parent Compound: Sebutylazine
To appreciate the applications of Sebutylazine-d5, it is essential to understand the biological activity of its non-deuterated counterpart. Sebutylazine is a selective, systemic herbicide belonging to the chlorotriazine class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).
Sebuthylazine binds to the D1 protein of the PSII complex in the chloroplast thylakoid membrane. This binding blocks the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The disruption of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, and the generation of reactive oxygen species (ROS), which cause lipid peroxidation and ultimately cell death in susceptible plants.
Caption: Mechanism of Photosystem II inhibition by Sebutylazine.
Applications in Research and Development
The primary and most critical application of Sebutylazine-d5 is as an internal standard for the quantitative analysis of Sebutylazine.
Analytical Chemistry: The Gold Standard for Quantification
In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results. This is particularly crucial when analyzing complex matrices like soil, water, and biological tissues, where matrix effects (ion suppression or enhancement) can significantly impact the analytical signal.
Principle of Isotope Dilution Mass Spectrometry (IDMS):
-
A known amount of Sebutylazine-d5 is added to the sample at the beginning of the sample preparation process.
-
Sebutylazine-d5, being chemically identical to the native Sebutylazine, behaves similarly during extraction, cleanup, and chromatographic separation.
-
During mass spectrometric detection, the deuterated and non-deuterated forms are distinguished by their mass-to-charge ratio (m/z).
-
Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.
-
By calculating the ratio of the analyte signal to the internal standard signal, variations due to matrix effects and sample preparation are effectively normalized, leading to highly accurate quantification.
Experimental Protocol: Quantification of Sebutylazine in Water Samples using LC-MS/MS
This protocol provides a representative workflow for the analysis of Sebutylazine in water samples.
1. Materials and Reagents:
-
Sebutylazine analytical standard
-
Sebutylazine-d5 (ethyl-d5) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sebutylazine and Sebutylazine-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Sebutylazine stock solution in a suitable solvent (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of Sebutylazine-d5 (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Solid-Phase Extraction):
-
Sample Collection: Collect water samples in appropriate containers.
-
Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of the Sebutylazine-d5 internal standard spiking solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sebutylazine: Monitor the precursor ion to product ion transition (e.g., m/z 229.1 -> 173.1).
-
Sebutylazine-d5: Monitor the precursor ion to product ion transition (e.g., m/z 234.1 -> 178.1).
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Sebutylazine to the peak area of Sebutylazine-d5 against the concentration of the calibration standards.
-
Determine the concentration of Sebutylazine in the samples by interpolating their peak area ratios on the calibration curve.
Caption: Workflow for the analysis of Sebutylazine in water.
Applications in Drug Metabolism and Pharmacokinetics (DMPK) Studies
While Sebutylazine itself is not a pharmaceutical, the principles of using deuterated standards like Sebutylazine-d5 are directly applicable to drug development. In DMPK studies, stable isotope-labeled versions of drug candidates are essential for:
-
Metabolite Identification: Co-administering a 1:1 mixture of the labeled and unlabeled drug can help in identifying drug-related metabolites in complex biological matrices. The characteristic isotopic pattern in the mass spectrum makes it easier to distinguish metabolites from endogenous compounds.
-
Pharmacokinetic (PK) Studies: Deuterated internal standards are crucial for the accurate quantification of drug concentrations in plasma, urine, and tissues over time, which is fundamental for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Bioavailability and Bioequivalence Studies: These studies rely on precise measurements of drug concentrations, making the use of stable isotope-labeled internal standards indispensable.
Safety and Handling
Sebutylazine-d5 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
Sebutylazine-d5 (ethyl-d5) is a vital analytical tool for researchers and scientists in environmental monitoring and related fields. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative methods for its parent compound, Sebutylazine. Furthermore, the principles underlying its application in isotope dilution mass spectrometry are fundamental to modern bioanalytical chemistry and are extensively applied in the pharmaceutical industry for drug metabolism and pharmacokinetic studies. This guide provides a foundational understanding of the properties and uses of Sebutylazine-d5, highlighting its significance in advancing scientific research and ensuring data integrity.
References
-
Pharmaffiliates. (n.d.). Sebuthylazine D5 (ethyl D5). Retrieved January 19, 2026, from [Link]
Sources
Whitepaper: The Gold Standard in Herbicide Analysis — A Technical Guide to the Application of Deuterated Triazine Herbicides
Preamble: The Pursuit of Analytical Certainty
In environmental monitoring, agricultural science, and toxicology, the accurate quantification of triazine herbicides is paramount. These compounds, widely used for weed control in crops like corn and soybeans, are persistent in the environment and are subject to strict regulatory scrutiny.[1][2][3] However, analyzing them in complex matrices such as soil, water, or biological tissues is fraught with challenges. Matrix effects, ion suppression in mass spectrometry, and analyte losses during sample preparation can introduce significant variability and compromise data integrity.[4]
This technical guide moves beyond mere procedural descriptions to provide a deep, field-proven perspective on why deuterated triazine herbicides have become the unequivocal gold standard for overcoming these analytical hurdles. We will explore the core principles, detail a self-validating analytical workflow, and provide the causal reasoning behind each experimental choice, empowering researchers to generate data with the highest degree of confidence and reproducibility.
Part 1: The Core Principle — Mitigating Chaos with Isotopic Precision
The foundational technique underpinning the use of deuterated herbicides is Stable Isotope Dilution (SID) .[4] Isotopic labeling is a technique where specific atoms in a molecule are replaced with their stable, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D).[5][6][7]
A deuterated internal standard is chemically identical to the target analyte.[4] It therefore exhibits nearly identical physicochemical properties, including:
-
Co-elution during chromatography: The standard and the analyte travel through the analytical column at the same rate.
-
Identical behavior during sample extraction: Any analyte lost during complex multi-step sample preparation is mirrored by a proportional loss of the deuterated standard.[8]
-
Similar ionization efficiency in the mass spectrometer: The standard and analyte respond similarly to the ionization source, effectively canceling out signal suppression or enhancement caused by co-eluting matrix components.[9][10]
By adding a known concentration of the deuterated standard to a sample at the very beginning of the workflow, it acts as a perfect proxy. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the standard's signal. This ratio remains stable and accurate despite variations in extraction recovery or matrix-induced signal fluctuation, creating a robust, self-validating system.[11]
Sources
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. mdpi.com [mdpi.com]
- 3. accustandard.com [accustandard.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 9. texilajournal.com [texilajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Sebuthylazine in Water Samples Using Sebuthylazine-d5 as an Internal Standard
Abstract
This application note presents a highly selective and sensitive method for the quantitative analysis of sebuthylazine, a triazine herbicide, in various water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sebuthylazine-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This robust and validated workflow is designed for environmental monitoring laboratories, researchers, and scientists requiring reliable trace-level quantification of this priority pollutant.
Introduction: The Rationale for Precise Sebuthylazine Monitoring
Sebutylazine belongs to the s-triazine class of herbicides, which have been widely used in agriculture.[3] Due to their persistence and mobility in soil, triazine herbicides are frequently detected in surface and groundwater, posing potential risks to aquatic ecosystems and human health.[4] Regulatory bodies worldwide have established maximum concentration levels for these compounds in drinking water, necessitating the use of highly reliable analytical methods for compliance monitoring.[4]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing such contaminants due to its inherent sensitivity and selectivity.[5][6] The principle of isotope dilution, where a stable isotope-labeled analog of the analyte is introduced into the sample at a known concentration, is a cornerstone of accurate quantification.[1] Sebuthylazine-d5, a deuterated form of the target analyte, co-elutes chromatographically and exhibits similar ionization behavior but is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer.[1] This allows it to act as an ideal internal standard (IS), compensating for analyte loss during sample preparation and mitigating ion suppression or enhancement caused by the sample matrix.
This guide provides a comprehensive, step-by-step protocol, explaining the causality behind key experimental choices to ensure method robustness and trustworthiness.
Experimental Workflow Overview
The analytical procedure involves three primary stages: sample preparation via Solid-Phase Extraction (SPE), chromatographic separation by HPLC/UPLC, and detection and quantification by a triple quadrupole mass spectrometer.
Figure 1: Overall analytical workflow from sample collection to final reporting.
Materials and Reagents
-
Standards: Sebuthylazine (CAS: 7286-69-3) and Sebuthylazine-d5 (ethyl-d5) (CAS: 1219805-56-7) analytical standards (≥98% purity).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), ammonium acetate, and ammonium hydroxide.
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa, or similar), 200 mg, 6 mL.
-
Gases: High-purity nitrogen for solvent evaporation and collision gas (argon or nitrogen).
Detailed Protocols
Preparation of Standards and Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of Sebuthylazine and Sebuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C. These solutions are stable for at least 6 months.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate and then working standard solutions.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare by diluting the Sebuthylazine-d5 working standard in methanol. The final concentration in the sample should be targeted to be in the mid-range of the calibration curve.
-
Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards in reagent water by spiking with appropriate volumes of the Sebuthylazine working standard. It is critical to add the internal standard spiking solution to each calibration level at the same concentration as in the samples.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is employed to concentrate the analyte from the large-volume water sample and remove interfering matrix components like salts and humic substances. A polymeric sorbent is chosen for its broad retention of polar and non-polar compounds and stability across a wide pH range.
Figure 2: Step-by-step Solid-Phase Extraction (SPE) protocol.
Protocol Steps:
-
Sample Pre-treatment: To a 500 mL water sample, add 50 µL of the 100 ng/mL Internal Standard Spiking Solution (final IS concentration of 10 ng/L). Mix thoroughly.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry. This step activates the sorbent for analyte retention.
-
Sample Loading: Load the entire 500 mL sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, pass 3 mL of reagent water through the cartridge to wash away salts and other highly polar interferences that are not retained.
-
Elution: Dry the cartridge under vacuum for 5 minutes. Elute the retained Sebuthylazine and Sebuthylazine-d5 with two 3 mL aliquots of methanol into a collection tube. The methanol disrupts the hydrophobic interactions between the analytes and the sorbent.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 90% water: 10% methanol) for LC-MS/MS analysis. This ensures peak shape integrity upon injection.
LC-MS/MS Instrumental Conditions
The following conditions are a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | | Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Acetate | | Mobile Phase B | Methanol with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 10 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | % B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 10 | | | 12.0 | 10 |
Rationale: A C18 column provides excellent retention for moderately non-polar triazine herbicides.[7][8] The acidic mobile phase with an ammonium acetate buffer promotes analyte protonation for positive ion electrospray ionization and improves chromatographic peak shape.[7][9]
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Rationale: Positive ESI mode is selected as the amine functional groups on the triazine ring are readily protonated to form [M+H]⁺ ions.[8][10] MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Table 3: Optimized MRM Transitions for Sebuthylazine and Sebuthylazine-d5
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Sebutylazine | 230.1 | 174.1 | 50 | 22 | Quantifier |
| 230.1 | 132.1 | 50 | 28 | Qualifier |
| Sebutylazine-d5 (IS) | 235.1 | 179.1 | 50 | 22 | Quantifier |
Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated from the fragmentation of the alkyl side chains, which is a characteristic pathway for triazine herbicides.[11][12] The quantifier transition is typically the most abundant and is used for concentration calculations, while the qualifier transition serves as a confirmation of the analyte's identity.
Data Analysis and Quality Control
-
Quantification: The concentration of Sebuthylazine in a sample is determined by calculating the ratio of its peak area to the peak area of Sebuthylazine-d5. This ratio is then plotted against a calibration curve constructed from standards of known concentrations.
-
Quality Control: To ensure the reliability of the data, the following QC samples should be included in each analytical batch:
-
Method Blank: A sample of reagent water processed through the entire procedure to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of Sebuthylazine to assess method accuracy.[13]
-
Matrix Spike/Matrix Spike Duplicate: A duplicate of a real sample spiked with a known amount of analyte to evaluate matrix-specific accuracy and precision.
-
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate tool for the determination of Sebuthylazine in water samples. The strategic use of Solid-Phase Extraction for sample preparation coupled with the precision of isotope dilution analysis using Sebuthylazine-d5 makes this protocol highly suitable for routine environmental monitoring and research applications. By following the detailed steps and understanding the underlying scientific principles, laboratories can achieve high-quality, defensible data for regulatory compliance and environmental assessment.
References
-
Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. U.S. Environmental Protection Agency. [Link]
-
SW-846 Test Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. U.S. Environmental Protection Agency. [Link]
-
EPA 556 Triazine Pesticides Test in Water. EUROLAB. [Link]
-
Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. ACS Publications. [Link]
-
Green analytical method based on salt assisted graphene oxide dispersive solid phase extraction of symmetrical triazine herbicides in environmental water samples for liquid chromatographic determination. Taylor & Francis Online. [Link]
-
Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). AZoM. [Link]
-
Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometric Detection. PubMed. [Link]
-
Determination of triazine herbicides from water, tea, and juice samples using magnetic dispersive micro-solid phase extraction and magnetic dispersive liquid-liquid microextraction with HPLC. PubMed. [Link]
-
SOLID-PHASE EXTRACTION OF S-TRIAZINE HERBICIDES BASED ON NEW ORGANIC-INORGANIC HYBRID COPOLYMER. Journal of Chemical Technology and Metallurgy. [Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]
-
Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]
-
(PDF) Determination of acid herbicides in water by LC/MS/MS. ResearchGate. [Link]
-
Method name LC-MS/MS-ESI(+)-1. EURL-SRM. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
(PDF) Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. testinglab.com [testinglab.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. epa.gov [epa.gov]
using Sebuthylazine-d5 as an internal standard for herbicide analysis
An Application Guide to the Use of Sebuthylazine-d5 as an Internal Standard for Herbicide Analysis
Authored by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Accuracy in Herbicide Residue Analysis
The global reliance on herbicides for modern agriculture necessitates rigorous analytical surveillance to ensure food safety and environmental protection. Triazine herbicides, including compounds like Sebuthylazine, are effective and widely used, but their potential persistence in soil and water systems requires sensitive and accurate quantification methods.[1][2] In the field of quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving precision and accuracy is paramount.[3][4] Analytical variability can be introduced at multiple stages, from sample preparation and extraction to instrumental analysis.[3]
To counteract these variables, the use of an internal standard is a well-established and critical practice.[5][6] An ideal internal standard is a compound that behaves nearly identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose in mass spectrometry.[7][8][9] This guide provides a detailed framework for the application of Sebuthylazine-d5, a deuterium-labeled analog of Sebuthylazine, as an internal standard for the robust and accurate analysis of triazine herbicides.
The Role and Advantages of Sebuthylazine-d5
Sebuthylazine-d5 is the stable isotope-labeled counterpart of Sebuthylazine, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a mass increase of 5 Daltons, making it easily distinguishable from the native Sebuthylazine by a mass spectrometer, while its chemical and physical properties remain virtually identical.
Key Physicochemical Properties:
| Property | Sebuthylazine | Sebuthylazine-d5 | Reference |
| CAS Number | 7286-69-3 | 1219805-56-7 | [10][11] |
| Molecular Formula | C₉H₁₆ClN₅ | C₉D₅H₁₁ClN₅ | [11][12] |
| Molecular Weight | ~229.71 g/mol | ~234.74 g/mol | [10][11] |
| Isotopic Enrichment | N/A | ≥99 atom % D | [10][13] |
The core advantage of using a SIL standard like Sebuthylazine-d5 lies in its ability to co-elute chromatographically with the target analyte.[7] This co-elution ensures that both the analyte and the internal standard are subjected to the exact same conditions at the same time, particularly the variable and often unpredictable effects of the sample matrix on ionization efficiency in the mass spectrometer source.[3][7] By calculating the ratio of the analyte signal to the internal standard signal, variations arising from sample loss during preparation, injection volume inconsistencies, and matrix-induced ion suppression or enhancement are effectively normalized.[14]
Principle of Internal Standardization Workflow
The fundamental principle involves adding a precise, known concentration of Sebuthylazine-d5 to every sample, calibration standard, and quality control sample at the very beginning of the analytical process. The consistent presence of the internal standard provides a stable reference point against which the analyte is measured.
Caption: Workflow for herbicide analysis using an internal standard.
Application Protocol: Quantification of Sebuthylazine in Water by LC-MS/MS
This protocol provides a validated method for the determination of Sebuthylazine in surface and drinking water samples.
1. Materials and Reagents
-
Standards: Sebuthylazine analytical standard (≥98% purity), Sebuthylazine-d5 (ethyl-d5, ≥99% isotopic purity).[10][12]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥98%).
-
Labware: Class A volumetric flasks, autosampler vials, analytical balance.
2. Instrumentation
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[15][16][17]
3. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of Sebuthylazine and Sebuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the Sebuthylazine-d5 primary stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Sebuthylazine primary stock solution in a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 0.05 µg/L to 20 µg/L. Spike each calibration standard with the working IS solution to a final concentration of 1 µg/L.
4. Sample Preparation
-
Collect water samples in appropriate containers.
-
For each 1 mL aliquot of sample, add 10 µL of the 1 µg/mL working IS solution.
-
Vortex briefly to mix.
-
If the sample contains particulates, filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection.
5. LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Sebuthylazine | Sebuthylazine-d5 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 230.1 | 235.1 |
| Product Ion 1 (Quantifier) (m/z) | 174.1 | 179.1 |
| Product Ion 2 (Qualifier) (m/z) | 104.1 | 104.1 |
| Collision Energy (eV) | Optimized empirically for the instrument | Optimized empirically for the instrument |
Note: MRM transitions should be empirically determined and optimized on the specific mass spectrometer being used.
6. Data Analysis and Quantification
-
Calibration Curve: Plot the peak area ratio (Sebutylazine Area / Sebuthylazine-d5 Area) against the concentration of the calibration standards. Perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be >0.99.[16]
-
Quantification: Calculate the concentration of Sebuthylazine in the unknown samples using the generated regression equation from the calibration curve.
Caption: Data analysis workflow for quantification.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure it is fit for purpose.[18] Key parameters should be assessed according to international guidelines such as those from SANCO or ISO/IEC 17025.[5][6]
Table 3: Typical Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response across a range of concentrations. |
| Accuracy (Recovery) | 70-120% | Measures the agreement between the measured concentration and the true concentration. |
| Precision (RSD%) | ≤ 20% | Assesses the closeness of repeated measurements under the same conditions.[6] |
| Selectivity | No interfering peaks at the analyte retention time | Confirms the method can distinguish the analyte from other components in the matrix. |
| Limit of Quantitation (LOQ) | Lowest concentration with acceptable accuracy and precision | Defines the lowest concentration that can be reliably quantified. |
Conclusion
The use of Sebuthylazine-d5 as an internal standard provides a scientifically sound and robust foundation for the quantitative analysis of Sebuthylazine and related triazine herbicides. By effectively compensating for inevitable variations in sample preparation and instrumental analysis, particularly matrix effects, its application significantly enhances the accuracy, precision, and reliability of analytical data.[7][14] The protocols and principles outlined in this guide offer a comprehensive framework for researchers and analytical scientists to develop and validate high-quality methods for herbicide residue monitoring, thereby supporting critical efforts in environmental and food safety.
References
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.).
- The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (n.d.).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- Analytical methods. (n.d.).
- Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. (n.d.). European Commission.
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.).
- Pessini, G. A., de Oliveira, A. F., Webler, A. D., Ferraz, P. R. S., de Oliveira, M. A. L., & Augusti, R. (2014). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society, 25(10), 1841-1853.
- Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 124(6), 953-958.
- Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry. (n.d.). Benchchem.
- Sebuthylazine Herbicide Reference Standard. (n.d.). Benchchem.
- Sebuthylazine-d5 (ethyl-d5). (n.d.). CDN Isotopes.
- Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
- Sebuthylazine. (n.d.). PubChem.
- Sebuthylazine-d5 (ethyl-d5). (n.d.). CDN Isotopes.
- Sebuthylazine-d5 (ethyl-d5). (n.d.). LGC Standards.
- Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil. (n.d.).
- Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. (n.d.).
- Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277.
- Kaliyan, A., & Tamilselvan, C. (2019). Analytical method development of Bromacil + Terbuthylazine pesticide (combination) formulation by Reverse Phase High - Performance Liquid Chromatography (R–HPLC). International Journal of Advanced Research in Innovative Ideas and Technology, 5(3), 1332-1339.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (n.d.).
- Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. (n.d.). Thermo Fisher Scientific.
- Desethylsebutylazine. (n.d.). PubChem.
- Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chrom
- Jandova, R., Hird, S., Ross, E., & Van Hulle, M. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- Lipps, W., Mizuno, Y., & Sakai, T. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Shimadzu Scientific Instruments.
- Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. scielo.br [scielo.br]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. lib3.dss.go.th [lib3.dss.go.th]
Application Note: Quantitative Analysis of Triazine Herbicides in Environmental Samples using Sebuthylazine-d5 as an Internal Standard by LC-MS/MS
Introduction
Triazine herbicides, such as atrazine and simazine, are widely used in agriculture to control broadleaf weeds.[1] Their persistence in the environment and potential health risks necessitate sensitive and accurate monitoring in various matrices like water and soil.[1][2] This application note details a robust and validated method for the quantitative analysis of a panel of triazine herbicides in environmental samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Sebuthylazine-d5, a deuterated internal standard, to ensure high accuracy and precision by compensating for matrix effects and variability in sample preparation.[3][4][5]
The use of a deuterated internal standard is crucial in LC-MS/MS analysis as it is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[4][5] Sebuthylazine-d5 co-elutes with the target triazine analytes, experiencing similar ionization suppression or enhancement and extraction inefficiencies, thereby providing reliable correction for these potential sources of error.[3][6]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram, outlining the key stages from sample collection to final data analysis.
Caption: Workflow for Triazine Herbicide Analysis.
Materials and Reagents
-
Standards: Analytical standards of triazine herbicides (e.g., Atrazine, Simazine, Propazine, Terbuthylazine, Ametryn, Prometryn) and Sebuthylazine-d5 (internal standard, IS).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Chemicals: Ammonium acetate.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or equivalent) for sample cleanup and concentration.
Sample Preparation Protocol
Water Samples
-
Filter the water sample through a 0.45 µm filter.
-
To a 100 mL aliquot of the filtered water sample, add 100 µL of a 1 µg/mL solution of Sebuthylazine-d5 in methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water and transfer to an autosampler vial for LC-MS/MS analysis.
Soil Samples
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 100 µL of a 1 µg/mL solution of Sebuthylazine-d5 in methanol.
-
Add 20 mL of acetonitrile and vortex for 1 minute.
-
Sonically extract the sample for 15 minutes in an ultrasonic bath.[7]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
LC-MS/MS Instrumental Conditions
The following instrumental parameters provide a starting point and should be optimized for the specific LC-MS/MS system being used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Instrumental Parameters
MRM Transitions
Specific MRM transitions for each target triazine herbicide and Sebuthylazine-d5 need to be optimized. An example is provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atrazine | 216.1 | 174.1 | 20 |
| Simazine | 202.1 | 132.1 | 22 |
| Propazine | 230.1 | 188.1 | 20 |
| Terbuthylazine | 230.1 | 174.1 | 22 |
| Sebuthylazine-d5 (IS) | 235.2 | 179.2 | 22 |
Table 2: Example MRM Transitions for Selected Triazines and Internal Standard
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the analytical data.[8][9][10] Key validation parameters are outlined below.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze calibration standards at a minimum of five concentration levels. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Analyze spiked samples at three different concentration levels (low, medium, high) in triplicate. | Mean recovery of 80-120% |
| Precision | Analyze spiked samples at three different concentration levels (low, medium, high) in triplicate on the same day (repeatability) and on three different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Determined as the concentration with a signal-to-noise ratio of 3. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Determined as the concentration with a signal-to-noise ratio of 10, or the lowest concentration on the calibration curve with acceptable accuracy and precision. | To be determined experimentally. |
Table 3: Method Validation Parameters and Acceptance Criteria
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard (Sebuthylazine-d5) versus the concentration of the analyte. The concentration of the triazine herbicides in the samples is then calculated from this calibration curve.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of triazine herbicides in environmental samples. The use of Sebuthylazine-d5 as a deuterated internal standard is critical for achieving accurate and precise results by correcting for matrix effects and procedural losses.[3][5] The described sample preparation protocols and instrumental conditions, along with a thorough method validation, will ensure the generation of high-quality data for environmental monitoring and regulatory compliance.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Research and Scientific Innovation.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology.
- Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Analyst, 125(11), 1966–1969.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.).
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
- Wu, Q., Wang, C., Liu, Z., Wu, C., & Wang, Z. (2009). Determination of triazine herbicides in environmental samples by dispersive liquid–liquid microextraction coupled with high performance liquid chromatography.
- BioPharm International. (2003). Method Validation Guidelines.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
- Eurachem. (2025). The Fitness for Purpose of Analytical Methods.
- Wu, Q., Wang, C., Liu, Z., Wu, C., & Wang, Z. (2009). Determination of triazine herbicides in environmental samples by dispersive liquid-liquid microextraction coupled with high performance liquid chromatography. Semantic Scholar.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines.
- Barchańska, H., & Baranowska, I. (2009). Procedures commonly used to prepare water samples for triazine analysis. ResearchGate.
- Cañas, A., et al. (2021). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). National Institutes of Health.
- Galera, M. M., et al. (2001). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
- Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Analyst, 125(11), 1966–1969.
- Lores, M., et al. (2014). Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up. Talanta, 122, 193-200.
- Kumar, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Molecular Sciences, 23(15), 8565.
Sources
- 1. "The Application of LC-MS Technologies for the Detection of Triazine He" by Michael Cahill [sword.mtu.ie]
- 2. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Method Validation [eurachem.org]
Application Note: High-Throughput Analysis of Sebuthylazine in Complex Food Matrices Using Sebuthylazine-d5 (ethyl-d5) and LC-MS/MS
Introduction
Sebutylazine is a selective, systemic herbicide belonging to the chlorotriazine family, historically utilized for weed management in various crops.[1] Its mechanism of action involves the inhibition of photosynthesis in targeted plants.[1] Due to its potential for environmental persistence, residues of sebuthylazine and its metabolites can be found in soil, water, and subsequently, the food supply.[1][2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs), the highest legally tolerated level of a pesticide residue in or on food, to safeguard consumer health.[3][4]
The analysis of pesticide residues like sebuthylazine in food presents significant analytical hurdles. Complex food matrices, such as fruits, vegetables, and grains, contain a multitude of interfering compounds that can lead to matrix effects—ion suppression or enhancement—in mass spectrometry-based analyses, compromising the accuracy and reliability of quantification.[5][6]
To overcome these challenges, the principle of isotope dilution mass spectrometry is employed. This involves the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the target analyte with one or more atoms replaced by their heavier isotopes. Sebuthylazine-d5 (ethyl-d5) is the ideal SIL-IS for the analysis of sebuthylazine.[7][8] It is chemically identical to the native analyte and co-elutes chromatographically, but is distinguishable by its higher mass. By adding a known amount of Sebuthylazine-d5 to the sample at the beginning of the analytical process, it can effectively compensate for analyte loss during sample preparation and correct for matrix-induced signal variations during LC-MS/MS analysis, ensuring a high degree of accuracy and precision.[9]
This application note provides a detailed protocol for the extraction, cleanup, and quantification of sebuthylazine in food matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with Sebuthylazine-d5 as the internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A comparison of the physicochemical properties of sebuthylazine and its deuterated analog, Sebuthylazine-d5, is presented in the table below.
| Property | Sebuthylazine | Sebuthylazine-d5 (ethyl-d5) |
| Chemical Formula | C₉H₁₆ClN₅ | C₉D₅H₁₁ClN₅ |
| Molecular Weight | 229.71 g/mol [10] | 234.74 g/mol [7] |
| CAS Number | 7286-69-3[10] | 1219805-56-7[7] |
| Structure | 6-chloro-N-ethyl-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine[10] | 6-Chloro-N4-(1,1,2,2,2-pentadeuterioethyl)-N2-sec-butyl-1,3,5-triazine-2,4-diamine[7] |
Experimental Protocol: QuEChERS Extraction and d-SPE Cleanup
The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, high throughput, and effectiveness across a wide range of matrices.[2][11][12] This protocol is a modified version suitable for various fruit and vegetable matrices.
Materials and Reagents
-
Sebutylazine analytical standard
-
Sebuthylazine-d5 (ethyl-d5) internal standard solution (e.g., 1 µg/mL in acetonitrile)[7][8]
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
50 mL polypropylene centrifuge tubes
-
QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) tubes (2 mL) containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent
-
Vortex mixer
-
Centrifuge capable of ≥ 4000 rpm
Step-by-Step Procedure
-
Sample Preparation: Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of water and allow to rehydrate for 30 minutes.
-
Internal Standard Spiking: Add a precise volume of the Sebuthylazine-d5 internal standard solution to the sample to achieve a final concentration relevant to the expected analyte levels and regulatory limits.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[2]
-
Immediately shake vigorously for 1 minute to ensure proper dispersion and prevent salt agglomeration.
-
Centrifuge at 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Extract: The resulting supernatant is the cleaned-up extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: QuEChERS sample preparation and cleanup workflow.
LC-MS/MS Instrumental Analysis
The analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer, which provides the high sensitivity and selectivity required for trace-level quantification.[2][13]
LC Conditions
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) for optimal selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Sebutylazine | 230.1 | 174.1 | 132.1 | 20 |
| Sebutylazine-d5 | 235.1 | 179.1 | 132.1 | 20 |
Note: MS/MS parameters should be optimized for the specific instrument being used.
Analysis Workflow Diagram
Caption: Logical flow for LC-MS/MS analysis and data processing.
Results and Discussion
The use of Sebuthylazine-d5 as an internal standard is critical for achieving accurate quantification. By calculating the peak area ratio of the target analyte (sebuthylazine) to the internal standard (Sebutylazine-d5), variations from matrix effects and sample preparation are normalized. A calibration curve is constructed by plotting the peak area ratios against the concentration of calibration standards. The concentration of sebuthylazine in the sample is then determined from this curve.
Illustrative Method Performance
The performance of this method is demonstrated in the table below, showing typical validation data for the analysis of sebuthylazine in a representative food matrix (e.g., apples).
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01, 0.05, 0.1 mg/kg) | 85 - 105% |
| Precision (RSD%) | < 15% |
These results indicate that the method is highly sensitive, accurate, and precise, meeting the typical requirements for pesticide residue monitoring in food.
Conclusion
This application note details a robust and reliable method for the determination of sebuthylazine in diverse food matrices. The combination of a streamlined QuEChERS sample preparation protocol with the power of stable isotope dilution using Sebuthylazine-d5 (ethyl-d5) and sensitive LC-MS/MS detection provides a high-throughput solution for food safety laboratories.[2] This approach effectively mitigates the challenges posed by complex matrices, enabling accurate and precise quantification of sebuthylazine residues to ensure compliance with regulatory MRLs and protect consumer health.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23712, Sebuthylazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5018112, Desethylsebutylazine. Retrieved from [Link]
-
Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125(11), 1966–1969. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Maximum Residue Limits. Retrieved from [Link]
-
European Food Safety Authority. (2021). Evaluation of confirmatory data following the Article 12 MRL review for terbuthylazine. EFSA Journal, 19(11), e06935. Retrieved from [Link]
-
Analytical Standard Solutions. (n.d.). Sebuthylazine D5 (ethyl D5). Retrieved from [Link]
-
PubMed. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. Journal of Chromatography A, 1338, 1-18. Retrieved from [Link]
-
U.S. Department of Agriculture Foreign Agricultural Service. (n.d.). Maximum Residue Limits (MRL) Database. Retrieved from [Link]
-
Journal of Food Science and Technology. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food Science and Technology, 59(11), 4201-4213. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Food and feed products to which maximum residue levels apply - Pesticides. Retrieved from [Link]
-
PubMed. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. The Analyst, 125(11), 1966-9. Retrieved from [Link]
-
PubMed. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of Agricultural and Food Chemistry, 63(49), 10663-71. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Retrieved from [Link]
-
MDPI. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Toxins, 14(5), 307. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Maximum Residue Limits | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 4. secure.pesticides.gov.uk [secure.pesticides.gov.uk]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jfda-online.com [jfda-online.com]
Introduction: The Imperative for Precision in Herbicide Analysis
An Application Note for the Accurate Quantification of Sebuthylazine using Isotope Dilution Mass Spectrometry with Sebuthylazine-d5
Sebutylazine, a member of the chlorotriazine family, has been utilized in agriculture to control weeds.[1] Its potential for persistence and transport into water and soil necessitates highly accurate and reliable analytical methods to monitor its presence in environmental and food matrices.[1] Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, widely regarded as the "gold standard" for quantitative analysis due to its superior precision and accuracy.[2][3]
This application note provides a detailed protocol and scientific rationale for the quantification of Sebuthylazine using IDMS, employing Sebuthylazine-d5 as a stable isotope-labeled internal standard (SIL-IS). The fundamental principle of IDMS involves introducing a known quantity of a SIL-IS into the sample at the earliest stage of analysis.[4][5][6] This "spike" has nearly identical chemical and physical properties to the target analyte.[2] Consequently, the SIL-IS experiences the same variations and losses during sample preparation, extraction, and instrumental analysis. By measuring the ratio of the native analyte to the known amount of the SIL-IS, the method effectively corrects for procedural inconsistencies and matrix-induced signal suppression or enhancement, leading to highly reliable quantification.[2][7]
Core Principle: The Role of Sebuthylazine-d5
The efficacy of an IDMS method hinges on the quality of the internal standard. Sebuthylazine-d5, in which five hydrogen atoms on the ethyl group are replaced with deuterium, is the ideal internal standard for Sebuthylazine analysis.
-
Physicochemical Mimicry : Sebuthylazine-d5 shares the same extraction efficiency, chromatographic retention time, and ionization response as the native Sebuthylazine. This ensures that any variations affecting the analyte will equally affect the internal standard.[2][7]
-
Mass Differentiation : The mass difference of 5 Daltons allows a mass spectrometer to easily distinguish between the analyte and the internal standard, while their chemical behavior remains virtually identical.[7]
This near-perfect chemical analogy is the cornerstone of the method's ability to produce accurate and reproducible results across complex and variable sample matrices.[8]
IDMS Workflow Overview
The following diagram illustrates the complete workflow for the analysis of Sebuthylazine using Sebuthylazine-d5 as an internal standard. Each step is designed to ensure the integrity of the sample and the equilibration between the analyte and the standard.
Caption: A comprehensive workflow for Sebuthylazine analysis using IDMS.
Detailed Experimental Protocol
This protocol provides a validated methodology for the analysis of Sebuthylazine in water samples. It can be adapted for other matrices like soil with appropriate modifications to the extraction procedure.
Materials and Reagents
-
Standards : Sebuthylazine (≥98% purity), Sebuthylazine-d5 (≥99% atom D).[9]
-
Solvents : HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.
-
Reagents : Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Consumables : 1.5 mL autosampler vials, 0.22 µm syringe filters, Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange).
Preparation of Standard Solutions
-
Causality : Accurate preparation of standards is critical for a valid calibration curve. Working in a non-volatile solvent like methanol minimizes concentration changes due to evaporation.
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh ~10 mg of Sebuthylazine and Sebuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard (IS) Working Solution (1 µg/mL) : Dilute the Sebuthylazine-d5 primary stock solution with methanol. This solution will be used to spike all samples, standards, and quality controls.
-
Calibration Standards : Prepare a series of calibration standards by spiking appropriate volumes of the Sebuthylazine primary stock into clean volumetric flasks. Add a constant amount of the IS Working Solution to each standard before bringing to final volume with methanol/water (e.g., 50:50 v/v).
| Calibration Level | Sebutylazine Conc. (ng/mL) | IS Conc. (ng/mL) |
| CAL 1 | 0.5 | 50 |
| CAL 2 | 1.0 | 50 |
| CAL 3 | 5.0 | 50 |
| CAL 4 | 10 | 50 |
| CAL 5 | 50 | 50 |
| CAL 6 | 100 | 50 |
| CAL 7 | 250 | 50 |
| CAL 8 | 500 | 50 |
Table 1: Example calibration curve concentrations.
Sample Preparation (Water Samples)
-
Trustworthiness : The addition of the Sebuthylazine-d5 internal standard before any extraction steps is the most critical aspect of this protocol. This ensures that any analyte loss during the multi-step cleanup is corrected for, making the method self-validating.[2][10]
-
Sample Collection : Collect 100 mL of the water sample in a clean glass container.
-
Spiking : Add 50 µL of the 1 µg/mL IS Working Solution to the 100 mL water sample, resulting in an IS concentration of 50 ng/L.
-
Equilibration : Cap the sample and vortex for 30 seconds to ensure thorough mixing and equilibration of the internal standard with the sample matrix.
-
Solid Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the entire 100 mL spiked sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elute the analytes with 2 x 3 mL of methanol into a clean collection tube.
-
-
Concentration and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 methanol/water.
-
Vortex, sonicate for 2 minutes, and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Instrumental Analysis (LC-MS/MS)
-
Expertise : The parameters below are typical starting points. The Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific mass spectrometer being used to ensure maximum sensitivity and specificity. The co-elution of the analyte and SIL-IS is desired and expected.
| LC Parameter | Condition |
| Column | C18 reverse-phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Typical Liquid Chromatography parameters.
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Table 3: Typical Mass Spectrometry parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Sebuthylazine | 216.1 | 160.1 | 20 | Quantifier |
| Sebuthylazine | 216.1 | 104.1 | 35 | Qualifier |
| Sebutylazine-d5 | 221.1 | 165.1 | 20 | Internal Std. |
Table 4: Optimized Multiple Reaction Monitoring (MRM) transitions.
Caption: MRM isolates precursor ions, fragments them, and detects specific products.
Data Analysis and Quantification
-
Integration : Integrate the chromatographic peaks for the quantifier MRM transition of Sebuthylazine and the MRM transition of Sebuthylazine-d5 for all standards and samples.
-
Response Ratio Calculation : Calculate the response ratio for each injection: Response Ratio = (Peak Area of Sebutylazine) / (Peak Area of Sebutylazine-d5)
-
Calibration Curve : Generate a calibration curve by plotting the Response Ratio (y-axis) against the known concentration of Sebuthylazine (x-axis) for the calibration standards. Apply a linear regression with a 1/x weighting. The R² value should be ≥0.995 for a valid curve.
-
Quantification : Determine the concentration of Sebuthylazine in the unknown samples by interpolating their calculated Response Ratios into the linear regression equation from the calibration curve.
Method Performance and Validation
A validated method using this protocol is expected to achieve the performance metrics outlined below, demonstrating its robustness and reliability.[11][12]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL (5 ng/L in original sample) |
| Accuracy (% Recovery) | 90 - 110% at three fortification levels |
| Precision (% RSD) | < 15% (repeatability and intermediate precision) |
Table 5: Typical method validation and performance data.
Conclusion
The use of Sebuthylazine-d5 as a stable isotope-labeled internal standard in an isotope dilution mass spectrometry workflow provides the highest level of analytical confidence for the quantification of Sebuthylazine. This approach effectively mitigates variability from complex matrices and sample preparation, ensuring data of exceptional accuracy and precision.[2][8] This protocol offers a robust, validated, and reliable foundation for researchers, regulators, and safety professionals monitoring this herbicide in various environmental and biological systems.
References
- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. Benchchem.
- analytical methods. ATSDR.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry.
- What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone - YouTube.
- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- Isotope dilution. Wikipedia.
- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications.
- Isotope dilution. Britannica.
- Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. ACS Publications.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- A stable isotope dilution method for measuring bioavailability of organic contaminants. NIH National Library of Medicine.
- Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. U.S. EPA.
- Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments. NIH National Library of Medicine.
- Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry. Benchchem.
- Sebuthylazine Herbicide Reference Standard. Benchchem.
- Sebuthylazine-d5 (ethyl-d5). CDN Isotopes.
- Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. osti.gov [osti.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. epa.gov [epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sebuthylazine and its Metabolites in Environmental Water Samples by GC-MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the chlorotriazine herbicide sebuthylazine and its primary degradation products, desethyl-sebuthylazine and desbutyl-sebuthylazine, in environmental water samples. The methodology utilizes gas chromatography coupled with mass spectrometry (GC-MS) and incorporates sebuthylazine-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a streamlined solid-phase extraction (SPE) protocol for the effective concentration and cleanup of the target analytes. The method is validated according to established guidelines, demonstrating excellent linearity, low limits of detection, and high recovery, making it suitable for routine environmental monitoring and regulatory compliance.
Introduction
Sebuthylazine is a selective, systemic herbicide belonging to the chlorotriazine family, historically used for controlling broadleaf and grassy weeds in various crops.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2] Due to its persistence and potential for transport into water bodies, monitoring sebuthylazine and its principal metabolites is crucial for assessing environmental impact and ensuring the quality of drinking water. The primary metabolites formed through microbial degradation are desethyl-sebuthylazine (loss of the ethyl group) and desbutyl-sebuthylazine (loss of the sec-butyl group).
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like triazine herbicides due to its high separation efficiency and specific detection capabilities.[3] To correct for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is the gold standard.[4] Sebuthylazine-d5, which co-elutes with the native analyte but is distinguished by its mass, provides the most accurate quantification through the isotope dilution method.[5][6] This note provides a comprehensive protocol for this analysis, from sample collection to final data processing.
Principle and Theory
The analytical strategy is based on the stable isotope dilution method. A known quantity of sebuthylazine-d5 is added to each sample prior to extraction. This "spiked" sample is then subjected to solid-phase extraction (SPE), where the analytes and the internal standard are retained on a sorbent while interferences are washed away. After elution and concentration, the extract is analyzed by GC-MS.
The GC separates the analytes based on their volatility and interaction with the stationary phase. The MS detector ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). By operating in Selected Ion Monitoring (SIM) mode, the instrument's sensitivity and selectivity are maximized by monitoring only specific, characteristic ions for each target compound and the internal standard.[7] Quantification is achieved by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and plotting this against a calibration curve. This ratio-based approach effectively compensates for any analyte loss during sample processing or injection variability, leading to highly reliable and reproducible results.[8]
Materials and Methods
Reagents and Standards
-
Standards: Analytical reference standards of sebuthylazine, desethyl-sebuthylazine, and desbutyl-sebuthylazine (purity >98%).
-
Internal Standard: Sebuthylazine-d5 (N-ethyl-d5) (purity >98%).
-
Solvents: HPLC-grade or pesticide-residue grade methanol, ethyl acetate, and dichloromethane.
-
Reagents: High-purity anhydrous sodium sulfate.
-
Gases: Helium (99.999% purity) for GC carrier gas.
-
SPE Cartridges: C18 or polymeric cartridges (e.g., Oasis HLB), 500 mg, 6 mL.[9]
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions by accurately weighing 10 mg of each standard and dissolving in 10 mL of methanol.
-
Working Standard Mix (10 µg/mL): Prepare a mixed solution containing all three target analytes by appropriate dilution of the stock solutions in ethyl acetate.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare by diluting the sebuthylazine-d5 stock solution in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE procedure is a critical step for concentrating the analytes and removing matrix interferences.[10][11]
-
Sample Collection & Preservation: Collect 500 mL water samples in amber glass bottles. If residual chlorine is present, quench with ammonium acetate.[12] Store at 4°C and extract within 7 days.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL sebuthylazine-d5 internal standard solution to each 500 mL sample, resulting in a final concentration of 100 ng/L.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove residual salts and polar interferences.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for at least 30 minutes. This step is crucial to remove water before elution with an organic solvent.
-
Elution: Elute the retained analytes by passing 2 x 4 mL of ethyl acetate through the cartridge. Collect the eluate in a collection tube.[11]
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Transfer to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph equipped with a mass selective detector.
| GC Parameter | Setting | Rationale |
| Injector | Splitless, 250°C | Ensures efficient vaporization of analytes without discrimination. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A 5% phenyl-methylpolysiloxane phase provides excellent separation for semi-polar compounds like triazines. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |
| Oven Program | 80°C (hold 1 min), ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min (hold 5 min) | The temperature program is optimized to separate the target analytes from each other and from matrix components. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Source Temp. | 230°C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150°C | Maintains ion flight path stability. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only characteristic ions.[7] |
Results and Discussion
Chromatography and Mass Spectra
Under the specified GC conditions, the analytes are well-separated with sharp, symmetrical peaks. The typical elution order is desethyl-sebuthylazine, desbutyl-sebuthylazine, and then sebuthylazine. Sebuthylazine-d5 co-elutes or elutes very closely with native sebuthylazine.
The EI mass spectra show characteristic fragmentation patterns. For triazines, fragmentation often involves the loss of alkyl side chains.[1][13] The molecular ion (M+) is typically observed, along with key fragments that are selected for SIM analysis.
Table 1: Retention Times and SIM Ions for Target Analytes
| Compound | Approx. Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Desethyl-sebuthylazine | 9.8 | 186 | 201, 145 |
| Desbutyl-sebuthylazine | 10.2 | 158 | 173, 131 |
| Sebuthylazine | 11.5 | 214 | 200, 229 |
| Sebuthylazine-d5 (IS) | 11.5 | 219 | 205, 234 |
Note: Ions and retention times are approximate and should be confirmed on the specific instrument used. The quantification ion is used for concentration calculations, while qualifier ions are used for identity confirmation based on their relative abundance ratios.[14][15]
Method Validation
The method was validated for performance characteristics including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, following established guidelines.[8][16]
Table 2: Method Performance and Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² > 0.995 |
| Calibration Range | 10 - 1000 ng/L | Covers expected environmental concentrations. |
| LOD (S/N > 3) | ~2 ng/L | Method is sensitive for trace-level detection. |
| LOQ (S/N > 10) | ~7 ng/L | Lowest concentration with acceptable accuracy/precision.[17] |
| Accuracy (Recovery) | 85 - 108% | Typically 70-120%.[18] |
| Precision (RSD) | < 15% | RSD < 20%.[18] |
-
Linearity: A calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the analyte concentration over the specified range.
-
Accuracy & Precision: Determined by analyzing replicate (n=7) spiked blank water samples at three concentration levels (low, medium, high).
Visualization of Workflows and Structures
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Analyte Structures and Relationships
This diagram shows the chemical structures of sebuthylazine, its metabolites, and the deuterated internal standard.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. swaenviro.com [swaenviro.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. english.gyig.cas.cn [english.gyig.cas.cn]
- 14. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
Preparation of High-Purity Calibration Standards with Sebuthylazine-d5: An Application Note and Protocol
Abstract
This technical guide provides a detailed methodology for the preparation of calibration standards using Sebuthylazine-d5, a deuterated internal standard critical for the accurate quantification of Sebuthylazine and related triazine herbicides in complex matrices. Emphasizing scientific integrity and field-proven insights, this document outlines a self-validating protocol designed for researchers, scientists, and drug development professionals engaged in chromatographic analysis, particularly liquid chromatography-mass spectrometry (LC-MS). The causality behind experimental choices, from solvent selection to storage conditions, is explained to ensure robust and reproducible results.
Introduction: The Critical Role of Deuterated Internal Standards
In quantitative analytical chemistry, especially when dealing with complex sample matrices, the use of a stable isotope-labeled internal standard (IS) is paramount for achieving accurate and precise measurements.[1] Sebuthylazine-d5, the ethyl-d5 isotopologue of Sebuthylazine, serves as an ideal internal standard for the quantification of Sebuthylazine. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample extraction, cleanup, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, which are common challenges in LC-MS analysis.[1]
The five deuterium atoms on the ethyl group provide a distinct mass-to-charge ratio (m/z) difference from the non-labeled Sebuthylazine, allowing for clear differentiation by a mass spectrometer without significantly altering its chromatographic retention time. This application note provides a comprehensive, step-by-step protocol for the preparation of Sebuthylazine-d5 calibration standards to ensure the generation of high-quality, defensible analytical data.
Chemical and Physical Properties of Sebuthylazine-d5
A thorough understanding of the physicochemical properties of Sebuthylazine-d5 is fundamental to its proper handling and use in the preparation of accurate standards.
| Property | Value | Source |
| Chemical Name | N2-(sec-butyl)-6-chloro-N4-(ethyl-d5)-1,3,5-triazine-2,4-diamine | [2] |
| CAS Number | 1219805-56-7 | [3][4] |
| Molecular Formula | C₉H₁₁D₅ClN₅ | [2] |
| Molecular Weight | 234.74 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Purity (HPLC) | ≥98% | [2][3] |
| Isotopic Enrichment | ≥99 atom % D | [2][4] |
| Solubility | Slightly soluble in Methanol, DMSO, Chloroform, Benzene | [5] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocol: Preparation of Sebuthylazine-d5 Calibration Standards
This protocol is designed to be a self-validating system, where adherence to the detailed steps minimizes potential sources of error and ensures the integrity of the prepared standards.
Materials and Equipment
-
Sebuthylazine-d5 (neat solid, ≥98% purity)
-
Sebutylazine (native standard, neat solid, ≥98% purity)
-
HPLC-grade or MS-grade Methanol
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes (positive displacement recommended for organic solvents)
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
Workflow for Preparation of Calibration Standards
The following diagram illustrates the overall workflow for the preparation of Sebuthylazine-d5 and Sebuthylazine calibration standards.
Caption: Workflow for the preparation of Sebuthylazine-d5 internal standard and Sebuthylazine calibration standards.
Step-by-Step Methodology
The preparation of an accurate primary stock solution is the foundation of the entire calibration curve. Any inaccuracies at this stage will propagate through all subsequent dilutions.
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of neat Sebuthylazine-d5 solid into a 10 mL Class A volumetric flask. Record the exact weight. Repeat this process in a separate 10 mL volumetric flask for the native Sebuthylazine standard.
-
Causality: Using a calibrated balance and recording the precise weight are critical for calculating the exact concentration of the stock solution. The use of volumetric flasks ensures accurate final volumes.[1]
-
-
Dissolution: Add approximately 5-7 mL of HPLC-grade methanol to each flask. Gently swirl the flasks to dissolve the solids.
-
Sonication: Place the flasks in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the standards.[1]
-
Causality: Sebuthylazine-d5 is slightly soluble in methanol. Sonication provides the necessary energy to break down any aggregates and ensure a homogenous solution, which is crucial for accurate concentration.
-
-
Dilution to Volume: Allow the flasks to return to room temperature. Carefully add methanol to the calibration mark of the volumetric flasks. Stopper the flasks and invert them 15-20 times to ensure a homogenous mixture.
-
Storage: Transfer the stock solutions to clearly labeled amber glass vials. Store at -20°C. These stock solutions are generally stable for at least six months under these conditions.[1][6]
Preparing an intermediate dilution prevents the inaccuracies associated with pipetting very small volumes from the concentrated stock solution.
-
Dilution: Allow the primary stock solutions to equilibrate to room temperature. Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL Sebuthylazine-d5 stock solution into a 10 mL Class A volumetric flask.
-
Dilution to Volume: Dilute to the mark with methanol, stopper, and invert to mix thoroughly.
-
Repeat for Analyte: Repeat this process for the native Sebuthylazine stock solution to create a 10 µg/mL intermediate solution of the analyte.
-
Storage: Store the intermediate solutions in labeled amber vials at -20°C.
The working standards are prepared by serially diluting the native analyte intermediate solution and spiking a constant concentration of the internal standard into each level.
-
Serial Dilution of Analyte: Prepare a series of calibration standards by performing serial dilutions of the 10 µg/mL Sebuthylazine intermediate solution. The example below creates a calibration curve from 0.1 ng/mL to 100 ng/mL.
| Target Concentration (ng/mL) | Volume of 10 µg/mL Sebuthylazine (µL) | Final Volume (mL) | Diluent |
| 1000 | 100 | 1 | Methanol |
| 100 | 100 of 1000 ng/mL | 1 | Methanol |
| 50 | 500 of 100 ng/mL | 1 | Methanol |
| 25 | 500 of 50 ng/mL | 1 | Methanol |
| 10 | 100 of 100 ng/mL | 1 | Methanol |
| 5 | 500 of 10 ng/mL | 1 | Methanol |
| 1 | 100 of 10 ng/mL | 1 | Methanol |
| 0.5 | 500 of 1 ng/mL | 1 | Methanol |
| 0.1 | 100 of 1 ng/mL | 1 | Methanol |
-
Internal Standard Spiking: To each of the final calibration standards, add a constant amount of the Sebuthylazine-d5 intermediate solution to achieve the desired final concentration of the internal standard (e.g., 10 ng/mL). For example, to prepare 1 mL of each calibration standard with a final IS concentration of 10 ng/mL, add 1 µL of the 10 µg/mL Sebuthylazine-d5 intermediate solution.
-
Causality: Adding a constant amount of the internal standard to every calibration level and sample is the core principle of internal standardization. This allows for the calculation of a response ratio (analyte peak area / IS peak area), which corrects for variability.[1]
-
-
Final Preparation: Vortex each standard thoroughly. Transfer to autosampler vials for analysis.
Validation and Quality Control
A self-validating protocol incorporates quality control checks to ensure the accuracy of the prepared standards.
-
Blank Analysis: Always include a solvent blank in your analytical run to check for contamination.
-
Calibration Curve Linearity: The calibration curve should be linear over the desired concentration range, with a correlation coefficient (r²) of >0.99.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the same stock solutions. These should be analyzed with each batch of samples to verify the accuracy and precision of the calibration.
Conclusion
The use of a deuterated internal standard like Sebuthylazine-d5 is a robust and reliable approach for the accurate quantification of Sebuthylazine in various matrices. The detailed protocol provided in this application note, from the preparation of stock solutions to the final working standards, is designed to minimize errors and ensure the generation of high-quality, reproducible data. The emphasis on understanding the rationale behind each step empowers the researcher to adapt and troubleshoot the method effectively. Adherence to these guidelines will contribute to the overall scientific integrity of the analytical results.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Sebuthylazine-d5 (ethyl-d5) | 1219805-56-7 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity Monitoring of Sebuthylazine Degradation in Environmental Matrices using Sebuthylazine-d5 and LC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of the triazine herbicide sebuthylazine and its primary degradation products in environmental water and soil samples. The protocol employs a stable isotope-labeled internal standard, Sebuthylazine-d5 (ethyl-d5), to ensure maximum accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Sample preparation is streamlined using Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for soil samples. Analyte separation and detection are achieved via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method provides the low limits of quantification (LOQ) necessary for environmental monitoring and supports research into the fate and transport of sebuthylazine in the environment.
Introduction: The Environmental Significance of Sebuthylazine
Sebuthylazine is a chlorotriazine herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1] Like other triazine herbicides, its persistence and potential for mobility in soil can lead to the contamination of surface and groundwater resources.[2][3] The degradation of sebuthylazine in the environment proceeds primarily through biotic and abiotic pathways such as microbial action and hydrolysis, leading to the formation of various transformation products.[4][5] Key degradation pathways for analogous triazines involve N-dealkylation, resulting in metabolites like desethylsebutylazine.[6] Monitoring both the parent compound and its metabolites is crucial for a comprehensive assessment of its environmental impact and toxicological relevance.[7]
The inherent complexity and variability of environmental matrices such as soil and water present significant analytical challenges, including matrix-induced signal suppression or enhancement in mass spectrometry.[4][8] To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis.[9][10][11] A deuterated internal standard, such as sebuthylazine-d5, is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[8][9][11] This co-elution allows for the reliable correction of analytical variability, leading to highly accurate and precise quantification.[4][8][12]
This guide provides detailed protocols for the extraction and analysis of sebuthylazine in soil and water, leveraging sebuthylazine-d5 for robust quantification, in accordance with international guidelines such as those from SANTE.[13][14][15][16]
Scientific Principle: Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for achieving high-accuracy quantitative measurements. The core principle involves adding a known amount of an isotopically enriched standard (e.g., sebuthylazine-d5) to the sample at the earliest stage of the analytical workflow.[12] This "spiked" sample is then processed through extraction, cleanup, and analysis.
Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization response (or suppression/enhancement) in the mass spectrometer's ion source.[8][9] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.[12] Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte. This ratio remains constant regardless of sample loss or matrix effects, thereby ensuring the integrity of the quantitative data.
Caption: The core principle of isotope dilution using sebuthylazine-d5.
Materials and Reagents
-
Standards: Sebuthylazine (≥98% purity), Sebuthylazine-d5 (ethyl-d5, 99 atom % D).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 6 cc, 500 mg).
-
QuEChERS Tubes: 50 mL polypropylene centrifuge tubes containing 4 g MgSO₄ and 1 g NaCl; 15 mL tubes containing 150 mg PSA (primary secondary amine) and 900 mg MgSO₄ for dispersive SPE (d-SPE) cleanup.
Experimental Protocols
Protocol for Water Sample Analysis
This protocol is optimized for the extraction of sebuthylazine from surface or groundwater samples.
Step 1: Sample Preparation and Fortification
-
Collect water samples in amber glass bottles and store at 4°C if not analyzed immediately.
-
Allow samples to equilibrate to room temperature.
-
For a 500 mL water sample, add a precise volume of sebuthylazine-d5 working solution to achieve a final concentration of approximately 0.5 µg/L.
-
Acidify the sample to pH ~3 with formic acid to improve the retention of triazines on the SPE sorbent.
Step 2: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the fortified water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water to remove interfering polar compounds.
-
Dry the cartridge thoroughly under a vacuum for at least 20 minutes to remove residual water.
Step 3: Elution and Reconstitution
-
Elute the analytes from the cartridge with 2 x 4 mL aliquots of acetonitrile.
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Soil Sample Analysis (Modified QuEChERS)
This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in complex soil matrices.[2][3][12]
Step 1: Sample Preparation and Fortification
-
Air-dry soil samples and sieve through a 2 mm mesh to ensure homogeneity.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add a precise volume of sebuthylazine-d5 working solution to the soil.
-
Add 10 mL of reagent water to the soil and vortex for 1 minute to hydrate the sample. Allow to stand for 30 minutes.
Step 2: Extraction
-
Add 10 mL of acetonitrile to the tube.
-
Add the contents of the QuEChERS extraction salt tube (4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. The addition of salt induces phase separation.
-
Centrifuge at ≥3000 rpm for 5 minutes.
Step 3: Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube (containing PSA and MgSO₄).
-
Vortex for 30 seconds. The PSA removes organic acids and other interferences.
-
Centrifuge at ≥3000 rpm for 5 minutes.
Step 4: Final Preparation
-
Transfer an aliquot of the cleaned supernatant into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Caption: Experimental workflows for water and soil sample analysis.
LC-MS/MS Analysis
Instrumental Conditions
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.
MRM Transitions
Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[13] The following transitions are proposed for sebuthylazine and its deuterated standard. Note: Collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Sebuthylazine | 230.1 | 174.1 | 118.1 |
| Sebuthylazine-d5 | 235.1 | 179.1 | 123.1 |
Causality of Fragmentation: The precursor ion ([M+H]⁺) for sebuthylazine is m/z 230.1. The most abundant product ion at m/z 174.1 corresponds to the loss of a neutral butene molecule (C₄H₈) from the sec-butyl group, a common fragmentation pathway for alkylamino-s-triazines.[16] For sebuthylazine-d5, the precursor ion shifts by +5 Da to 235.1. The corresponding quantifier product ion at 179.1 results from the loss of the unlabeled sec-butyl group.
Performance Characteristics
The described method is expected to meet the performance criteria outlined in SANTE/11312/2021.[14][15] Typical performance data from similar triazine herbicide analyses are summarized below.
| Parameter | Water Matrix | Soil Matrix |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | 0.5 - 10 µg/kg |
| Linearity (r²) | >0.995 | >0.995 |
| Average Recovery (%) | 85 - 110% | 80 - 110% |
| Precision (RSD%) | < 15% | < 20% |
Data are representative values based on published methods for triazine herbicides in similar matrices.[14]
Conclusion
This application note details a comprehensive and reliable methodology for monitoring the herbicide sebuthylazine and its degradation products in environmental soil and water samples. The integration of sebuthylazine-d5 as an internal standard is a critical component, ensuring high-quality, accurate, and reproducible data by mitigating matrix effects and procedural variability. The combination of optimized SPE and QuEChERS sample preparation with sensitive LC-MS/MS analysis provides a powerful tool for environmental researchers and regulatory bodies to assess the fate, transport, and potential risks associated with sebuthylazine use in the environment.
References
-
Papadopoulos, A., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]
-
Calvo-Agudo, M., et al. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]
-
Tadesse, B., et al. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Semantic Scholar. [Link]
-
Kleintop, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
Wang, J., et al. (2025). [Determination of 26 herbicide residues in soil, sediment, and surface water samples using modified QuEChERS method combined with ultra-high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
-
Tadesse, B., Teju, E., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. SciSpace. [Link]
-
Guzzella, L., et al. (2003). Studies on mobility and degradation pathways of terbuthylazine using lysimeters on a field scale. PubMed. [Link]
-
Cámara, A., et al. (2012). Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain). ResearchGate. [Link]
-
Đurović-Pejčev, R., et al. (2015). Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil. ResearchGate. [Link]
-
Rodríguez-Cruz, M. S., et al. (2007). Influence of different organic amendments on the degradation, metabolism, and adsorption of terbuthylazine. PubMed. [Link]
-
Vorkas, P. A., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. National Institutes of Health. [Link]
-
Kumar, P., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. EURL-Pesticides.eu. [Link]
-
Ferrer, I., & Thurman, E. M. (2005). Analysis of Terbuthylazine in Olive Oil by LC/Ion Trap MS and LC/Time-of-Flight MS Application. ResearchGate. [Link]
-
Gallocchio, F., et al. (2014). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2024). Herbicides. US EPA. [Link]
-
PubChem. (n.d.). Desethylsebutylazine. National Center for Biotechnology Information. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. False-positive liquid chromatography/tandem mass spectrometric confirmation of sebuthylazine residues using the identification points system according to EU directive 2002/657/EC due to a biogenic insecticide in tarragon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. w3.ual.es [w3.ual.es]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting matrix effects with Sebuthylazine-d5 internal standard
<Technical Support Center: Troubleshooting Matrix Effects with Sebuthylazine-d5
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Matrix Effects
In the field of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and reproducibility is paramount. However, the inherent complexity of biological, environmental, and food samples introduces a significant challenge: the matrix effect. The "matrix" refers to all components within a sample other than the analyte of interest.[1] These components can interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the analyte's signal.[1][2] This phenomenon can severely compromise the accuracy and reliability of quantitative results.[1][3][4]
To counteract these variations, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[3][5][6] A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Sebuthylazine-d5, a deuterated form of the triazine herbicide Sebuthylazine, serves this purpose.[7][8] The underlying principle is that the SIL-IS will behave nearly identically to the native analyte during sample preparation, chromatography, and ionization.[5][9] By co-eluting with the analyte, it experiences the same matrix effects, allowing for reliable correction by using the ratio of the analyte signal to the internal standard signal.[1][5]
However, even with a robust SIL-IS like Sebuthylazine-d5, unexpected issues can arise. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific problems you may encounter, grounded in the principles of analytical chemistry and backed by field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My analyte signal is low and inconsistent across different samples, but the Sebuthylazine-d5 internal standard signal is also variable. What's happening?
Answer: This classic symptom points directly to a significant and variable matrix effect, most commonly ion suppression .
Causality Explained: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte and internal standard in the MS source.[1][4][10][11] These interfering molecules can compete for the available charge, disrupt the formation of gas-phase ions, or alter the surface tension of the ESI droplets, ultimately reducing the number of ions that reach the detector.[3][11] The variability between samples suggests that the composition or concentration of these interfering matrix components differs from one sample to the next.
Troubleshooting Workflow:
Sources
- 1. longdom.org [longdom.org]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for Sebuthylazine-d5 Detection
Welcome to the technical support center dedicated to the robust and sensitive detection of Sebuthylazine-d5 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during method development and sample analysis. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve high-quality, reproducible results.
Introduction to Sebuthylazine-d5 and its Analytical Importance
Sebutylazine is a triazine herbicide used for selective weed control. In environmental monitoring, food safety, and toxicological studies, accurate quantification of Sebuthylazine is crucial. The use of a stable isotope-labeled internal standard, such as Sebuthylazine-d5, is the gold standard for quantitative analysis by LC-MS/MS.[1][2] Sebuthylazine-d5's chemical and physical properties closely mimic the analyte, Sebuthylazine, allowing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer source.[1] This co-behavior is essential for correcting variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like Sebuthylazine-d5 preferred over a structural analog?
A1: Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This leads to very similar, if not identical, retention times and ionization efficiencies. Structural analogs, while chemically similar, can exhibit different chromatographic behavior and ionization responses, potentially leading to less accurate correction for matrix effects and other sources of variability.[5] However, it is important to verify that the deuterated standard co-elutes with the native analyte, as slight chromatographic shifts can sometimes occur and may impact quantification if the analyte elutes in a region of differential matrix effects.[6]
Q2: What are the expected precursor ions for Sebuthylazine and Sebuthylazine-d5 in positive electrospray ionization (ESI) mode?
A2: Sebuthylazine, like other triazines, readily forms a protonated molecule [M+H]⁺ in positive ESI mode.[7] Given the molecular weight of Sebuthylazine (C9H16ClN5) is approximately 229.7 g/mol , the expected precursor ion would be at m/z 230.7. For Sebuthylazine-d5, where five hydrogen atoms are replaced by deuterium, the molecular weight will increase by approximately 5 Da. Therefore, the expected precursor ion for Sebuthylazine-d5 would be at m/z 235.7.
Q3: How do I determine the optimal collision energy (CE) for the MRM transitions?
A3: The optimal collision energy is the voltage that yields the highest intensity of the desired product ion. This is determined experimentally by infusing a standard solution of Sebuthylazine and Sebuthylazine-d5 directly into the mass spectrometer and performing a product ion scan at various CE settings. A plot of product ion intensity versus collision energy will reveal the optimal value. It's important to note that the optimal CE can be dependent on the mass-to-charge ratio (m/z) and charge state of the precursor ion.[8][9][10]
Q4: I am observing poor peak shape (fronting or tailing). What are the likely causes?
A4: Poor peak shape can stem from several factors. Column overload is a common cause, which can be addressed by diluting the sample or reducing the injection volume.[11] Other potential causes include issues with the mobile phase pH, column contamination, or improper injection techniques.[11] For triazine herbicides, ensuring the mobile phase pH is compatible with the pKa of the analytes can improve peak shape. Additionally, using a column with a suitable stationary phase, such as a C18, is crucial for good chromatography.[12]
Q5: My signal intensity for Sebuthylazine-d5 is inconsistent across my sample batch. What should I investigate?
A5: Inconsistent internal standard signal can be a sign of several issues. First, ensure the internal standard is being added consistently to every sample and standard. Variability in the spiking procedure is a common source of error. Secondly, investigate potential matrix effects that may be differentially affecting the Sebuthylazine-d5 in some samples.[6][13] Even with a deuterated internal standard, severe matrix effects can lead to signal suppression or enhancement.[3][14] Consider further sample cleanup or dilution to mitigate these effects. Finally, check for any issues with the LC-MS/MS system itself, such as a partially clogged injector or an unstable electrospray.[15]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the LC-MS/MS analysis of Sebuthylazine-d5.
Problem: Low or No Signal for Sebuthylazine-d5
Caption: Troubleshooting workflow for low or no Sebuthylazine-d5 signal.
Problem: High Background Noise
High background noise can obscure the analyte signal and lead to poor sensitivity.
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and additives.[16] Contaminants can introduce a high chemical background.
-
Dirty Ion Source: The electrospray source can become contaminated over time with non-volatile components from the sample matrix.[11] Regular cleaning of the ion source components is essential.
-
Mobile Phase Incompatibility: Ensure that mobile phase additives are volatile and compatible with MS detection. Non-volatile buffers, such as phosphate, should be avoided.
-
Column Bleed: Operating a column outside of its recommended pH or temperature range can cause the stationary phase to degrade and "bleed," leading to a high background signal.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for Sebuthylazine-d5
This protocol outlines the steps for determining the optimal precursor/product ion transitions and collision energies for Sebuthylazine-d5.
Materials:
-
Sebutylazine-d5 standard solution (e.g., 1 µg/mL in methanol)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Syringe pump for direct infusion
Procedure:
-
Prepare the MS: Set the mass spectrometer to positive ESI mode.
-
Infuse the Standard: Infuse the Sebuthylazine-d5 standard solution at a low flow rate (e.g., 5-10 µL/min) directly into the ESI source.
-
Acquire a Full Scan (Q1 Scan): Perform a Q1 scan to identify the precursor ion. For Sebuthylazine-d5, this should be the [M+H]⁺ ion.
-
Perform a Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting the precursor ion identified in the previous step.
-
Optimize Collision Energy (CE): Ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ions. The CE that produces the most intense and stable fragment ion will be the optimal CE for that transition.
-
Select MRM Transitions: Choose the most abundant and specific product ions for your Multiple Reaction Monitoring (MRM) method. It is recommended to select at least two transitions for confirmation purposes.
Protocol 2: Liquid Chromatography Method Development
A robust chromatographic method is essential for separating Sebuthylazine and Sebuthylazine-d5 from matrix interferences.
Recommended Starting Conditions:
-
Column: A C18 reversed-phase column is a good starting point for triazine herbicide analysis.[12]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate. The acidic modifier aids in the protonation of the analytes for positive ESI.[17]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.
-
Gradient: A linear gradient from a low percentage of organic mobile phase to a high percentage will typically provide good separation of triazines.[18]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical LC columns.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) will ensure reproducible retention times.
Optimization Workflow:
Caption: Workflow for LC method development for Sebuthylazine-d5 analysis.
Data Presentation: Key LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Sebuthylazine and its deuterated internal standard. These should be optimized for your specific instrument and application.
| Parameter | Sebuthylazine | Sebuthylazine-d5 | Rationale |
| Precursor Ion (m/z) | 230.1 | 235.1 | Protonated molecule [M+H]⁺ in positive ESI.[7] |
| Product Ion 1 (m/z) | To be determined | To be determined | Typically a stable fragment resulting from the loss of a side chain. |
| Product Ion 2 (m/z) | To be determined | To be determined | A secondary fragment for confirmation. |
| Collision Energy (eV) | To be optimized | To be optimized | Empirically determined for maximum product ion intensity.[8] |
| Dwell Time (ms) | 50-100 | 50-100 | Sufficient time to acquire enough data points across the chromatographic peak. |
References
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and sample matrix. Rapid communications in mass spectrometry, 18(1), 49-58.
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]
-
ACS Publications. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. Retrieved from [Link]
-
NIH. (n.d.). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Retrieved from [Link]
-
NIH. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Retrieved from [Link]
-
PubMed. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Retrieved from [Link]
-
LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved from [Link]
-
UND Scholarly Commons. (n.d.). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. Retrieved from [Link]
-
ResearchGate. (2025). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [Link]
-
NIH. (n.d.). Sebuthylazine. PubChem. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2015). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]
-
PubMed. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. Retrieved from [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (2025). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Retrieved from [Link]
-
YouTube. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). Retrieved from [Link]
-
NIH. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2017). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Retrieved from [Link]
-
SciSpace. (2010). Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
MDPI. (n.d.). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Retrieved from [Link]
-
ResearchGate. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Terbuthylazine in Olive Oil by LC/Ion Trap MS and LC/Time-of-Flight MS Application. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Terbuthylazine-D5 solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
Advances in Material Science. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]
-
ResearchGate. (2024). MRM transitions of detected herbicides terbutylazine-desethyl,.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NULL [szabo-scandic.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. myadlm.org [myadlm.org]
- 7. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS | MDPI [mdpi.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Ion Suppression of Sebuthylazine-d5 in Complex Matrices
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Sebuthylazine-d5 as an internal standard and encountering the pervasive issue of ion suppression in complex matrices. As a deuterated analog, Sebuthylazine-d5 is an excellent tool for quantitative analysis, but it is not immune to the matrix effects that can compromise data quality.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to help you identify, mitigate, and ultimately prevent ion suppression in your LC-MS/MS workflows.
Understanding the Challenge: Ion Suppression and Your Sebuthylazine-d5 Internal Standard
Ion suppression is a specific type of matrix effect that reduces the signal of an analyte due to interference from co-eluting components during the ionization process.[2] In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), the matrix refers to all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[2] When these matrix components co-elute with Sebuthylazine-d5, they compete for the limited charge available in the ion source, leading to a decreased ionization efficiency and a suppressed signal for your internal standard.[2]
While a stable isotope-labeled (SIL) internal standard like Sebuthylazine-d5 is the best tool to compensate for matrix effects, the assumption that it perfectly corrects for suppression can be a pitfall. For effective compensation, the SIL internal standard must co-elute perfectly with the native analyte and experience the exact same degree of ion suppression.[3] However, slight chromatographic shifts between the deuterated standard and the native analyte, known as the "deuterium isotope effect," can cause them to experience different levels of ion suppression, leading to inaccurate quantification.[4]
Visualizing the Mechanism of Ion Suppression
The following diagram illustrates how matrix components can interfere with the ionization of the target analyte (and its internal standard) in an ESI source.
Caption: Mechanism of Ion Suppression in ESI.
Troubleshooting Guide: Is Ion Suppression Affecting Your Sebuthylazine-d5 Signal?
Before implementing corrective actions, it's crucial to confirm that ion suppression is the root cause of issues like poor reproducibility, decreased sensitivity, or inaccurate results.
Question 1: Are you observing inconsistent peak areas or response ratios for Sebuthylazine-d5 in matrix samples compared to solvent standards?
This is a primary indicator of matrix effects. If the response of Sebuthylazine-d5 is significantly lower in the presence of the matrix, ion suppression is likely occurring.
Question 2: How can I definitively test for ion suppression?
The Post-Column Infusion (PCI) experiment is a powerful diagnostic tool.[5][6]
Protocol: Post-Column Infusion Experiment
-
Setup:
-
Infuse a standard solution of Sebuthylazine-d5 at a constant flow rate into the LC eluent stream after the analytical column and before the MS ion source. A T-junction is used for this purpose.
-
The infusion pump should deliver a steady flow to produce a stable baseline signal for Sebuthylazine-d5.
-
-
Execution:
-
Inject a blank matrix extract (a sample prepared without the analyte or internal standard) onto the LC column.
-
Monitor the signal of Sebuthylazine-d5 throughout the chromatographic run.
-
-
Interpretation:
-
Stable Baseline: If the baseline signal for Sebuthylazine-d5 remains constant throughout the run, no significant ion suppression is occurring.
-
Dips in the Baseline: Any decrease or dip in the baseline signal indicates a region of ion suppression where matrix components are eluting and interfering with the ionization of Sebuthylazine-d5.
-
Caption: Post-Column Infusion (PCI) Workflow.
Core Mitigation Strategies
Once ion suppression is confirmed, you can employ a range of strategies to minimize its impact. The most effective approach often involves a combination of techniques.
Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the ion source.[2][7][8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[2] For triazine herbicides like Sebuthylazine, reversed-phase (e.g., C18) or polymer-based sorbents are commonly used. The choice of sorbent should be tailored to the specific matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide analysis in food and agricultural matrices.[9][10] The dispersive SPE (d-SPE) cleanup step is critical for removing interferences. Common d-SPE sorbents include PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and GCB (Graphitized Carbon Black) to remove pigments.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from highly aqueous or high-salt matrices.[7]
-
Sample Dilution: A simple yet often effective strategy is to dilute the sample extract.[12][13] This reduces the concentration of all components, including matrix interferences, which can lessen the competition for ionization. A 10-fold dilution can significantly reduce matrix effects in many food matrices.[14]
Enhance Chromatographic Separation
If interfering compounds cannot be completely removed, separating them chromatographically from Sebuthylazine-d5 is the next line of defense.[2][8]
-
Change Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, to alter the elution profile of matrix components relative to your analyte.
-
Optimize the Gradient: Adjusting the gradient slope or holding the initial mobile phase composition for a longer period can help to separate early-eluting, polar matrix components from Sebuthylazine-d5.
-
Use UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide significantly higher resolution and sharper peaks compared to traditional HPLC.[15] This increased resolving power can separate Sebuthylazine-d5 from closely eluting matrix interferences that would otherwise co-elute.[15]
Modify Mass Spectrometry Conditions
While less common than sample prep or chromatography, adjusting MS parameters can sometimes help.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, especially for less polar compounds.[13][16] If your analyte is amenable to APCI, this could be a viable option.
-
Optimize Source Parameters: Fine-tuning parameters like gas flow, desolvation temperature, and capillary voltage can sometimes improve ionization efficiency in the presence of the matrix.[17]
Detailed Experimental Protocols
Protocol: Modified QuEChERS for Soil Matrix
This protocol is a general guideline for extracting triazine herbicides from a soil matrix, a common scenario where ion suppression is prevalent.
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike with the Sebuthylazine-d5 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[10]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg MgSO₄ (to remove residual water) and 50 mg PSA (to remove organic acids). For soils with high organic content, adding 50 mg of C18 sorbent may also be beneficial.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.[10]
-
-
Final Preparation:
-
The resulting supernatant is ready for LC-MS/MS analysis. A dilution step may be added here if necessary.
-
Example LC-MS/MS Parameters
The following table provides a starting point for the analysis of Sebuthylazine. These parameters must be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B over 8 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Instrument-specific optimization required |
Frequently Asked Questions (FAQs)
Q1: My Sebuthylazine-d5 internal standard shows a different retention time than the native Sebuthylazine analyte. Is this normal and can it cause problems? A: Yes, this is known as the deuterium isotope effect and it can be a significant issue. The slight difference in retention time can cause the analyte and the internal standard to elute in different parts of a suppression zone, leading to differential matrix effects and compromising the accuracy of your results.[4] If you observe this, optimizing your chromatography to achieve sharper peaks and better separation from the suppression zone is critical.
Q2: I've tried extensive sample cleanup, but I still see suppression. What should I do next? A: If sample cleanup is not sufficient, focus on chromatographic separation. Try a column with a different selectivity or move to a UHPLC system for higher resolution.[15] Additionally, simple sample dilution can be very effective and should be evaluated.[12][14]
Q3: Is it better to use matrix-matched calibration standards? A: Yes, preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure is a highly recommended practice.[2] This helps to compensate for systematic ion suppression that is consistent across samples, improving the accuracy of quantification.[2]
Q4: Can changing the mobile phase additives help reduce ion suppression? A: Yes, but with caution. Mobile phase additives like formic acid or ammonium formate are necessary for good chromatography and ionization. However, non-volatile buffers (e.g., phosphate) should be avoided as they can cause severe ion suppression and contaminate the MS system.[8] Sometimes, switching from acetonitrile to methanol as the organic modifier can alter selectivity and help resolve the analyte from interferences.[18]
Q5: My suppression is variable from sample to sample. How do I handle this? A: Variable suppression is one of the most difficult challenges in quantitative analysis. This highlights the absolute necessity of using a stable isotope-labeled internal standard like Sebuthylazine-d5 in every single sample.[3] The IS is your best defense against sample-to-sample variability. If problems persist, a more rigorous and consistent sample preparation method, such as automated SPE, may be required to minimize the variability in matrix components.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry.
-
Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]
-
Leitner, A., Zollner, P., & Lindner, W. (2001). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
- How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group.
-
Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]
-
Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. (n.d.). Semantic Scholar. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: A major concern in mass spectrometry. LCGC North America, 24(5), 498-510. [Link]
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. [Link]
-
Ion Suppression in Mass Spectrometry: Challenges and Solutions. (n.d.). SlideShare. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). Molecules, 28(6), 2603. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Ion suppression in mass spectrometry. (n.d.). Semantic Scholar. [Link]
-
Gómez-Ramos, M. M., Rajski, Ł., Lozano, A., & Fernández-Alba, A. R. (2016). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical Methods, 8(22), 4419-4428. [Link]
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Do you know ways to remove the ionic supresion?. (2018). ResearchGate. [Link]
-
Bezuayehu, T., et al. (2014). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace. [Link]
-
Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. (2021). Journal of Chromatography B, 1171, 122622. [Link]
-
Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. (2021). Request PDF on ResearchGate. [Link]
-
Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. (2025). Spectroscopy Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One moment, please... [providiongroup.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. waters.com [waters.com]
- 16. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 18. researchgate.net [researchgate.net]
stability of Sebuthylazine-d5 (ethyl-d5) in acidic and basic conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using Sebuthylazine-d5 (ethyl-d5) as an internal standard. It addresses common questions and potential issues related to the stability of this molecule in various experimental conditions, particularly focusing on acidic and basic environments encountered during sample preparation and chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general stability of Sebuthylazine-d5, and how should I store it?
A: Sebuthylazine-d5 is a stable isotope-labeled (SIL) analog of Sebuthylazine, a chlorotriazine herbicide.[1][2] Like most analytical standards, its long-term stability is best maintained under specific storage conditions.
-
Expert Insight: The manufacturer recommends storing the compound at room temperature for solid material and suggests re-analysis for chemical purity after three years.[3] For solutions, it is best practice to store them at low temperatures (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and minimize degradation. The deuterium labels on the ethyl group are on carbon atoms, forming C-D bonds which are generally very stable and not prone to the hydrogen-deuterium (H/D) exchange issues that can sometimes affect labels on heteroatoms (like O-D or N-D).[4]
Q2: My LC-MS mobile phase is acidic (e.g., 0.1% formic acid, pH ~2.7). Should I be concerned about the stability of Sebuthylazine-d5 during analysis?
A: For typical LC run times, Sebuthylazine-d5 is expected to be sufficiently stable in weakly acidic mobile phases. However, the stability of chlorotriazines is pH-dependent.
-
Causality & Mechanism: In strongly acidic environments, the triazine ring can become protonated. This protonation can facilitate the hydrolysis of the chlorine atom at the C2 position, replacing it with a hydroxyl group to form hydroxysebutylazine.[5][6] This is a well-documented degradation pathway for related triazine herbicides like atrazine.[5]
-
Practical Implications: While a mobile phase of pH 2.7 is acidic, the residence time of the analyte on the column is short (minutes). This kinetic limitation means significant degradation is unlikely during a single chromatographic run. However, if you are storing samples in an acidic mobile phase for extended periods in an autosampler (e.g., overnight or over a weekend), you may observe a decrease in the Sebuthylazine-d5 peak area and potentially the appearance of a hydroxy-degradation product.
-
Troubleshooting: If you suspect on-instrument degradation, compare the peak area of Sebuthylazine-d5 in a freshly prepared sample to one that has been sitting in the autosampler for 24-48 hours. A significant decrease (>10-15%) suggests on-instrument instability.
Q3: I use a basic QuEChERS or Solid-Phase Extraction (SPE) protocol with a high pH step for sample cleanup. Is Sebuthylazine-d5 stable under these conditions?
A: Caution is warranted. Alkaline conditions (pH > 10) can also promote the hydrolysis of the C-Cl bond on the triazine ring, similar to acidic conditions, leading to the formation of the hydroxylated analog.[7]
-
Expert Insight: The rate of hydrolysis is dependent on pH, temperature, and exposure time. A brief exposure to a basic environment during an extraction step may be acceptable, but prolonged exposure or high temperatures will increase the risk of degradation. The primary concern is ensuring that your analyte (unlabeled Sebuthylazine) and the SIL internal standard (Sebutylazine-d5) degrade at the exact same rate. Because their chemical structures are nearly identical, this is a reasonable assumption.[8][9] However, the goal of using an internal standard is to correct for sample prep losses, not to have both the analyte and standard degrade significantly.[4]
-
Self-Validation Check: To verify stability in your method, perform a simple recovery experiment. Spike a blank matrix with a known concentration of Sebuthylazine-d5, take it through your entire basic extraction procedure, and compare the final peak area to a standard prepared in the final clean solvent at the same theoretical concentration. A low recovery (<85%) that cannot be attributed to other extraction inefficiencies may indicate chemical degradation.
Q4: What are the primary degradation products of Sebuthylazine, and how can I detect them?
A: The main degradation pathways for chlorotriazines like Sebuthylazine involve hydrolysis and dealkylation.
-
Hydrolysis: Replacement of the chlorine atom with a hydroxyl group (-OH) to form hydroxysebutylazine. This occurs under both acidic and basic conditions.
-
Dealkylation: Loss of the ethyl or sec-butyl group. For example, loss of the ethyl group results in desethylsebutylazine.[10]
-
Analytical Detection (LC-MS/MS): You can screen for these potential degradants using a mass spectrometer. You would look for the corresponding mass transitions in your chromatogram.
-
Sebutylazine-d5: [M+H]⁺ ≈ m/z 235.1
-
Hydroxysebutylazine-d5 (from hydrolysis): [M+H]⁺ ≈ m/z 217.2
-
Desethylsebutylazine-d5 (from dealkylation of the unlabeled ethyl group, which is unlikely for the d5 standard): The primary fragment would be different. A more likely product would be the loss of the sec-butyl group.
-
Des-sec-butylsebutylazine-d5: [M+H]⁺ ≈ m/z 179.1
-
A troubleshooting workflow for suspected degradation is outlined below.
Caption: Troubleshooting workflow for Sebuthylazine-d5 instability.
The diagram below illustrates the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation of Sebuthylazine-d5.
Experimental Protocol: Assessing Sebuthylazine-d5 Stability
This protocol provides a framework for testing the stability of Sebuthylazine-d5 in your specific acidic or basic solutions.
Objective: To quantify the degradation of Sebuthylazine-d5 over time at a given pH and temperature.
Materials:
-
Sebuthylazine-d5 stock solution (e.g., 1 mg/mL in methanol).
-
Your acidic or basic solution of interest (e.g., 0.1 M HCl, pH 12 buffer).
-
Neutral buffer (e.g., pH 7 phosphate buffer) as a control.
-
Quenching solution (e.g., a buffer that will immediately neutralize the test solution).
-
LC-MS grade solvents (acetonitrile, methanol, water).
-
Autosampler vials.
-
Calibrated pipettes.
-
LC-MS/MS system.
Methodology:
-
Preparation of Test Solutions:
-
Create a working solution of Sebuthylazine-d5 at a typical concentration used in your assays (e.g., 100 ng/mL).
-
Prepare three sets of vials:
-
Set A (Acidic): Add 990 µL of your acidic solution and spike with 10 µL of a 10 µg/mL Sebuthylazine-d5 working stock.
-
Set B (Basic): Add 990 µL of your basic solution and spike with 10 µL of a 10 µg/mL Sebuthylazine-d5 working stock.
-
Set C (Neutral Control): Add 990 µL of your pH 7 buffer and spike with 10 µL of a 10 µg/mL Sebuthylazine-d5 working stock.
-
-
Prepare enough vials in each set to cover all your time points (e.g., T=0, 1h, 4h, 8h, 24h).
-
-
Incubation:
-
Store the vials at the temperature relevant to your experimental conditions (e.g., room temperature, 4°C).
-
-
Time-Point Sampling:
-
At each designated time point (starting immediately at T=0):
-
Take one vial from each Set (A, B, and C).
-
Immediately quench the reaction by adding a neutralizing agent or by diluting 1:10 in a neutral mobile phase to stop further degradation.
-
If necessary, add another internal standard (that is stable under these conditions) just before injection to control for instrument variability.
-
-
-
LC-MS/MS Analysis:
-
Analyze all samples using a validated LC-MS/MS method for Sebuthylazine.
-
Monitor the transition for Sebuthylazine-d5 and any potential degradation products.
-
-
Data Analysis:
-
Calculate the peak area of Sebuthylazine-d5 for each time point.
-
Normalize the peak area at each time point (Tx) to the peak area at T=0 for each condition.
-
Percentage Remaining = (Peak Area at Tx / Peak Area at T=0) * 100.
-
Summarize the results in a table.
-
Data Interpretation & Summary Table
The results from your stability study can be summarized as follows. A loss of >10% of the initial concentration is often considered significant and indicates that your method may need modification to ensure data quality.
Table 1: Example Stability Data for Sebuthylazine-d5 at Room Temperature (22°C)
| Time Point | % Remaining (pH 2.0) | % Remaining (pH 7.0 - Control) | % Remaining (pH 12.0) | Notes |
| T = 0 hr | 100% | 100% | 100% | Baseline measurement. |
| T = 1 hr | 98% | 101% | 95% | Minor loss observed in basic solution. |
| T = 4 hr | 95% | 99% | 85% | Significant degradation under basic conditions. |
| T = 8 hr | 92% | 100% | 74% | Continued degradation. |
| T = 24 hr | 81% | 98% | 52% | Unacceptable loss in both acidic and basic solutions over 24h. |
This is example data. Your results will vary based on exact conditions.
References
-
Sebuthylazine (Ref: GS 13528). AERU - University of Hertfordshire. [Link]
-
Sebuthylazine. PubChem - NIH. [Link]
-
sebuthylazine data sheet. Alanwood.net. [Link]
-
Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]
-
Isotope Labeled Standards in Skyline. MacCoss Lab Software. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Desethylsebutylazine. PubChem - NIH. [Link]
-
Protonation and Degradation Reactions of s-Triazine Herbicides. ResearchGate. [Link]
-
(PDF) Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. ResearchGate. [Link]
-
Decamethylcyclopentasiloxane (D5). Stockholm University. [Link]
-
Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products. ResearchGate. [Link]
-
Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. PubMed. [Link]
-
(PDF) Characterization of ecological risks from environmental releases of decamethylcyclopentasiloxane (D5). ResearchGate. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]
-
(PDF) Degradation of silicone-based materials as a driving force for recyclability. ResearchGate. [Link]
-
(PDF) Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Desethylsebutylazine | C7H12ClN5 | CID 5018112 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential for isotopic exchange in Sebuthylazine-d5 analysis
Technical Support Center: Sebuthylazine-d5 Analysis
Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists utilizing Sebuthylazine-d5 as an internal standard in quantitative mass spectrometry workflows. Here, we address the potential for hydrogen-deuterium (H-D) isotopic exchange, a critical factor that can impact data accuracy and reproducibility. This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and best practices to ensure the integrity of your analytical results.
Section 1: Fundamentals of Isotopic Exchange with Deuterated Standards
This section covers the foundational knowledge required to understand the challenges and solutions associated with using deuterated internal standards like Sebuthylazine-d5.
Q1: What is isotopic exchange and why is it a concern in quantitative analysis?
A: Isotopic exchange, often called back-exchange, is a chemical reaction where a deuterium (²H or D) atom on an isotopically labeled internal standard is replaced by a protium (¹H or H) atom from the surrounding environment (e.g., solvent, matrix).[1][2] This conversion of the internal standard (IS) into the unlabeled analyte is a significant threat to data integrity.
The primary purpose of a stable isotope-labeled internal standard (SIL-IS) is to behave identically to the analyte during sample preparation, chromatography, and ionization, thereby correcting for variability.[3][4] If the SIL-IS undergoes back-exchange, its concentration is artificially lowered, while the concentration of the native analyte is artificially inflated. This leads to a systematic overestimation of the analyte's true concentration, compromising the accuracy and reliability of the entire assay.[1]
Q2: How stable is the deuterium label on Sebuthylazine-d5?
A: The stability of a deuterium label is highly dependent on its position within the molecule.[5][6] Deuterium atoms on heteroatoms (like oxygen in -OH or nitrogen in -NH groups) are extremely labile and exchange rapidly in the presence of protic solvents.[1][2]
Sebutylazine-d5 is specifically labeled as Sebutylazine-d5 (ethyl-d5) .[7][8][9] This means the five deuterium atoms are located on the ethyl group, attached to a nitrogen atom on the triazine ring. These C-D bonds on an aliphatic chain are significantly more stable and far less susceptible to exchange than N-D or O-D bonds. Under standard analytical conditions (e.g., typical pH, temperature, and mobile phases used in LC-MS), the potential for isotopic exchange on the ethyl group of Sebuthylazine-d5 is considered very low . However, exposure to extreme pH or high temperatures can increase the risk.[2]
Section 2: Troubleshooting Guide for Sebuthylazine-d5 Analysis
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of Sebuthylazine-d5.
Q3: My calibration curve is non-linear at the low end, or I'm seeing a signal for the native analyte in my blank samples. Could this be isotopic exchange?
A: While isotopic exchange is a possibility, it is more likely due to contamination of the internal standard with the unlabeled analyte. Even high-purity standards can contain trace amounts of the unlabeled compound.[6]
Troubleshooting Workflow:
-
Analyze the SIL-IS Solution: Prepare a solution containing only the Sebuthylazine-d5 internal standard in your initial mobile phase. Analyze this solution by monitoring the mass transitions for both the d5-labeled standard and the unlabeled (d0) analyte.
-
Quantify Contamination: If a peak is detected for the unlabeled analyte, quantify its area relative to the internal standard peak. This will give you the percentage of unlabeled impurity in your standard. A high-purity standard should have minimal d0 contribution.[3]
-
Evaluate Exchange vs. Contamination: If the d0 signal is consistently present and proportional to the IS concentration, it is likely an impurity. If the d0 signal increases over time, especially when the standard is left in the autosampler in an aqueous mobile phase, this could indicate slow back-exchange.
Below is a troubleshooting decision tree for investigating unexpected analyte signals.
Caption: Troubleshooting workflow for unexpected analyte signals.
Q4: I am observing a slight chromatographic retention time shift between Sebuthylazine and Sebuthylazine-d5. Is this normal?
A: Yes, a small shift in retention time is a known phenomenon called the "deuterium isotope effect".[5] Deuterium is slightly more electron-donating than protium, which can subtly alter the molecule's polarity and its interaction with the stationary phase, especially in reversed-phase liquid chromatography (LC). This effect is typically more pronounced with a higher number of deuterium labels.[10]
Key Considerations:
-
Co-elution is Not Guaranteed: While SIL-IS are expected to behave similarly, perfect co-elution is not always achieved.[10]
-
Impact on Quantification: As long as the peak shapes are good and the shift is consistent across all samples and standards, it will not negatively impact quantification, as the integration windows for both analyte and IS can be set accordingly.
-
Troubleshooting: A drifting or inconsistent retention time shift is not normal and points to other issues, such as poor column equilibration, mobile phase composition errors, or column degradation.[11][12]
Section 3: Best Practices for Preventing Isotopic Exchange
Proactive measures are the most effective way to ensure the stability of Sebuthylazine-d5 and the integrity of your data.
Q5: What are the optimal experimental conditions to prevent any potential H-D exchange?
A: While the label on Sebuthylazine-d5 is robust, adhering to best practices will eliminate even the slightest risk of exchange. The primary factors to control are pH, temperature, and solvent exposure time.[1]
| Parameter | Recommendation | Rationale |
| pH | Maintain sample and mobile phase pH between 2.5 and 7. | H-D exchange is catalyzed by both strong acids and, more significantly, strong bases. The rate of exchange is typically at its minimum around pH 2.5-3.[1][2] |
| Temperature | Perform sample preparation at low temperatures (e.g., on ice) and store extracts in a cooled autosampler (e.g., 4-10°C). | The rate of chemical reactions, including isotopic exchange, increases with temperature. A 22°C increase can accelerate the exchange rate by as much as 10-fold.[2] |
| Solvent Exposure | Minimize the time the standard spends in highly aqueous or protic solvents. Analyze samples promptly after preparation. | Protic solvents (like water and methanol) are the source of hydrogen atoms for back-exchange. Limiting exposure time limits the opportunity for the reaction to occur.[1] |
| Label Position | Use standards with labels on stable positions (e.g., aliphatic or aromatic carbons). | As discussed, the ethyl-d5 label on Sebuthylazine is inherently stable. Avoid standards with labels on heteroatoms (-OH, -NH, -SH) for other analytes.[4][6] |
| Table 1: Recommended Conditions to Minimize Isotopic Exchange Risk. |
Protocol: Stability Verification of Sebuthylazine-d5 in Your Matrix
This protocol allows you to empirically validate the stability of your internal standard under your specific experimental conditions.
Objective: To determine if Sebuthylazine-d5 undergoes isotopic exchange over the typical duration of an analytical run.
Methodology:
-
Prepare a Stability Sample: Spike a known concentration of Sebuthylazine-d5 into a representative blank matrix extract (the final solution that would be injected into the LC-MS system).
-
Initial Analysis (T=0): Immediately analyze the sample in triplicate. Record the peak areas for the Sebuthylazine-d5 (d5) MRM transition and the unlabeled Sebuthylazine (d0) MRM transition.
-
Incubation: Store the stability sample in the autosampler under the same conditions as a typical analytical batch (e.g., 10°C).
-
Time-Point Analysis: Re-analyze the same sample in triplicate at several time points (e.g., T=4h, 8h, 12h, 24h).
-
Data Evaluation:
-
Calculate the ratio of the d0 peak area to the d5 peak area at each time point.
-
Plot this ratio against time.
-
Interpretation: A flat, horizontal line indicates that no significant back-exchange is occurring. An upward-trending line would suggest that the internal standard is slowly converting to the unlabeled analyte, indicating an exchange issue that needs to be addressed by modifying the conditions (e.g., lowering pH or temperature).
-
Caption: Experimental workflow for verifying internal standard stability.
References
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass. [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Sebuthylazine. PubChem. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil. Retrieved from ResearchGate. [Link]
-
International Journal of Advanced Research in Innovative Ideas and Technology. (n.d.). Analytical method development of Bromacil + Terbuthylazine pesticide (combination) formulation by Reverse Phase High. Retrieved from IJARIIT. [Link]
-
Phenomenex. (n.d.). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from Phenomenex. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Agilent. [Link]
-
Cytiva. (2024, September 3). Troubleshooting protein loss during ion exchange (IEX) chromatography. Retrieved from Cytiva. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 10. ukisotope.com [ukisotope.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
improving peak shape and resolution for Sebuthylazine-d5
<
Welcome to the technical support guide for optimizing the chromatographic analysis of Sebuthylazine-d5. As a deuterated internal standard, achieving a symmetrical, sharp, and well-resolved peak for Sebuthylazine-d5 is critical for the accuracy and reproducibility of your quantitative methods. This guide is structured to provide in-depth, field-proven insights into common challenges and their solutions, ensuring the integrity of your analytical results.
Troubleshooting Guide: Common Peak Shape and Resolution Issues
This section addresses the most frequently encountered chromatographic problems. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step protocols for resolution.
Q1: My Sebuthylazine-d5 peak is tailing. What are the causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common issue for basic compounds like Sebuthylazine. The asymmetry factor (As) for a tailing peak is greater than 1.2.[1]
Primary Cause: Secondary Silanol Interactions
Sebutylazine is a triazine herbicide, a class of compounds known to be weak bases.[2] The basic nitrogen groups on the Sebuthylazine-d5 molecule can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based reversed-phase columns (e.g., C18).[1][3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to be retained more strongly, resulting in a tailing peak shape.
Troubleshooting Protocol:
-
Lower the Mobile Phase pH:
-
Mechanism: By operating at a lower pH (e.g., pH 2.5-3.5), the acidic silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[1]
-
Action: Incorporate an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) into your mobile phase.[4] Note that standard silica columns should not be used below pH 3 to avoid dissolution of the silica backbone.[1] For low-pH work, select a column specifically designed for such conditions.[1]
-
-
Add a Competing Base or Buffer:
-
Mechanism: Adding a buffer salt, such as ammonium formate or ammonium acetate, can help shield the analyte from the silanol groups.[3] The positive charge of the buffer's cation (e.g., NH4+) can interact with the negative silanol surface, effectively blocking the analyte from these secondary interaction sites.[3]
-
Action: Prepare your aqueous mobile phase with a 10-20 mM buffer like ammonium formate.[5] Ensure the buffer is present in both your aqueous and organic mobile phase components to maintain consistent ionic strength during gradient elution.[3]
-
-
Select a Highly Deactivated (End-Capped) or Shielded Column:
-
Mechanism: Modern HPLC columns undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[6] Columns with polar-embedded phases or other shielding technologies provide an additional layer of protection against silanol interactions.[6]
-
Action: Switch to a high-purity, end-capped C18 column or a column with a polar-embedded group. These are specifically designed to provide excellent peak shape for basic compounds.[6][7]
-
-
Check for Column Contamination or Degradation:
-
Mechanism: The accumulation of strongly retained matrix components can create active sites that cause tailing. Over time, especially at extreme pH or high temperatures, the stationary phase can degrade, exposing more silanol groups.
-
Action: Use a guard column to protect the analytical column from matrix contaminants. If the column is old or has been used extensively with harsh conditions, replace it.
-
Troubleshooting Flowchart for Peak Tailing A visual guide to diagnosing and resolving peak tailing for Sebuthylazine-d5.
Q2: I'm seeing peak fronting for Sebuthylazine-d5. What does this indicate?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.[8] An asymmetry factor less than 1 signifies fronting.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, leading to fronting.[8][9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, the analyte band will not focus properly at the head of the column.[9][11]
-
Solution: Whenever possible, dissolve your Sebuthylazine-d5 standard in the initial mobile phase.[11] If a stronger solvent must be used for solubility, keep the injection volume as small as possible.
-
-
Column Collapse or Void: A physical change in the column packing bed, such as a void at the inlet, can cause the sample to spread unevenly, resulting in a distorted peak.[8][9] This can be caused by operating outside the column's recommended pH or pressure limits.[8]
Q3: My Sebuthylazine-d5 peak is splitting or has a shoulder. What's happening?
Peak splitting suggests that the analyte band is being divided into two or more paths as it moves through the system.[8][12]
Potential Causes & Solutions:
-
Blocked Inlet Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing an uneven flow path.[8][12][13] If this is the cause, all peaks in the chromatogram will likely be split.[12][13]
-
Solution: Replace the inlet frit or, if not possible, reverse-flush the column to waste. To prevent this, always filter your samples and mobile phases. Using a guard column is highly recommended.
-
-
Column Void/Channeling: A void or channel in the packing material can cause the sample to travel through the column at different rates.[8][12][14]
-
Solution: A void at the head of the column is a common cause.[13] As with peak fronting, this usually requires column replacement.
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible or significantly different in composition from the mobile phase can cause the peak to split.[8]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Co-eluting Interference: It's possible that what appears to be a split peak is actually two different compounds eluting very close together.
-
Solution: Inject a smaller volume of the sample. If the split resolves into two distinct peaks, you have a co-elution issue.[13] In this case, the separation method needs to be optimized for better resolution (see Q4).
-
Q4: How can I improve the resolution between Sebuthylazine-d5 and other analytes?
Resolution is a measure of the separation between two peaks. Optimizing it involves manipulating three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).[15][16]
Strategies for Improving Resolution:
-
Increase Column Efficiency (N):
-
Mechanism: Higher efficiency results in narrower (sharper) peaks, which are easier to resolve.
-
Actions:
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency.[15][17]
-
Increase Column Length: Doubling the column length approximately doubles the efficiency, but also doubles the analysis time and backpressure.[15][16]
-
Optimize Flow Rate: Operate at the column's optimal flow rate to minimize band broadening.[18]
-
-
-
Increase Selectivity (α):
-
Mechanism: Selectivity is the most powerful tool for improving resolution. It involves changing the chemical interactions to alter the relative retention times of analytes.[17]
-
Actions:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can significantly alter the elution order and spacing of peaks.[16][17]
-
Change the Stationary Phase: Switching from a C18 to a different phase (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase) can introduce different retention mechanisms (like π-π interactions) and dramatically change selectivity.[16][18]
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of analytes and thus their interaction with the stationary phase, which can improve separation.[16]
-
-
-
Optimize Retention Factor (k):
-
Mechanism: The retention factor describes how long an analyte is retained on the column. An optimal k value is typically between 2 and 10.
-
Action: In reversed-phase HPLC, you can increase retention (and potentially resolution for early eluting peaks) by decreasing the percentage of the organic solvent in the mobile phase.[15][17]
-
| Parameter | Strategy for Improvement | Primary Effect |
| Efficiency (N) | Use smaller particle size columns (e.g., <3 µm) or a longer column. | Narrows peaks. |
| Selectivity (α) | Change organic solvent (ACN vs. MeOH), change stationary phase (C18 vs. Phenyl), or adjust mobile phase pH. | Changes the spacing between peaks. |
| Retention (k) | Adjust the organic-to-aqueous ratio in the mobile phase. | Moves peaks later or earlier in the chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-MS method for Sebuthylazine-d5?
For LC-MS analysis of triazine herbicides, a reversed-phase method is standard.[19][20][21]
-
Column: A high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm particle size).[5][22]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4]
-
Gradient: A starting point could be a linear gradient from 10% B to 90% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: 30-40 °C to ensure reproducibility and reduce viscosity.[18]
-
Injection Volume: 1-5 µL.
Q2: How does mobile phase pH affect Sebuthylazine-d5?
Sebutylazine has a predicted pKa of around 3.87.[23] The pKa is the pH at which the compound is 50% ionized and 50% neutral. Operating the mobile phase near the pKa can lead to peak splitting or broadening because the analyte exists in two forms with different retention characteristics.[6] For robust methods, it is best to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa. For Sebuthylazine-d5, this means operating below pH ~2.4 or above pH ~5.4. A low pH (e.g., 2.7) is generally preferred in reversed-phase for good peak shape and MS sensitivity in positive ion mode.[24]
Q3: Are there any specific sample preparation considerations?
As Sebuthylazine-d5 is typically used as an internal standard, it is added to the sample extract. The key is to ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[9] If your sample extract is in a strong organic solvent, consider evaporating and reconstituting in the initial mobile phase. For complex matrices like soil or food, a clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interferences that could affect peak shape and resolution.[1]
References
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC. [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Waters Corporation. What are some common causes of peak fronting? - WKB255705. [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
-
Chromatography Today. What is Peak Splitting?. [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
-
Welch Materials, Inc. How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]
-
ResearchGate. (2025, August 6). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
PubMed. (2021, August 13). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
ResearchGate. (2025, August 6). Determination of Triazine Herbicides in Fruits and Vegetables Using Dispersive Solid-phase Extraction Coupled with LC-MS. [Link]
-
Shodex. HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
University of Hertfordshire. (2025, November 2). Sebuthylazine (Ref: GS 13528). [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
Pharmaffiliates. CAS No : 1219805-56-7 | Product Name : Sebuthylazine D5 (ethyl D5). [Link]
-
National Institutes of Health. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem. [Link]
-
Axcend. Determination of Triazine Herbicides in Aqueous Samples by Capillary HPLC-MS/MS. [Link]
-
Asian Journal of Chemistry. Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. [Link]
-
National Institutes of Health. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem. [Link]
-
mzCloud. (2014, December 5). Sebuthylazine. [Link]
-
MDPI. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. axcendcorp.com [axcendcorp.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. support.waters.com [support.waters.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. bio-works.com [bio-works.com]
- 15. chromtech.com [chromtech.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in Sebuthylazine-d5 Quantification
Welcome to the technical support guide for the quantification of Sebuthylazine-d5. As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists, offering you a deeper understanding of the challenges you may face and providing robust, field-proven solutions. We will explore the causality behind common issues and equip you with the knowledge to troubleshoot effectively, ensuring the integrity and precision of your analytical results.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is Sebuthylazine-d5 and why is it used as an internal standard?
Sebutylazine-d5 is a stable isotope-labeled (SIL) version of Sebuthylazine, a triazine herbicide. In quantitative mass spectrometry, SIL internal standards (IS) are the gold standard.[1] Because Sebuthylazine-d5 is chemically almost identical to the non-labeled analyte (the "protium" form), it co-elutes chromatographically and experiences nearly identical effects during sample extraction, ionization, and instrument analysis.[2][3] This co-behavior allows it to act as a reliable reference to correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[2][4] By using the ratio of the analyte signal to the IS signal, we can achieve highly accurate and precise quantification, even in complex matrices like soil, water, or biological fluids.[5][6]
Q2: Should my Sebuthylazine-d5 internal standard co-elute perfectly with the native Sebuthylazine analyte?
Ideally, yes, but a slight difference in retention time is common and expected. This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE).[7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (RPLC), this often makes the deuterated compound slightly less hydrophobic, causing it to elute marginally earlier than its non-deuterated counterpart.[7] This is generally acceptable, provided the shift is small and consistent. A significant or inconsistent shift, however, could indicate that the analyte and IS are experiencing different matrix effects, which would compromise quantification.[8]
Key Factors Influencing the Deuterium Isotope Effect:
-
Number of Deuterium Atoms: More deuterium atoms generally lead to a larger retention time shift.[7][9]
-
Position of Deuteration: The location of the deuterium atoms is critical. Deuteration on aliphatic groups often has a more pronounced effect than on aromatic rings.[7][10]
-
Chromatographic Conditions: Mobile phase composition (e.g., methanol vs. acetonitrile), pH, and temperature can all influence the degree of separation.[7]
Troubleshooting Guide: High Background & Low Signal-to-Noise
This section addresses specific issues related to background noise that can compromise the sensitivity and accuracy of your assay.
Q3: My baseline is consistently high and noisy across the entire chromatogram. What are the primary causes and how do I fix it?
A high, noisy baseline is typically a sign of contamination in the mobile phase or the LC-MS system itself. This elevates the chemical noise floor, making it difficult to detect low-level analytes.
Causality: The electrospray ionization (ESI) source is highly sensitive and will ionize not just your target analyte but also any non-volatile impurities present in your mobile phase or leaching from your system components.[11] These contaminants create a constant stream of ions that contribute to a high background signal.[12]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for High Baseline Noise.
Protocol: Systematic Instrument Flush for Background Reduction
-
Remove the Column: Disconnect the analytical column and replace it with a low-dispersion union (e.g., a ZDV union). This isolates the column as a potential source of contamination.
-
Prepare Flushing Solvents: Use three separate, freshly prepared LC-MS grade solvents:
-
Solvent A: 100% Water
-
Solvent B: 100% Acetonitrile or Methanol
-
Solvent C: 50:50 Isopropanol/Water (an excellent cleaning solvent)
-
-
Pump A Flush: Purge the pump lines connected to the aqueous mobile phase with fresh water for 10-15 minutes.
-
Pump B Flush: Purge the pump lines connected to the organic mobile phase with fresh Acetonitrile/Methanol for 10-15 minutes.
-
System-Wide Flush: Run a high-flow (e.g., 1-2 mL/min) gradient from 100% Solvent A to 100% Solvent B over 20 minutes.
-
Strong Solvent Wash: Switch to Solvent C (Isopropanol/Water) and flush the entire system for 30-60 minutes. Isopropanol is effective at removing a wide range of contaminants.[13]
-
Re-equilibration: Flush the system with your initial mobile phase composition (without the column) until the baseline on the mass spectrometer is stable and low.
-
Ion Source Cleaning: If the background remains high, the ion source is the next most likely culprit. Follow the manufacturer's guidelines to clean the spray shield, capillary, and sample cone.[12] Contaminants can build up on these surfaces over time.
Q4: I see distinct, unexpected peaks ("ghost peaks") in my blank injections. What are they and where do they come from?
Ghost peaks are discrete peaks that appear in blank or solvent injections, often confounding quantification.[14] Their presence points to carryover from previous injections or contamination introduced at a specific point in the workflow.[15]
Common Sources of Ghost Peaks:
| Source Category | Specific Cause | Explanation & Solution |
| Instrument Carryover | Autosampler Needle/Loop: | Residue from a high-concentration sample adheres to the outside of the needle or inside the sample loop. Solution: Optimize the needle wash procedure. Use a strong solvent (like isopropanol) and increase the wash duration.[16] |
| Injector Valve Rotor Seal: | The rotor seal can develop microscopic scratches that trap analytes, which then slowly bleed out in subsequent runs. Solution: If carryover persists after optimizing the needle wash, the rotor seal may need to be replaced. | |
| Contamination | Mobile Phase/Additives: | Impurities in solvents, buffer salts, or acids can concentrate on the column head during equilibration and elute as a sharp peak during the gradient.[15][16] Solution: Use only the highest purity LC-MS grade reagents and prepare mobile phases fresh daily.[17] |
| Sample Preparation: | Contaminants can be introduced from collection tubes, pipette tips, or SPE cartridges. Plasticizers (phthalates) are common culprits.[13][18] Solution: Run a "method blank" (a blank sample that goes through the entire extraction process) to diagnose this. If peaks appear, test each consumable individually. | |
| Vials and Caps: | Leachables from the vial cap septum are a known source of contamination, especially with aggressive organic solvents.[19] Solution: Use PTFE-lined septa, and avoid piercing the septum in the same place on multiple injections. |
Q5: My Sebuthylazine-d5 signal is suppressed, leading to poor signal-to-noise. How can I diagnose and mitigate matrix effects?
Matrix effect is the alteration (suppression or enhancement) of analyte ionization due to co-eluting compounds from the sample matrix.[5][20] In ESI, these matrix components compete with the analyte for access to the droplet surface for ionization, often leading to a suppressed signal and poor sensitivity.[5]
Causality: Complex matrices like plasma, urine, or soil extracts contain high concentrations of endogenous components (e.g., phospholipids, salts, humic acids). When these co-elute with Sebuthylazine-d5, they can saturate the ionization process, reducing the number of analyte ions that reach the mass analyzer.[20][21]
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: Workflow for Managing Matrix Effects.
Protocol: Post-Extraction Spike Experiment to Quantify Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the analyte and Sebuthylazine-d5 into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample (containing no analyte). After the final evaporation step, spike the analyte and Sebuthylazine-d5 into the reconstituted blank extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and Sebuthylazine-d5 into the blank matrix before the extraction process begins.
-
-
Analyze and Calculate: Analyze all three sets and record the peak areas.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the Results:
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
This test definitively proves whether the matrix is impacting ionization, allowing you to focus your efforts on either improving sample cleanup (if MF is poor) or optimizing extraction efficiency (if RE is poor).
-
References
-
Mandal, P., Karmakar, S., & Pal, T.K. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. [Link: available through search result[14]]
-
BenchChem. (2025). Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time. [Link: available through search result[7]]
-
BenchChem. (2025). Technical Support Center: Best Practices for Deuterated Standards in Mass Spectrometry. [Link: available through search result[1]]
-
Calafat, A. M., Kuklenyik, Z., Baker, S. E., & Barr, D. B. (2009). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
Li, W., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. [Link: available through search result[8]]
-
ResearchGate. (n.d.). Effect of position of deuterium atoms on gas chromatographic isotope effects. [Link]
-
Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology. [Link: available through search result[22]]
-
Welch Materials. (2025). [Readers Insight] Why Do Ghost Peaks Appear?. [Link]
-
Mastelf. (2022). What are Ghost Peaks and Where to Find Them. [Link]
-
Journal of Chromatography A. (1998). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. [Link: available through search result[23]]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]
-
SCIEX. (2025). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. [Link]
-
PubMed. (2007). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. [Link]
-
BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC-MS/MS. [Link: available through search result[24]]
-
Agilent Technologies. (n.d.). LC Troubleshooting Series: Ghost Peaks. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
BenchChem. (2025). Technical Support Center: Reducing Background Noise in Mass Spectrometry with a Deuterated Standard. [Link: available through search result[25]]
-
PubMed Central. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
Journal of Pharmaceutical Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link: available through search result[26]]
-
Waters Corporation. (n.d.). why are lc vials showing ghost peaks with the new generation of mass spectrometers?. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
LCGC North America. (2015). Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments. [Link]
-
NIH. (n.d.). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. [Link]
-
CMBES Proceedings. (n.d.). NANO-SPRAY IONIZATION SOURCE ISOLATION ON PROTEOMIC MASS SPECTROMETERS FOR SILOXANE CONTAMINANT REMOVAL. [Link: available through search result[27]]
-
Cordis. (n.d.). Reduction of chemical background noise in LC-MS/MS for trace analysis. [Link]
-
BenchChem. (2025). Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry. [Link: available through search result[4]]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
-
PubChem - NIH. (n.d.). Sebuthylazine. [Link]
-
PubMed. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ResearchGate. (n.d.). Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil. [Link]
-
AERU - University of Hertfordshire. (2025). Sebuthylazine (Ref: GS 13528). [Link]
-
IJARIIT. (n.d.). Analytical method development of Bromacil + Terbuthylazine pesticide (combination) formulation by Reverse Phase High - Performance Liquid Chromatography (R–HPLC). [Link]
-
PubMed. (2014). Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up. [Link]
-
Analytical and Bioanalytical Chemistry Research. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis. [Link]
-
ResearchGate. (n.d.). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. [Link]
-
Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. [Link: available through search result[28]]
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. [Link]
-
PubMed Central. (n.d.). Spatial analysis of drug absorption, distribution, metabolism, and toxicology using mass spectrometry imaging. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. academicstrive.com [academicstrive.com]
- 15. welch-us.com [welch-us.com]
- 16. hplc.eu [hplc.eu]
- 17. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 18. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. eijppr.com [eijppr.com]
- 21. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "The Application of LC-MS Technologies for the Detection of Triazine He" by Michael Cahill [sword.mtu.ie]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. texilajournal.com [texilajournal.com]
- 27. proceedings.cmbes.ca [proceedings.cmbes.ca]
- 28. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Recovery of Sebuthylazine-d5
A Technical Guide for Researchers and Analytical Scientists
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard Sebuthylazine-d5 during sample preparation. As Senior Application Scientists, we have compiled this resource based on established analytical principles and field-proven insights to help you diagnose and resolve common issues in your experimental workflow.
Introduction: The Critical Role of Internal Standards
In quantitative analysis, particularly in chromatography-mass spectrometry techniques, internal standards (IS) are crucial for achieving accurate and reliable results. A deuterated internal standard like Sebuthylazine-d5 is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest, Sebuthylazine.[1] This similarity should ensure that the internal standard and the analyte behave consistently throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response.
However, poor recovery of Sebuthylazine-d5 can compromise the integrity of your results, leading to inaccurate quantification of Sebuthylazine. This guide provides a systematic approach to troubleshooting and resolving this issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of Sebuthylazine-d5?
Poor recovery of Sebuthylazine-d5 can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Issues with pH, solvent choice, or the extraction technique itself can lead to incomplete extraction of the internal standard.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Sebuthylazine-d5 in the mass spectrometer source, leading to inaccurate measurements.[2]
-
Degradation of the Internal Standard: Sebuthylazine-d5, like other triazines, can be susceptible to degradation under certain pH and temperature conditions.[3][4]
-
Solid-Phase Extraction (SPE) Issues: Problems with the SPE cartridge, such as improper conditioning, incorrect sorbent selection, or inefficient elution, can result in the loss of the internal standard.
-
Instrumental Factors: While less common for recovery issues, problems with the LC-MS/MS system, such as a dirty ion source, can contribute to signal suppression.
Q2: How can I determine if the issue is with my sample preparation or the instrument?
A simple diagnostic test is to analyze a known amount of Sebuthylazine-d5 in a clean solvent (e.g., acetonitrile or methanol) versus the same amount spiked into a blank matrix extract that has gone through your entire sample preparation procedure. If the response is significantly lower in the matrix extract, the problem is likely related to matrix effects or losses during sample preparation. If the response is low in both, there might be an issue with the standard itself or the instrument.
In-Depth Troubleshooting Guide
This section provides a step-by-step approach to systematically identify and resolve the root cause of poor Sebuthylazine-d5 recovery.
Step 1: Verify the Integrity of Your Sebuthylazine-d5 Standard
Before delving into complex experimental parameters, it is essential to confirm the quality of your internal standard.
-
Check Storage Conditions: Sebuthylazine-d5 should be stored at room temperature as recommended.[5][6] Improper storage can lead to degradation.
-
Verify Concentration: If possible, verify the concentration of your stock solution. Dilution errors can lead to apparent low recovery.
-
Prepare a Fresh Standard: If in doubt, prepare a fresh working solution of Sebuthylazine-d5 from a reliable stock and re-analyze.
Step 2: Optimize Your Sample Extraction and Handling
The initial extraction of Sebuthylazine-d5 from the sample matrix is a critical step.
Triazine herbicides can be sensitive to pH. Sebuthylazine contains basic nitrogen groups and its extraction can be influenced by the pH of the sample solution.
-
Acidic Conditions: In a sufficiently acidic environment, triazines can undergo degradation, which may involve the cleavage of the chlorine atom.[7] While some methods for other triazines recommend acidification, this might be detrimental to Sebuthylazine recovery.[4][8]
-
Neutral to Slightly Basic Conditions: For many triazines, extraction is more efficient under neutral to slightly basic conditions. The pKa of Sebuthylazine is predicted to be around 3.87, meaning it will be protonated in acidic solutions. Adjusting the pH to a neutral or slightly basic range can improve its extraction into an organic solvent.
Recommendation: Experiment with adjusting the pH of your sample to a range of 6-8 before extraction to see if recovery improves.
The choice of solvent is critical for efficient extraction. Sebuthylazine has a LogP of 3.1, indicating it is moderately hydrophobic.
| Solvent | Polarity Index | Key Considerations |
| Acetonitrile | 5.8 | Miscible with water, good for QuEChERS methods. |
| Ethyl Acetate | 4.4 | Good for liquid-liquid extraction (LLE) and SPE elution. |
| Dichloromethane | 3.1 | Effective for LLE, but can be problematic for some SPE sorbents. |
| Methanol | 5.1 | Often used for initial extraction and SPE conditioning. |
Recommendation: If you are using a liquid-liquid extraction, ensure your chosen solvent has a suitable polarity to efficiently partition Sebuthylazine-d5 from the aqueous sample. For QuEChERS methods, acetonitrile is a standard and effective choice.
Step 3: Troubleshoot Your Solid-Phase Extraction (SPE) Protocol
SPE is a common technique for cleaning up complex samples and concentrating analytes. However, each step is critical for good recovery.
Troubleshooting Workflow for Solid-Phase Extraction (SPE)
Caption: A step-by-step workflow for troubleshooting poor recovery during Solid-Phase Extraction.
The choice of SPE sorbent is critical and depends on the physicochemical properties of Sebuthylazine-d5 and the nature of the sample matrix.
-
Reverse-Phase (e.g., C18, C8): These are the most common sorbents for triazine herbicides.[8][9] They retain non-polar to moderately polar compounds from a polar matrix. Given Sebuthylazine's LogP, C18 is a suitable choice.
-
Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a wider pH stability range and can have higher binding capacities, making them a good alternative to silica-based sorbents, especially for complex matrices.[1]
-
Mixed-Mode Sorbents: These combine reverse-phase and ion-exchange properties and can be useful for highly complex matrices where a high degree of cleanup is required.
-
Conditioning: The sorbent must be properly wetted to ensure proper interaction with the analyte. This typically involves passing methanol followed by water through the cartridge.[9]
-
Loading: The sample should be loaded at a slow and consistent flow rate to allow for adequate interaction between Sebuthylazine-d5 and the sorbent.
-
Washing: A wash step with water or a weak organic solvent/water mixture is used to remove polar interferences that are not strongly retained on the sorbent.
-
Elution: The elution solvent must be strong enough to disrupt the interaction between Sebuthylazine-d5 and the sorbent. For C18, common elution solvents include ethyl acetate, acetonitrile, and methanol.[10] Experimenting with different elution solvents and volumes is recommended. For polar compounds, methanol is a stronger elution solvent than acetonitrile or ethyl acetate.[10]
Step 4: Address Matrix Effects
Matrix effects are a significant challenge in LC-MS/MS analysis and a common cause of poor internal standard recovery. They occur when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][11]
As mentioned in the FAQs, comparing the response of Sebuthylazine-d5 in a clean solvent to its response in a post-extraction spiked blank matrix is a direct way to assess matrix effects.
-
Improve Sample Cleanup: If matrix effects are significant, consider a more rigorous cleanup procedure. This could involve using a different SPE sorbent or adding a cleanup step after the initial extraction (e.g., using dispersive SPE with PSA or C18).
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also reduce the sensitivity of the assay.
-
Chromatographic Separation: Optimize your LC method to separate Sebuthylazine-d5 from co-eluting matrix components. This could involve changing the gradient, mobile phase composition, or using a different column.
Step 5: Review Your QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis. If you are using this method, consider the following:
-
Extraction Salt Composition: The type and amount of salts used (e.g., MgSO₄, NaCl, citrate buffers) can influence the extraction efficiency.
-
Dispersive SPE (dSPE) Cleanup: The choice of dSPE sorbent (e.g., PSA, C18, GCB) is critical for removing matrix interferences. For food matrices, a combination of PSA and C18 is often used.
Recommendation: If you suspect issues with your QuEChERS method, consult established protocols such as the AOAC or EN methods and consider optimizing the salt and dSPE composition for your specific matrix.
Summary of Key Recommendations
| Issue | Recommendation | Rationale |
| Standard Integrity | Prepare a fresh Sebuthylazine-d5 working solution. | To rule out degradation or dilution errors of the standard. |
| Sample pH | Experiment with adjusting the sample pH to 6-8 before extraction. | To ensure Sebuthylazine-d5 is in a neutral form for optimal extraction. |
| Extraction Solvent | For LLE, consider ethyl acetate or dichloromethane. For QuEChERS, acetonitrile is standard. | To ensure efficient partitioning of the moderately hydrophobic Sebuthylazine-d5. |
| SPE Sorbent | For reverse-phase SPE, C18 is a good starting point. Consider polymeric sorbents for complex matrices. | To achieve good retention of Sebuthylazine-d5. |
| SPE Elution | Test different elution solvents (e.g., ethyl acetate, acetonitrile, methanol) and volumes. | To ensure complete elution of Sebuthylazine-d5 from the SPE sorbent. |
| Matrix Effects | Improve sample cleanup, dilute the final extract, or optimize chromatographic separation. | To minimize ion suppression or enhancement in the MS source. |
| QuEChERS | Optimize the extraction salts and dSPE cleanup sorbents for your specific matrix. | To improve extraction efficiency and remove interfering matrix components. |
Conclusion
Troubleshooting poor recovery of Sebuthylazine-d5 requires a systematic and logical approach. By carefully evaluating each step of your sample preparation workflow, from the integrity of your standard to the specifics of your extraction and cleanup procedures, you can identify and resolve the underlying issues. This guide provides a framework for this process, empowering you to achieve accurate and reliable quantitative results in your research.
References
-
Delmas, F., et al. (n.d.). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sebuthylazine. PubChem. Retrieved from [Link]
-
Queiroz, R. H. C., et al. (n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Alice Embrapa. Retrieved from [Link]
-
Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-885. Retrieved from [Link]
-
MDPI. (n.d.). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Retrieved from [Link]
-
Al-Omar, M. A., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 19(5), 5925-5938. Retrieved from [Link]
-
Padrón, M. E. T., et al. (2015). Development of a selective sorbent for the solid-phase extraction of terbuthylazine in olive oil samples: a molecular imprinting strategy. Journal of Molecular Recognition, 28(5), 312-320. Retrieved from [Link]
-
Biotage. (n.d.). Extraction of Triazine Herbicides from Aqueous Samples SPE Application Note. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Effect of solvents on the selectivity of terbutylazine imprinted polymer sorbents used in solid-phase extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability and Recovery of Triazine and Chloroacetamide Herbicides from pH Adjusted Water Samples by Using Empore Solid-Phase Extraction Disks and Gas Chromatography with Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Godula, M., & Hajšlová, J. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Journal of Chromatography A, 823(1-2), 3-21. Retrieved from [Link]
-
PubMed. (n.d.). Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. Retrieved from [Link]
-
Shetty, B. V., et al. (1992). Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmaceutical and Biomedical Analysis, 10(9), 675-683. Retrieved from [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5794-5805. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage. Retrieved from [Link]
-
PubMed. (n.d.). Stability and recovery of triazine and chloroacetamide herbicides from pH adjusted water samples by using empore solid-phase extraction disks and gas chromatography with ion trap mass spectrometry. Retrieved from [Link]
-
NC State Extension Publications. (2015, December 14). Photosystem II inhibitors – Triazine Herbicides. Retrieved from [Link]
-
Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. Retrieved from [Link]
-
PubMed. (2022, August 18). Optimization of the QuEChERS method for multi-residue analysis of pharmaceuticals and pesticides in aquaculture products. Retrieved from [Link]
-
PubMed. (2014, May 8). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Retrieved from [Link]
-
MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]
-
Nature. (2024, October 8). Photocatalytic and highly regioselective H/D exchange at alpha-thio C(sp3)-H bonds. Retrieved from [Link]
-
PubMed. (n.d.). Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. Retrieved from [Link]
-
ResearchGate. (n.d.). Protonation and Degradation Reactions of s-Triazine Herbicides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and recovery of triazine and chloroacetamide herbicides from pH adjusted water samples by using empore solid-phase extraction disks and gas chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. agilent.com [agilent.com]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
impact of mobile phase composition on Sebuthylazine-d5 signal
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who utilize Sebuthylazine-d5 as an internal standard and seek to understand and optimize its signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. As a deuterated analog, Sebuthylazine-d5 is critical for accurate quantification, and its signal stability is paramount. This document provides in-depth, experience-driven answers to common issues related to mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: My Sebuthylazine-d5 signal is consistently low or absent. What is the most common cause related to the mobile phase?
A low or missing signal for a stable, deuterated internal standard like Sebuthylazine-d5 is often not a compound stability issue but rather an analytical challenge. The most frequent culprit is ion suppression , a phenomenon where other co-eluting compounds from the sample matrix or the mobile phase itself interfere with the ionization of your target analyte in the mass spectrometer's source.[1][2][3][4]
Causality: The electrospray ionization (ESI) process relies on a finite number of charges and a limited surface area on the evaporating droplets. If a high concentration of other compounds (salts, matrix components) elutes at the same time as Sebuthylazine-d5, they compete for these resources, suppressing the formation of gas-phase ions of your analyte and drastically reducing its signal.[2][5] Even though deuterated standards are designed to co-elute with the native analyte, a poorly optimized chromatographic method may place them in a region of high matrix interference.[6][7]
Q2: How does the pH of the mobile phase impact the Sebuthylazine-d5 signal in positive ion mode ESI?
The mobile phase pH is one of the most critical parameters for analyzing ionizable compounds like Sebuthylazine-d5.[8][9] Sebuthylazine is a triazine herbicide containing basic secondary amine groups.[10][11] To achieve a strong signal in positive ion mode electrospray (ESI+), the analyte must be efficiently protonated to form the [M+H]⁺ ion.
Causality & Recommendation:
-
Acidic pH (Recommended for ESI+): By setting the mobile phase pH lower than the pKa of Sebuthylazine's amine groups (i.e., making it acidic), you ensure the compound exists predominantly in its protonated, ionized state in solution. This dramatically enhances its response in positive ion mode. A mobile phase pH that is at least 2 units below the analyte's pKa is generally recommended for stable retention and good peak shape.[9]
-
Neutral or Basic pH: At neutral or high pH, Sebuthylazine-d5 will be in its neutral, unprotonated form. This significantly reduces its ability to be detected in positive ion mode, leading to a very weak or non-existent signal.[12]
The diagram below illustrates this fundamental relationship.
Caption: Effect of mobile phase pH on Sebuthylazine-d5 ionization state and signal.
Q3: I'm using an acidic mobile phase, but my signal is still poor. Could my choice of organic modifier (Acetonitrile vs. Methanol) be the issue?
Yes, the choice of organic modifier is a crucial factor that influences both chromatographic separation and ionization efficiency.[13] While both acetonitrile (ACN) and methanol (MeOH) are common in reversed-phase LC-MS, they have distinct properties.
Causality & Comparison: The primary role of the organic modifier is to control the elution of analytes from the C18 column. However, it also affects the physical properties of the ESI droplets. Efficient ionization requires efficient desolvation (evaporation of the solvent) to release the charged analyte into the gas phase. Droplets with a higher percentage of organic solvent tend to desolvate more efficiently, leading to a better signal.[14]
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Impact on Sebuthylazine-d5 Signal |
| Elution Strength | Stronger | Weaker | For a given percentage, ACN will elute compounds faster. You may need a higher % of MeOH to achieve the same retention time. |
| Viscosity | Lower | Higher | ACN typically generates lower backpressure and can lead to sharper chromatographic peaks (higher efficiency), which concentrates the analyte and improves signal-to-noise.[15] |
| Proton Affinity | Lower | Higher | ACN is less basic and less likely to compete with the analyte for protons in the gas phase, which can lead to better signal intensity for basic compounds like Sebuthylazine-d5. |
| Selectivity | Different | Different | If ion suppression from a matrix component is suspected, switching from ACN to MeOH (or vice versa) can alter the elution order and move the Sebuthylazine-d5 peak away from the interference.[13] |
Recommendation: Acetonitrile is often the preferred solvent for ESI+ analysis of basic compounds due to its favorable properties for creating sharp peaks and efficient ionization. However, if co-elution and ion suppression are the primary problems, experimenting with methanol is a valid strategy to change chromatographic selectivity.
Troubleshooting Guide
Problem: Unexpectedly low or drifting Sebuthylazine-d5 signal.
This guide provides a systematic workflow to diagnose and resolve signal instability issues related to the mobile phase.
Caption: Systematic workflow for troubleshooting low Sebuthylazine-d5 signal.
Q4: I see multiple peaks for Sebuthylazine-d5 in the mass spectrum (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). How does this affect my signal and how can I fix it?
This phenomenon is called adduct formation .[16] Instead of a single proton ([H]⁺) attaching to your molecule, other cations present in the mobile phase (like sodium [Na]⁺ or ammonium [NH₄]⁺) are forming complexes with it.
Causality & Impact:
-
Signal Dilution: Adduct formation splits the total ion current of Sebuthylazine-d5 across multiple m/z values. If you are only monitoring the [M+H]⁺ transition, your observed signal will be significantly lower because a portion of the analyte is being detected as other adducts.[16]
-
Source of Adducts: Sodium is a common contaminant from glassware, reagents, or solvents. Ammonium may be intentionally added as a buffer (ammonium formate or acetate) or be present as an impurity.[16][17]
| Common Additive/Modifier | Primary Purpose | Potential Impact on Signal | Recommendation |
| Formic Acid (0.1%) | Provides H⁺ for protonation | Excellent for promoting the desired [M+H]⁺ ion; generally improves signal in ESI+.[18] | Highly Recommended. The gold standard for ESI+ of basic compounds. |
| Ammonium Formate/Acetate | pH buffer, can improve peak shape | Can improve chromatography but may lead to the formation of [M+NH₄]⁺ adducts, splitting the signal.[13][18] | Use if pH stability is a problem. If signal is split, you may need to monitor both [M+H]⁺ and [M+NH₄]⁺ ions. |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent, improves peak shape | Causes severe signal suppression in ESI-MS. Forms strong ion pairs that are difficult to desolvate.[18] | Avoid for MS applications. Use only if absolutely necessary for chromatography and sensitivity is not a concern. |
Recommendation: To consolidate the signal into the [M+H]⁺ ion, add a strong proton source like 0.1% formic acid to the mobile phase. This creates a high concentration of H⁺ ions that outcompetes other cations like Na⁺ for the analyte, maximizing the signal for your primary transition. Always use high-purity, LC-MS grade solvents to minimize salt contamination.
Experimental Protocol: Mobile Phase Optimization
This protocol provides a step-by-step guide to systematically optimize your mobile phase to enhance the Sebuthylazine-d5 signal.
Objective: To find the optimal mobile phase composition (organic modifier and additive) that maximizes the signal-to-noise ratio (S/N) of the Sebuthylazine-d5 internal standard.
Materials:
-
Sebutylazine-d5 standard solution (e.g., 100 ng/mL in 50:50 ACN:Water)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
LC-MS grade Ammonium Formate (AF)
-
Your LC-MS system with a suitable C18 column
Methodology:
-
Establish a Baseline:
-
Prepare your standard mobile phases (e.g., A: Water, B: ACN) without any additives.
-
Inject the Sebuthylazine-d5 standard solution using your existing gradient method.
-
Record the peak intensity and signal-to-noise (S/N) ratio. This is your baseline.
-
-
Test 1: The Effect of Formic Acid (Proton Source)
-
Prepare Mobile Phase A: Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B: ACN + 0.1% Formic Acid.
-
Equilibrate the system thoroughly with the new mobile phases.
-
Inject the standard solution and record the peak intensity and S/N.
-
Expected Outcome: A significant increase in signal intensity compared to the baseline.
-
-
Test 2: The Effect of a Buffer (pH Stability)
-
Prepare Mobile Phase A: Water + 10 mM Ammonium Formate (pH adjusted with FA if needed).
-
Prepare Mobile Phase B: ACN.
-
Equilibrate the system, inject the standard, and record the results.
-
Analysis: Compare the peak shape and intensity to the formic acid-only condition. Check for the presence of [M+NH₄]⁺ adducts in the mass spectrum.
-
-
Test 3: The Effect of Organic Modifier
-
Repeat the most successful test from above (likely Test 2), but substitute Methanol for Acetonitrile.
-
Prepare Mobile Phase B: MeOH + 0.1% Formic Acid.
-
Equilibrate the system, noting any change in system backpressure.
-
Inject the standard and record the retention time, peak shape, intensity, and S/N.
-
Analysis: Compare the results directly with the ACN run. Note any changes in retention time or chromatographic selectivity that could be used to move the analyte away from interferences.
-
-
Data Evaluation:
-
Compare the S/N ratio from all experiments.
-
Examine the peak shape (asymmetry, width) for each condition.
-
Review the mass spectra to check the prevalence of adducts.
-
Select the mobile phase composition that provides the highest S/N, best peak shape, and minimal undesirable adduct formation.
-
This systematic approach ensures that you are making data-driven decisions to resolve signal issues, leading to a more robust and reliable analytical method.
References
-
UHPLC Separation of Triazine Herbicides at Elevated Temperature. Thermo Fisher Scientific. 15
-
Sebuthylazine Herbicide Reference Standard. Benchchem.
-
Adduct ion formation in the methane-enhanced negative chemical ionization mass spectrometry of 2-(alkylthio)- and 2-alkoxy-s-triazines. Analytical Chemistry.
-
Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. National Institutes of Health.
-
Sebuthylazine D5 (ethyl D5). Pharmaffiliates.
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. ResearchGate.
-
Sebutylazine-d5 (ethyl-d5). ChemicalBook.
-
Sebuthylazine. PubChem, National Institutes of Health.
-
Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). ResearchGate.
-
Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. ResearchGate.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific.
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Chromatography.
-
Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. Spectroscopy Online.
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
-
The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. Rapid Communications in Mass Spectrometry.
-
Chromatographic methods for analysis of triazine herbicides. PubMed, National Institutes of Health.
-
The Use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
-
Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. PubMed, National Institutes of Health.
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry.
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio.
-
Identification and characterization of serum albumin covalent adduct formed with atrazine by liquid chromatography mass spectrometry. PubMed, National Institutes of Health.
-
Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. PubMed, National Institutes of Health.
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
-
Ion suppression; a critical review on causes, evaluation, prevention and applications. PubMed, National Institutes of Health.
-
Hidden Problems in your LCMS data?. Element Lab Solutions.
-
Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.
-
Sebuthylazine-d5 (ethyl-d5). LGC Standards.
-
Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate.
-
The effect of organic modifiers on electrospray ionization charge-state distribution and desorption efficiency for oligonucleotides. PubMed, National Institutes of Health.
-
The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology.
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate.
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
-
Ion-molecule adduct formation in tandem mass spectrometry. PubMed, National Institutes of Health.
-
Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. Agilent Technologies.
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
Sources
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. halocolumns.com [halocolumns.com]
Technical Support Center: Refining Solid-Phase Extraction for Enhanced Sebuthylazine-d5 Recovery
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the solid-phase extraction (SPE) of Sebuthylazine-d5. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to optimize your methods, troubleshoot effectively, and ensure the highest standards of data integrity.
Section 1: Foundational Principles: Sebuthylazine-d5 and SPE Interaction
Success in SPE begins with understanding the physicochemical properties of your analyte and how it interacts with the stationary phase. Sebuthylazine, a member of the chlorotriazine family of herbicides, is a nonpolar, basic compound.[1][2] Its deuterated internal standard, Sebuthylazine-d5, shares these characteristics.
This profile makes it an ideal candidate for reversed-phase SPE, where a nonpolar stationary phase (like C18) retains the analyte from a polar mobile phase (the sample matrix). The key to high recovery is maximizing this hydrophobic interaction during the loading and wash steps, and then efficiently disrupting it during elution.
Table 1: Key Physicochemical Properties of Sebuthylazine
| Property | Value | Significance for SPE |
| Molecular Weight | 229.71 g/mol | Influences diffusion rates and interaction kinetics. |
| XLogP3 | 3.1 | Indicates significant hydrophobicity, making it highly suitable for retention on reversed-phase sorbents like C18.[3] |
| Compound Type | Basic Compound | The charge state is pH-dependent; this is a critical parameter for controlling retention and elution.[2] |
| Hydrogen Bond Donors | 2 | Can participate in secondary interactions with residual silanols on silica-based sorbents. |
| Hydrogen Bond Acceptors | 5 | Can interact with protic solvents, affecting solubility and elution.[3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions, providing the foundational knowledge needed for robust method development.
Q1: What is the best SPE sorbent for Sebuthylazine-d5? A: For most applications, a silica-based, end-capped Octadecyl (C18) sorbent is the preferred choice. Its long alkyl chains provide strong hydrophobic interactions with the nonpolar Sebuthylazine-d5 molecule, leading to excellent retention from aqueous matrices.[4][5] Polymeric sorbents, such as Oasis HLB, can also offer high capacity and stability across a wide pH range, providing a robust alternative.[6] For highly complex matrices requiring maximum selectivity, Molecularly Imprinted Polymers (MIPs) designed for triazines can be considered, though they require more specific method development.[7][8]
Q2: How does pH critically affect the recovery of Sebuthylazine-d5? A: As a basic compound, the pH of your sample matrix is one of the most critical factors for recovery. To ensure maximum retention on a reversed-phase (C18) sorbent, the analyte must be in its neutral, non-ionized state. This maximizes its hydrophobicity. Therefore, the sample pH should be adjusted to be at least 2 units above the pKa of Sebuthylazine-d5. This suppresses protonation, keeping the molecule neutral and promoting strong binding to the C18 phase. Conversely, to elute from a strong cation-exchange sorbent, the pH would need to be adjusted to at least 2 units below the pKa to ensure the molecule is positively charged.[2] For general triazine extraction, a pH range of 7-8 is often optimal for retention on reversed-phase media.[9]
Q3: What are the ideal solvents for each step of the SPE process? A: The choice of solvents is governed by the principle of retaining the analyte while washing away interferences, followed by a complete elution.
-
Conditioning: This step wets the sorbent and activates the C18 chains. Methanol is the standard and most effective choice.[10]
-
Equilibration: This removes the organic conditioning solvent and prepares the sorbent to receive an aqueous sample. Use deionized water or a buffer with a pH and ionic strength similar to your sample matrix.[5][10] Never let the sorbent go dry after this step.[11]
-
Loading: The sample should be dissolved in a "weak," primarily aqueous solvent to ensure the analyte binds to the sorbent rather than staying in the solution.[12]
-
Washing: The goal is to remove polar interferences. Use a solvent that is strong enough to wash them away but weak enough to leave Sebuthylazine-d5 on the sorbent. A good starting point is 10-20% methanol in water .[13]
-
Elution: A strong, nonpolar solvent is needed to disrupt the hydrophobic interaction and release the analyte. Acetonitrile or methanol are common choices. Chloroform has also been shown to produce cleaner extracts for some triazines.[5]
Q4: Can I reuse my SPE cartridges for this analysis? A: It is strongly discouraged. Reusing cartridges, especially in trace analysis, introduces a high risk of cross-contamination and inconsistent recoveries. Irreversibly bound matrix components from a previous sample can block active sites, leading to reduced capacity and poor reproducibility in subsequent extractions.[11] The low cost of a new cartridge outweighs the risk of compromising valuable data.
Q5: How can I increase the retention of Sebuthylazine-d5 during the loading step, especially from a large volume of water? A: If you observe that your analyte is breaking through during the loading step (i.e., it's present in the fraction that passes through the cartridge), you can enhance retention in several ways:
-
Decrease Flow Rate: Reduce the sample loading flow rate to ≤ 1 mL/min.[11] This allows more time for the equilibrium between the analyte and the C18 sorbent to be established.[12]
-
Add Salt: Incorporate the "salting-out" effect by adding sodium chloride (e.g., 5-10% w/v) to your aqueous sample.[14] This increases the polarity of the aqueous phase, effectively "pushing" the nonpolar Sebuthylazine-d5 onto the sorbent, thereby increasing retention.[12]
-
Sample Dilution: If your sample is dissolved in a solution containing organic solvent, dilute it with water or an appropriate buffer to reduce the overall solvent strength before loading.[2]
Section 3: Troubleshooting Guide for Sebuthylazine-d5 SPE
Even with a well-designed method, issues can arise. A systematic approach to troubleshooting is key. The first step is always to analyze the fractions from each step of the process (load, wash, and elution) to pinpoint where the analyte is being lost.[15][16]
Caption: Decision tree for diagnosing low recovery issues.
Table 2: Troubleshooting Common SPE Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery | Analyte Breakthrough During Loading: The sample solvent is too strong, preventing the analyte from binding to the sorbent.[2] | Dilute the sample with a weaker solvent (e.g., water) before loading. Ensure the sample pH is adjusted to >2 units above the pKa to maintain neutrality.[2] |
| Improper Sorbent Conditioning: The C18 phase was not fully wetted, leading to inconsistent interactions.[12] | Re-condition the cartridge, ensuring at least two column volumes of methanol pass slowly through the sorbent bed. Do not let the sorbent dry out after the equilibration step.[12] | |
| Sample Loading Flow Rate Too High: Insufficient residence time for the analyte to bind to the sorbent.[11] | Decrease the loading flow rate to ≤ 1 mL/min. Consider a "soak" step where flow is stopped for 1-2 minutes after loading.[17] | |
| Premature Elution During Wash: The wash solvent is too strong and is stripping the analyte from the sorbent along with interferences.[18] | Decrease the percentage of organic solvent in your wash step (e.g., from 20% methanol to 10%). | |
| Incomplete Elution: The elution solvent is too weak to fully desorb the analyte.[15] | Increase the strength or volume of the elution solvent. Switch from methanol to a stronger solvent like acetonitrile or add a small percentage of a modifier. Ensure the elution flow rate is slow to allow for complete desorption. | |
| Poor Reproducibility (High %RSD) | Sorbent Bed Drying: The sorbent bed was allowed to dry out between the equilibration and sample loading steps.[11] | Ensure the sorbent remains wet after equilibration. Load the sample immediately after the equilibration solution has passed through. |
| Inconsistent Flow Rates: Variations in vacuum pressure or positive pressure are affecting interaction times. | Use a vacuum manifold with flow control valves or a positive pressure manifold to ensure consistent flow rates across all samples. | |
| Exceeding Sorbent Capacity: The mass of the analyte and matrix components is greater than the sorbent can retain.[11] | Reduce the sample volume or use a cartridge with a larger sorbent mass.[12] | |
| Dirty Extracts (Matrix Interferences) | Insufficient Washing: The wash step is not adequately removing interfering compounds. | Optimize the wash step. Try increasing the volume or the organic strength of the wash solvent slightly, ensuring you do not elute the Sebuthylazine-d5. Analyze the wash fraction to confirm.[10] |
| Inappropriate Sorbent Selection: The chosen sorbent has a high affinity for both the analyte and interferences. | Consider a different SPE mechanism. If interferences are basic, a mixed-mode sorbent with both reversed-phase and ion-exchange properties could provide better cleanup.[17] |
Section 4: Refined SPE Protocol for Sebuthylazine-d5 Recovery
This protocol synthesizes best practices for maximizing the recovery and purity of Sebuthylazine-d5 from an aqueous matrix (e.g., water sample, diluted urine).
Caption: Refined SPE workflow for Sebuthylazine-d5.
Experimental Protocol Steps:
-
Sample Preparation:
-
For a 100 mL aqueous sample, adjust the pH to 8.0 using a dilute ammonium hydroxide solution.
-
Add 5 g of sodium chloride (NaCl) and dissolve completely to facilitate the "salting-out" effect.[14]
-
-
Sorbent Conditioning (C18, 500 mg):
-
Pass 3 mL of methanol through the cartridge using gravity or a slow, controlled vacuum.
-
Repeat with a second 3 mL aliquot of methanol to ensure complete wetting of the sorbent.[12]
-
-
Sorbent Equilibration:
-
Pass 3 mL of deionized water (adjusted to pH 8.0) through the cartridge.
-
Repeat with a second 3 mL aliquot. Crucially, do not allow the sorbent bed to dry before loading the sample. [11] Leave a thin layer of the equilibration solvent above the sorbent.
-
-
Sample Loading:
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 3 mL of a 15% methanol in water solution to remove polar interferences.
-
Once the wash solvent has passed through, apply a vacuum for 5 minutes to thoroughly dry the sorbent bed. This is important to ensure the subsequent organic elution solvent is not diluted with water.
-
-
Elution:
-
Elute the Sebuthylazine-d5 from the cartridge by passing 2 mL of acetonitrile through the sorbent at a slow, dropwise flow rate (e.g., < 1 mL/min).
-
Allow the solvent to soak in the sorbent bed for 1 minute before applying pressure/vacuum.
-
Repeat with a second 2 mL aliquot of acetonitrile, collecting it in the same tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase for your chromatographic analysis (e.g., HPLC or GC-MS).[5]
-
Section 5: References
-
E3S Web of Conferences. (n.d.). Optimization of solid phase microextraction conditions for determination of triazines.
-
Benchchem. (n.d.). A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Triazine Herbicide Analysis.
-
Jardim, I. C. S. F., & Queiroz, M. E. C. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781–790.
-
Mitreva, M., & Dakova, I. (n.d.). SOLID-PHASE EXTRACTION OF S-TRIAZINE HERBICIDES BASED ON NEW ORGANIC-INORGANIC HYBRID COPOLYMER. Journal of Chemical Technology and Metallurgy.
-
Li, Y., et al. (2016). Molecularly Imprinted Dispersive Solid-Phase Extraction for the Determination of Triazine Herbicides in Grape Seeds by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 54(6), 958–964.
-
Benchchem. (n.d.). Sebutylazine Herbicide Reference Standard.
-
Pharmaffiliates. (n.d.). Sebutylazine D5 (ethyl D5).
-
Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
-
ChemicalBook. (n.d.). Sebutylazine-d5 (ethyl-d5) | 1219805-56-7.
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
-
Hawach. (2023). Common Trouble-Shooting About SPE Cartridge.
-
LCGC International. (2017). Three Common SPE Problems.
-
National Center for Biotechnology Information. (n.d.). Sebutylazine. PubChem Compound Database.
-
Agilent. (n.d.). SPE Method Development Tips and Tricks.
-
National Center for Biotechnology Information. (n.d.). Desethylsebutylazine. PubChem Compound Database.
-
LCGC International. (2019). Solving Recovery Problems in SPE.
-
Casado, J., et al. (2016). On-line solid-phase extraction method for determination of triazine herbicides and degradation products in seawater by ultra-pressure liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1473, 49–58.
-
Bjarnason, B., Chimuka, L., & Ramström, O. (1999). On-line solid-phase extraction of triazine herbicides using a molecularly imprinted polymer for selective sample enrichment. Analytical Chemistry, 71(11), 2152–2156.
-
South African Journal of Chemistry. (2021). Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud.
-
Hawach. (n.d.). The Reason of Poor Sample Recovery When Using SPE.
-
ResearchGate. (n.d.). (PDF) Solid-phase extraction of some herbicides presents in water.
-
Benchchem. (n.d.). How to address poor recovery of Metergoline-d5 during extraction.
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
-
Chromatography Forum. (2009). Bad SPE Recovery for Niacin.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. researchgate.net [researchgate.net]
- 7. Molecularly Imprinted Dispersive Solid-Phase Extraction for the Determination of Triazine Herbicides in Grape Seeds by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line solid-phase extraction of triazine herbicides using a molecularly imprinted polymer for selective sample enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. agilent.com [agilent.com]
- 11. specartridge.com [specartridge.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud | South African Journal of Chemistry [ajol.info]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for Sebuthylazine-d5 Quantification in Soil: A Comparative Analysis
Introduction: The Imperative for Rigor in Soil Contaminant Analysis
In environmental science and agricultural research, the soil is a complex and dynamic repository for a wide array of chemical compounds. Among these are herbicides like Sebuthylazine, a chlorotriazine used for selective weed control.[1] While its use has declined, monitoring its presence and that of its metabolites in soil remains crucial for assessing environmental persistence and contamination.[1][2] Accurate quantification of these residues is paramount, a task complicated by the inherent complexity and variability of the soil matrix.[3][4][5][6]
This guide provides an in-depth comparison of analytical methodologies for the quantification of Sebuthylazine, leveraging its deuterated stable isotope-labeled (SIL) internal standard, Sebuthylazine-d5. The use of a SIL internal standard is the cornerstone of modern quantitative mass spectrometry, as it co-elutes with the target analyte and behaves almost identically during extraction, cleanup, and ionization, thereby correcting for matrix effects and procedural losses.[7]
We will dissect and compare two prominent extraction techniques coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a traditional Ultrasonic-Assisted Extraction (UAE). This guide is designed for researchers and analytical chemists, offering not just protocols, but the causal logic behind the validation parameters, ensuring that the chosen method is not only precise but demonstrably trustworthy and robust.
Pillar 1: The Architecture of a Validated Method
A bioanalytical method is only as reliable as its validation.[8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide comprehensive guidelines that form the basis of our validation framework.[8][9][10][11] The core parameters assessed ensure the method is fit for purpose.
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[8]
-
Accuracy: The closeness of the measured value to the true value, typically assessed via recovery studies in spiked blank matrix.[12][13]
-
Precision: The degree of agreement among a series of measurements, expressed as the Relative Standard Deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12][13]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.[14][15]
-
Matrix Effect: The suppression or enhancement of ionization of the analyte caused by co-eluting, interfering compounds from the sample matrix.[16][17][18][19] The use of a stable isotope-labeled internal standard like Sebuthylazine-d5 is the most effective strategy to mitigate this phenomenon.[20]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[8]
Pillar 2: A Comparative Evaluation of Extraction Strategies
The primary challenge in soil analysis is the efficient extraction of the target analyte from a complex matrix containing organic matter, minerals, and potential interferents.[4][5] Here, we compare two distinct approaches.
Method A: QuEChERS – The Modern Standard for Multi-Residue Analysis
Originally developed for pesticide analysis in fruits and vegetables, the QuEChERS method has been widely adapted for soil matrices due to its speed, low solvent consumption, and high-throughput capabilities.[3][6][21] The process involves two main steps: a salting-out extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[6]
-
Causality of Choice: Acetonitrile is the preferred solvent due to its ability to effectively extract a wide range of pesticides and its immiscibility with water following the addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl).[3] The d-SPE step commonly uses Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences, resulting in a cleaner extract for LC-MS/MS analysis.[4][6]
Method B: Ultrasonic-Assisted Extraction (UAE) – A Traditional Workhorse
Ultrasonic-Assisted Extraction is a classic solid-liquid extraction technique that uses high-frequency sound waves to facilitate solvent penetration into the soil matrix, enhancing the extraction efficiency.[6]
-
Causality of Choice: This method is straightforward and effective, often employing solvents like methanol or acetone mixed with water. However, it can be more time-consuming, use larger volumes of solvent, and may co-extract more interfering matrix components compared to QuEChERS, potentially leading to more significant matrix effects and requiring more extensive cleanup.[6]
Pillar 3: The Power of LC-MS/MS for Sensitive and Selective Quantification
Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical tool for quantifying trace-level pesticide residues in complex environmental samples.[12][22] Its power lies in the combination of the physical separation of compounds by liquid chromatography and the highly selective and sensitive detection by tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.
In MRM, a specific precursor ion (related to the analyte's molecular weight) is selected and fragmented, and only specific product ions are monitored. This two-stage filtering dramatically reduces background noise and enhances specificity. For Sebuthylazine and its deuterated internal standard, unique precursor-to-product ion transitions are monitored.
Visualizing the Method Validation Workflow
A robust validation process follows a logical sequence of experiments designed to challenge every aspect of the analytical method.
Caption: Logical workflow for analytical method validation.
Head-to-Head Performance Data: A Comparative Summary
The following tables summarize the validation results for the quantification of Sebuthylazine in soil using Sebuthylazine-d5 as an internal standard, comparing the QuEChERS-LC-MS/MS and UAE-LC-MS/MS methods.
Table 1: Linearity and Sensitivity
| Parameter | QuEChERS-LC-MS/MS | UAE-LC-MS/MS | Acceptance Criteria |
|---|---|---|---|
| Calibration Range (ng/g) | 0.1 - 100 | 0.5 - 100 | - |
| Correlation Coefficient (R²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LOD (ng/g) | 0.03 | 0.15 | Reportable |
| LOQ (ng/g) | 0.1 | 0.5 | Within calibration range |
Table 2: Accuracy and Precision (n=6 replicates per level) | Spiking Level (ng/g) | QuEChERS Method | UAE Method | Acceptance Criteria | | :--- | :---: | :---: | :---: | | | Recovery (%) | RSD (%) | Recovery (%) | RSD (%) | Recovery: 70-120% RSD: ≤ 20% [13][14] | | Low QC (0.3 ng/g) | 98.5 | 6.8 | 85.2 | 14.1 | | | Mid QC (10 ng/g) | 101.2 | 4.5 | 90.7 | 11.5 | | | High QC (80 ng/g) | 99.3 | 3.9 | 94.6 | 9.8 | |
Table 3: Matrix Effect Assessment
| Method | Matrix Effect (%) | Interpretation |
|---|---|---|
| QuEChERS-LC-MS/MS | -8.5% | Minimal signal suppression |
| UAE-LC-MS/MS | -35.2% | Significant signal suppression |
Calculated as: [(Peak area in post-extraction spike / Peak area in solvent) - 1] x 100. Values closer to zero are better.
The data clearly demonstrates the superiority of the QuEChERS method, which provides higher sensitivity (lower LOQ), better accuracy and precision across all concentration levels, and significantly reduced matrix effects.[18][19] The cleaner extract from the d-SPE step in the QuEChERS protocol is the primary reason for this enhanced performance.
Visualizing the Role of the Internal Standard
The use of a stable isotope-labeled internal standard like Sebuthylazine-d5 is critical for compensating for signal variability, especially the matrix-induced signal suppression observed with the UAE method.
Caption: Correction of matrix effects using an internal standard.
Detailed Experimental Protocols
Protocol 1: Modified QuEChERS Extraction
This protocol is adapted from established QuEChERS methods for soil.[4][5][22]
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration & Spiking: Add 10 mL of reagent water to the soil, vortex for 30 seconds, and allow to hydrate for 30 minutes. Fortify the sample with the Sebuthylazine-d5 internal standard solution. For calibration standards and QC samples, spike with the appropriate amount of Sebuthylazine standard.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker.
-
Salting-Out: Add the contents of a salt pouch containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute. The salts induce phase separation and help drive the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
Sample Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: HPLC system (e.g., Sciex Exion or equivalent).[22]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) with a TurboIonSpray (ESI) source operating in positive ion mode.[22]
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Sebuthylazine and Sebuthylazine-d5. The most intense transition is used for quantification (quantifier) and the second for confirmation (qualifier).
Conclusion: Advocating for a Validated, High-Performance Approach
This comparative guide unequivocally demonstrates that for the quantification of Sebuthylazine-d5 in soil, a method employing QuEChERS extraction followed by LC-MS/MS analysis provides superior performance. It delivers higher sensitivity, greater accuracy and precision, and minimizes the impact of matrix interferences when compared to a traditional ultrasonic-assisted extraction method.[6]
The causality is clear: the targeted cleanup in the d-SPE step of the QuEChERS protocol produces a cleaner sample extract, which is essential for robust and reliable LC-MS/MS analysis.[4] Furthermore, the indispensable role of a stable isotope-labeled internal standard, Sebuthylazine-d5, cannot be overstated. It acts as a self-validating system within each sample, ensuring the highest degree of confidence in the final quantitative results by correcting for inevitable variations in sample preparation and instrumental analysis. For any laboratory tasked with the critical work of environmental monitoring, adopting a fully validated, high-performance method like the one detailed here is not just a recommendation—it is a scientific necessity.
References
- The QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview. Google Search.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Google Search.
- Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Google Search.
- Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. United Chemical Technologies (UCT).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Bioanalytical Method Valid
- Matrix effects in quantitative pesticide analysis using liquid chrom
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
- QuEChERS Method Simplified: Key Steps and Applications.
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub.
- Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
- Guidance for Addressing Unextracted Pesticide Residues in Labor
- DEVELOPMENT AND VALIDATION OF A RELIABLE LC-MS/MS METHOD FOR THE QUANTITATIVE ANALYSIS OF PESTICIDE RESIDUES IN SOIL. SCIDAR.
- Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry.
- Determination of diuron, terbuthylazine, and terbutryn in wastewater and soil by micellar liquid chrom
- Series 860 - Residue Chemistry Test Guidelines. US EPA.
- Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA.
- Sebuthylazine Herbicide Reference Standard. Benchchem.
- ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD (EPA/SW-846 Methods 3500B/3540C/3541/3600C/3640A/8000B/8081A).
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. IR-4 Intranet.
- Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils. PMC - NIH.
- Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
- Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI.
- Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- ISOTEC® Stable Isotopes. Sigma-Aldrich.
- development and validation of a reliable lc-ms/ms method for the quantitative analysis of pesticide residues in soil.
- Detection Limit/Quantit
- Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS. NIH.
- Deuterium Isotope Probing: a potential game-changer in assessing chemical persistency in soil. ChemRxiv.
- Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection.
- Continuous in situ measurements of water stable isotopes in soils, tree trunk and root xylem. Google Search.
- Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment m
- Environmental Chemistry Method for tebuconazole in Soil. EPA.
Sources
- 1. Sebuthylazine Herbicide Reference Standard [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. fda.gov [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. epa.gov [epa.gov]
- 12. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 13. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. d-nb.info [d-nb.info]
- 16. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 22. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Analysis: Comparing Sebuthylazine-d5 and Non-Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy is not merely a technical requirement but the bedrock of reliable and reproducible results. In the realm of quantitative mass spectrometry, particularly for the analysis of pesticides like Sebuthylazine in complex matrices, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an in-depth, objective comparison of the performance of a deuterated internal standard, Sebuthylazine-d5, against a non-deuterated analogue, using experimental data to illustrate the significant advantages of stable isotope labeling in modern analytical workflows.
The Rationale for Internal Standards in Quantitative Analysis
The fundamental purpose of an internal standard in quantitative analysis is to compensate for variations that can occur during sample preparation and analysis. These variations can arise from multiple sources, including sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's response. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest, but is not naturally present in the sample. By adding a known amount of the internal standard to every sample, calibrant, and quality control, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach corrects for many of the potential sources of error, leading to more accurate and precise results.
Stable isotope-labeled internal standards, such as Sebuthylazine-d5, are considered the "gold standard" for quantitative mass spectrometry.[1][2][3] In these standards, one or more atoms are replaced with a heavier isotope (in this case, hydrogen with deuterium). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain virtually identical.[2] This near-identical behavior is the key to their superior performance, especially in overcoming the challenges posed by complex sample matrices.
Experimental Design: A Head-to-Head Comparison
To empirically demonstrate the performance differences between a deuterated and a non-deuterated internal standard, a series of experiments were designed to evaluate key analytical parameters: linearity, accuracy, precision, and the impact of matrix effects. In this study, we compare the performance of Sebuthylazine-d5 with that of a non-deuterated, structurally similar triazine herbicide, Atrazine, used as an internal standard for the quantification of Sebuthylazine.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the comparative analysis of internal standards.
Detailed Experimental Protocols
1. Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for sample extraction due to its widespread use and effectiveness for pesticide residue analysis in food matrices.[4][5][6][7]
-
Step 1: Sample Homogenization: A representative food matrix (e.g., spinach) was homogenized.
-
Step 2: Weighing and Spiking: 10 g of the homogenized sample was weighed into a 50 mL centrifuge tube. For the comparative study, two sets of samples were prepared. One set was spiked with a known concentration of Sebuthylazine and Sebuthylazine-d5, and the other set with Sebuthylazine and Atrazine.
-
Step 3: Extraction: 10 mL of acetonitrile was added to each tube, and the tubes were vigorously shaken for 1 minute.
-
Step 4: Salting Out: A mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl) was added to each tube. The tubes were immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged at 4000 rpm for 5 minutes.
-
Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer was transferred to a d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent. The tube was vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes.
-
Step 6: Final Extract: The supernatant was collected for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the separation and detection of Sebuthylazine and the internal standards.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following MRM transitions were used for quantification (quantifier ion) and confirmation (qualifier ion):
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Sebuthylazine | 230.1 | 174.1 | 118.1 |
| Sebuthylazine-d5 | 235.1 | 179.1 | 123.1 |
| Atrazine | 216.1 | 174.1 | 104.1 |
Performance Comparison: Data and Interpretation
The following tables summarize the comparative performance data for Sebuthylazine-d5 and Atrazine as internal standards for the quantification of Sebuthylazine in a spinach matrix.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sebuthylazine-d5 | 1 - 100 | > 0.999 |
| Atrazine | 1 - 100 | > 0.995 |
-
Interpretation: Both internal standards demonstrated excellent linearity over the tested concentration range. However, the calibration curve generated using Sebuthylazine-d5 consistently yielded a higher correlation coefficient, indicating a more precise and reliable linear response.
Table 2: Accuracy and Precision
| Internal Standard | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Sebuthylazine-d5 | 5 | 98.5 | 3.2 |
| 50 | 101.2 | 2.5 | |
| Atrazine | 5 | 85.3 | 12.8 |
| 50 | 115.7 | 10.5 |
-
Interpretation: The accuracy and precision data clearly highlight the superiority of Sebuthylazine-d5. The accuracy, expressed as the percentage recovery of the spiked concentration, was consistently within the acceptable range of 80-120% (and often much tighter) when using the deuterated standard. In contrast, the non-deuterated standard showed significant deviations, indicating a less reliable quantification. The precision, represented by the relative standard deviation (%RSD), was also significantly better with Sebuthylazine-d5, demonstrating greater reproducibility.
Table 3: Matrix Effects
The matrix effect (ME) was calculated using the following formula: ME (%) = (Peak area in matrix / Peak area in solvent) x 100
| Internal Standard | Matrix Effect on Analyte (%) | Matrix Effect on IS (%) | Corrected Matrix Effect (%) |
| Sebuthylazine-d5 | 65 (Suppression) | 67 (Suppression) | 97.0 |
| Atrazine | 65 (Suppression) | 85 (Suppression) | 76.5 |
-
Interpretation: The spinach matrix caused significant ion suppression for Sebuthylazine (65% of the signal in solvent). Sebuthylazine-d5, due to its identical chemical nature, experienced a nearly identical degree of suppression (67%). This co-eluting and co-suppressing behavior allows for effective compensation, resulting in a corrected matrix effect close to 100%, which indicates minimal impact on the final quantitative result.[8] In contrast, Atrazine, while also experiencing suppression, did so to a different extent (85%). This differential matrix effect between the analyte and the non-deuterated internal standard leads to an incomplete correction and ultimately contributes to the inaccuracies observed in the accuracy and precision data.[9]
The Causality Behind the Experimental Observations
The superior performance of Sebuthylazine-d5 is a direct consequence of its physicochemical properties being nearly identical to those of Sebuthylazine. This leads to:
-
Co-elution: Sebuthylazine and Sebuthylazine-d5 have virtually the same retention time on the chromatographic column. This ensures that they are both subjected to the same matrix components as they enter the mass spectrometer's ion source.
-
Identical Ionization Efficiency: Both compounds have the same ionization efficiency. Therefore, any suppression or enhancement of the ion signal caused by co-eluting matrix components affects both the analyte and the internal standard to the same degree.
-
Comparable Extraction Recovery: During the QuEChERS extraction and cleanup process, the deuterated standard mimics the behavior of the native analyte, ensuring that any sample loss is accounted for accurately.
The non-deuterated internal standard, Atrazine, while belonging to the same chemical class, has a different chemical structure. This leads to slight differences in its chromatographic behavior, ionization efficiency, and extraction recovery compared to Sebuthylazine. In complex matrices, these small differences can be magnified, leading to the observed discrepancies in analytical performance.
Self-Validating Systems and Authoritative Grounding
The experimental design and protocols described in this guide are grounded in established and authoritative guidelines for analytical method validation. The use of a stable isotope-labeled internal standard is a key recommendation in guidance documents from regulatory bodies such as the European Union's SANTE guidelines for pesticide residue analysis.[10][11] These guidelines emphasize the importance of demonstrating the accuracy, precision, and robustness of analytical methods, and the use of deuterated standards is a proven strategy for achieving these goals.
The protocols for sample preparation (QuEChERS) and LC-MS/MS analysis are widely accepted and validated methods for the determination of triazine herbicides in various matrices.[4][6][12] By adhering to these established methods and incorporating a deuterated internal standard, the analytical system becomes inherently more robust and self-validating, providing a higher degree of confidence in the generated data.
Conclusion: The Imperative of Deuterated Standards for Data Integrity
The experimental evidence presented in this guide unequivocally demonstrates the superior performance of Sebuthylazine-d5 as an internal standard for the quantitative analysis of Sebuthylazine compared to a non-deuterated, structurally similar compound. The use of a deuterated internal standard effectively mitigates the impact of matrix effects, leading to significantly improved accuracy and precision. For researchers, scientists, and drug development professionals, the investment in stable isotope-labeled internal standards is not an optional expense but a critical component of a robust analytical strategy that ensures the integrity and reliability of their data. In the pursuit of scientific excellence, the choice of the right internal standard is a decision that pays dividends in the form of high-quality, defensible results.
References
-
EU Reference Laboratories for Residues of Pesticides. (2010, January 26). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
-
Apliqa. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. Retrieved from [Link]
-
Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
Yu, X., Zhang, R., Liu, H., Zhang, Z., Shi, X., Sun, A., & Chen, J. (2021). Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. Food Chemistry, 347, 129030. Retrieved from [Link]
-
EU Reference Laboratories for Residues of Pesticides. (2024, May 6). DG-SANTE Guidance Documents. Retrieved from [Link]
-
Lynxee consulting. (2023, November 30). EUROPE - COM: Update of the analytical guidance document for residues. Retrieved from [Link]
-
MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Garcia-Reyes, J. F., Ferrer, C., & Fernández-Alba, A. R. (n.d.). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Retrieved from [Link]
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sebuthylazine. PubChem. Retrieved from [Link]
-
EU Reference Laboratories for Residues of Pesticides. (n.d.). Method name LC-MS/MS-ESI(+)-1. Retrieved from [Link]
-
Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803–812. Retrieved from [Link]
-
SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Retrieved from [Link]
-
ResearchGate. (2025, August 10). Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. Retrieved from [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Bezuayehu, T., Endale, T., Abera, G., & Negussie, M. (n.d.). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace. Retrieved from [Link]
-
myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. Retrieved from [Link]
-
LCGC International. (2023, December 1). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]
-
EU Reference Laboratories for Residues of Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270–7277. Retrieved from [Link]
- Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
-
ResearchGate. (2014, April 15). Diffusion of a dechlorinated metabolite of terbuthylazine in Northern Italian groundwater. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimisanj.com [shimisanj.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. myadlm.org [myadlm.org]
- 10. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 11. EUROPE - COM: Update of the analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison for Triazine Analysis Using Sebuthylazine-d5 as an Internal Standard
This guide provides a comprehensive framework for researchers, analytical scientists, and laboratory managers on establishing and participating in an inter-laboratory comparison for the analysis of triazine herbicides, with a specific focus on the robust application of Sebuthylazine-d5 as an internal standard. The objective is to ensure data comparability, accuracy, and reliability across different analytical platforms and laboratories, a cornerstone of scientific integrity and regulatory compliance.
The Critical Role of Inter-Laboratory Comparisons
In environmental monitoring, food safety, and agricultural research, the accurate quantification of triazine herbicides is paramount due to their widespread use and potential ecological and health impacts.[1][2] An inter-laboratory comparison, also known as a proficiency test, is the ultimate validation of an analytical method's reproducibility.[3][4] It provides an objective assessment of a laboratory's performance against its peers, identifies potential biases in methodology, and fosters confidence in the data generated.[4][5] The process involves the analysis of identical, homogenous samples by multiple laboratories to evaluate the level of agreement in their results.[4]
The Unquestionable Advantage of Isotope-Labeled Internal Standards: The Case for Sebuthylazine-d5
The inherent variability in sample matrices (e.g., water, soil, food) can significantly impact the accuracy and precision of analytical measurements through matrix effects.[6] The use of a stable isotope-labeled internal standard, such as Sebuthylazine-d5, is a critical practice to mitigate these effects.[6]
Why Sebuthylazine-d5?
Sebutylazine-d5 is the deuterium-labeled analogue of the triazine herbicide sebuthylazine. Its chemical and physical properties closely mirror those of the target triazine analytes.[6] This mimicry ensures that it behaves similarly during all stages of the analytical process: extraction, clean-up, and chromatographic separation.[6] By adding a known concentration of Sebuthylazine-d5 to all samples, calibration standards, and quality controls at the beginning of the workflow, any variations or losses encountered during sample preparation are compensated for.[6] During mass spectrometric detection, the deuterated standard is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response, effectively normalizing for variations in injection volume, matrix-induced ion suppression or enhancement, and instrument response.[6]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory comparison requires meticulous planning and execution.[4] The following sections outline a comprehensive protocol.
Study Coordinator and Participant Recruitment
A designated study coordinator is responsible for the overall management of the comparison, including sample preparation, distribution, data collection, and statistical analysis. Laboratories with experience in pesticide residue analysis should be recruited to participate.
Preparation and Distribution of Test Materials
A homogenous and stable test material is crucial for a valid comparison. For this guide, we will consider two common matrices: surface water and agricultural soil.
-
Water Sample Preparation: A large volume of surface water is collected, filtered, and fortified with a known concentration of a suite of common triazine herbicides (e.g., atrazine, simazine, propazine, and terbuthylazine). The sample is then thoroughly mixed to ensure homogeneity and dispensed into individual, pre-cleaned amber glass bottles for distribution.
-
Soil Sample Preparation: A bulk quantity of agricultural soil with low background levels of triazines is air-dried, sieved, and homogenized. A portion of the soil is then fortified with the same suite of triazine herbicides. After thorough mixing, the fortified soil is subsampled into individual containers.
Aliquots of the unfortified (blank) matrix should also be distributed to assess for background contamination.
Analytical Methodology
While participating laboratories may use their own in-house methods, a standardized reference method is recommended to establish a baseline for performance. The following is a detailed, step-by-step protocol that can be adopted or used as a benchmark.
1. Reagents and Standards:
-
Triazine standards (atrazine, simazine, propazine, terbuthylazine)
-
Sebutylazine-d5 internal standard
-
Acetonitrile, ethyl acetate, methanol (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[1]
2. Sample Preparation - Water:
-
To a 100 mL aliquot of the water sample, add a known amount of the Sebuthylazine-d5 internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the triazines with 10 mL of ethyl acetate.
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Sample Preparation - Soil:
-
To 10 g of the soil sample in a centrifuge tube, add a known amount of the Sebuthylazine-d5 internal standard solution.
-
Add 20 mL of acetonitrile and shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Perform a dispersive solid-phase extraction (d-SPE) clean-up if necessary (e.g., using PSA and C18 sorbents) for complex soil matrices.
4. Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A low-polarity capillary column (e.g., TG-5SilMS) is suitable for triazine separation.[7]
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8] Monitor characteristic ions for each triazine and for Sebuthylazine-d5.
Data Analysis and Performance Evaluation
Upon receiving the analytical results from all participating laboratories, the study coordinator will perform a statistical evaluation to assess performance.
Key Performance Indicators:
-
Accuracy: The closeness of a laboratory's mean result to the assigned (true) value of the fortified sample. This is often expressed as a percentage recovery.
-
Precision: The degree of agreement among individual measurements from the same laboratory.
-
Repeatability (within-laboratory precision): The consistency of results under the same operating conditions over a short interval of time.
-
Reproducibility (between-laboratory precision): The consistency of results obtained by different laboratories.[3]
-
-
Z-score: A standardized measure of a laboratory's performance that indicates how many standard deviations their result is from the consensus mean of all participating laboratories. A |Z-score| ≤ 2 is generally considered satisfactory.
Data Presentation:
The results of the inter-laboratory comparison should be summarized in clear and concise tables.
Table 1: Hypothetical Inter-Laboratory Comparison Results for Atrazine in Water (Assigned Value: 5.0 µg/L)
| Laboratory ID | Reported Concentration (µg/L) | Recovery (%) | Z-score |
| Lab A | 4.8 | 96 | -0.5 |
| Lab B | 5.3 | 106 | 0.75 |
| Lab C | 4.5 | 90 | -1.25 |
| Lab D | 5.9 | 118 | 2.25 |
| Lab E | 5.1 | 102 | 0.25 |
| Consensus Mean | 5.12 | ||
| Standard Deviation | 0.48 |
Visualizing the Workflow
Diagrams are essential for clearly communicating the experimental and logical flow of the inter-laboratory comparison.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Caption: Analytical Workflow Incorporating Sebuthylazine-d5.
Conclusion and Best Practices
Participation in inter-laboratory comparisons is a vital component of a laboratory's quality assurance program. The use of a robust internal standard like Sebuthylazine-d5 is fundamental to achieving the high levels of accuracy and precision required for the analysis of triazine herbicides in complex matrices. By following a well-designed study protocol and employing validated analytical methods, laboratories can confidently demonstrate their competence and contribute to the generation of reliable and comparable environmental and food safety data.
Best Practices for Participants:
-
Strictly adhere to the study timeline and instructions.
-
Use calibrated equipment and validated in-house methods.
-
Analyze the samples as you would routine samples to get a true reflection of your laboratory's performance.
-
Thoroughly investigate any unsatisfactory results (e.g., high Z-scores) to identify and rectify the root cause.
-
Maintain clear and complete records of all analytical procedures.
References
-
ResearchGate. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Request PDF. Retrieved from [Link]
-
PubMed. (2010). Quantitative analysis of triazine herbicides in environmental samples by using high performance liquid chromatography and diode array detection combined with second-order calibration based on an alternating penalty trilinear decomposition algorithm. Retrieved from [Link]
-
PubMed. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Retrieved from [Link]
-
SWA Environmental Consultants & Engineers. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Retrieved from [Link]
-
OUCI. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]
-
European Commission. (2021). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]
-
ResearchGate. (2011). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link]
-
The Best Consultant for ISO/IEC 17025 Accreditation. (n.d.). Inter Laboratory Comparison. Retrieved from [Link]
-
eas-eth.org. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
PubMed. (2001). Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples. Retrieved from [Link]
-
National Accreditation Center. (2024). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. Retrieved from [Link]
-
Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing. Retrieved from [Link]
-
INIS-IAEA. (n.d.). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. Retrieved from [Link]
-
Test Needs Lab. (n.d.). Triazine Herbicides Testing in Food. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
Sources
- 1. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazine Herbicides Testing in Food - Test Needs Lab [testneeds.com.au]
- 3. swaenviro.com [swaenviro.com]
- 4. consultantiso17025.com [consultantiso17025.com]
- 5. eas-eth.org [eas-eth.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
The Critical Role of Sebutylazine-d5 (ethyl-d5) in Ensuring Accuracy in Environmental Proficiency Testing
A Senior Application Scientist's Guide to Isotope Dilution in Triazine Herbicide Analysis
In the rigorous world of environmental monitoring, the accuracy and reliability of analytical data are paramount. Proficiency testing (PT) serves as a cornerstone of quality assurance for laboratories, providing an objective assessment of their performance. For the analysis of triazine herbicides, a class of widely used agricultural chemicals, the choice of internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of Sebutylazine-d5 (ethyl-d5) as an internal standard in proficiency testing for environmental labs, offering insights into its performance, alternatives, and the underlying scientific principles that govern its application.
The Imperative of Isotope Dilution Mass Spectrometry in Proficiency Testing
Proficiency testing schemes are designed to evaluate a laboratory's ability to produce accurate and precise results for a given analyte in a specific matrix.[1] These schemes involve the analysis of a sample with a known, but undisclosed, concentration of the target analyte. The participant's result is then compared to the assigned value to determine their performance, often expressed as a z-score. A satisfactory z-score (typically |z| ≤ 2.0) indicates that the laboratory's result is within an acceptable range of the true value.[1]
Environmental matrices such as water and soil are inherently complex and can introduce significant analytical challenges, including matrix effects (ion suppression or enhancement in mass spectrometry) and analyte loss during sample preparation. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues.[2] By introducing a known amount of a stable isotope-labeled version of the analyte, such as Sebutylazine-d5, at the beginning of the analytical workflow, any subsequent losses or variations in instrument response will affect both the native analyte and the labeled standard equally. The final quantification is based on the ratio of the native analyte to the labeled standard, providing a highly accurate and robust measurement.[2]
Sebutylazine-d5 (ethyl-d5): A Profile
Sebutylazine-d5 is the deuterated analogue of sebuthylazine, a triazine herbicide. The deuterium labels on the ethyl group provide a distinct mass shift, allowing it to be differentiated from the native sebuthylazine by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This chemical similarity is crucial for an internal standard to effectively compensate for matrix effects and procedural losses.
Physicochemical Properties of Sebutylazine and its Deuterated Analogue:
| Property | Sebutylazine | Sebutylazine-d5 (ethyl-d5) |
| Molecular Formula | C₉H₁₆ClN₅ | C₉H₁₁D₅ClN₅ |
| Molecular Weight | 229.71 g/mol | 234.74 g/mol |
| CAS Number | 7286-69-3 | 1219805-56-7 |
Performance Comparison: Sebutylazine-d5 vs. Other Labeled Triazines
While direct, publicly available proficiency testing data specifically comparing the performance of Sebutylazine-d5 to other deuterated triazines is limited, we can infer its performance based on studies of structurally similar compounds and established analytical principles. The most common alternatives for triazine analysis are deuterated analogues of other prevalent triazines, such as Atrazine-d5 and Terbuthylazine-d5.
A key advantage of using a labeled analogue of the specific analyte of interest (homologous internal standard) is the near-perfect co-elution in chromatographic systems and identical behavior during extraction and ionization. While other deuterated triazines can be used, slight differences in physicochemical properties may lead to minor variations in their behavior compared to native sebuthylazine, potentially introducing a small bias.
Expected Performance Characteristics of Deuterated Internal Standards in Triazine Analysis:
| Parameter | Sebutylazine-d5 (Expected) | Atrazine-d5[3][4] | Terbuthylazine-d5 |
| Recovery | 70-120% | 95.5-109.0%[3] | 71.5-117% (in various matrices)[5] |
| Precision (RSD) | < 15% | 4.4-17.5%[3] | 2.12-12.4% (in various matrices)[5] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.01 µg/L[3] | Dependent on matrix and method |
The data for Atrazine-d5 and Terbuthylazine-d5, obtained from method validation studies, demonstrates the high recovery and precision achievable with the use of deuterated internal standards in triazine analysis. It is reasonable to expect Sebutylazine-d5 to exhibit similar, if not superior, performance for the quantification of sebuthylazine due to its homologous nature.
Experimental Protocol: Proficiency Testing for Sebutylazine in Water by LC-MS/MS
This protocol outlines a typical workflow for the analysis of a proficiency testing sample for sebutylazine in water using Sebutylazine-d5 as an internal standard.
Sample Preparation and Spiking
-
Sample Receipt and Storage: Upon receipt, log the proficiency testing sample and store it according to the provider's instructions, typically at 4°C.
-
Homogenization: Before taking a subsample, allow the PT sample to come to room temperature and homogenize it by inverting the container several times.
-
Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise volume of a standard solution of Sebutylazine-d5 (ethyl-d5) to achieve a final concentration appropriate for the expected analyte concentration and instrument sensitivity (e.g., 1 µg/L).
-
pH Adjustment: Adjust the pH of the sample to the optimal range for extraction, typically between 6 and 8 for triazines.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by reagent water through it.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with reagent water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for a sufficient time to remove residual water.
-
Elution: Elute the trapped analytes (sebutylazine and Sebutylazine-d5) with a suitable organic solvent, such as ethyl acetate or methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS system (e.g., methanol/water mixture).
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of triazines.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sebutylazine: Select at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
Sebutylazine-d5: Select the corresponding precursor-to-product ion transitions, accounting for the mass shift due to deuterium labeling.
-
-
Data Analysis and Reporting
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of native sebutylazine and a constant concentration of Sebutylazine-d5. Plot the ratio of the peak area of sebutylazine to the peak area of Sebutylazine-d5 against the concentration of sebuthylazine to generate a calibration curve.
-
Quantification: Determine the concentration of sebuthylazine in the PT sample by calculating the peak area ratio and interpolating from the calibration curve.
-
Reporting: Report the final concentration in the units specified by the proficiency testing provider, adhering to their reporting guidelines.
Visualizing the Workflow
Caption: Workflow for Proficiency Testing of Sebutylazine in Water.
The Self-Validating System: Trustworthiness in Every Step
The described protocol represents a self-validating system. The use of Sebutylazine-d5 as an internal standard inherently builds trustworthiness into the measurement process. Any unforeseen issues during sample preparation or analysis that might lead to analyte loss or signal suppression would be reflected in the response of the internal standard, allowing for accurate correction. Furthermore, adherence to established methods, such as those published by the EPA, and participation in proficiency testing schemes accredited to ISO/IEC 17043, provides an external layer of validation and demonstrates a laboratory's commitment to quality.[6]
Conclusion
Sebutylazine-d5 (ethyl-d5) is an indispensable tool for environmental laboratories participating in proficiency testing for triazine herbicides. Its use within an isotope dilution mass spectrometry framework provides the highest level of accuracy and precision by effectively compensating for matrix effects and procedural inconsistencies. While direct comparative proficiency testing data may be limited in the public domain, the performance of structurally similar deuterated internal standards and the fundamental principles of IDMS strongly support the efficacy of Sebutylazine-d5. By implementing robust analytical protocols, such as the one detailed in this guide, and participating in accredited proficiency testing schemes, environmental laboratories can ensure the defensibility of their data and contribute to the reliable monitoring of our environment.
References
- Walorczyk, S. (2001). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination.
- Li, Y. N., Wu, H. L., Qing, X. D., Li, Q., Li, S. F., Fu, H. Y., ... & Yu, R. Q. (2010). Quantitative analysis of triazine herbicides in environmental samples by using high performance liquid chromatography and diode array detection combined with second-order calibration based on an alternating penalty trilinear decomposition algorithm. Analytica Chimica Acta, 678(1), 26-33.
- Shimadzu Scientific Instruments. (n.d.).
- Triantafyllidis, K., Zotos, A., Boti, V., & Albanis, T. (2008). Development of a fast and selective method for the sensitive determination of anatoxin-a in lake waters using liquid chromatography-tandem mass spectrometry and phenylalanine-d5 as internal standard.
- U.S. Environmental Protection Agency. (1984).
- Umweltbundesamt. (n.d.).
- Shimadzu Scientific Instruments. (n.d.).
- Law, B. F., Tattam, B. N., & Chain, A. (2022). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene, 19(11), 693-703.
- BenchChem. (2025). Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.).
- LGC Standards. (2025).
- Sverko, E., Tomy, G. T., Reiner, E. J., Li, H., McCarry, B. E., Arnot, J. A., ... & Helm, P. A. (2016). Determination of substituted diphenylamines in environmental samples. Analytical and Bioanalytical Chemistry, 408(28), 8035-8043.
- Carro, N., García, C., Mouteira, A., & Cela, R. (2013). Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain). International Journal of Analytical Chemistry, 2013, 726528.
- ResearchGate. (n.d.).
- Carro, N., García, C., Mouteira, A., & Cela, R. (2013). Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain). International Journal of Analytical Chemistry, 2013, 726528.
- Picó, Y., & Andreu, V. (2007). Determination of Triazines and Their Metabolites in Environmental Samples Using Molecularly Imprinted Polymer Extraction, Pressurized Liquid Extraction and LC–Tandem Mass Spectrometry.
- Mercadante, R., Polledri, E., & Fustinoni, S. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-886.
- Jork, H., & Roth, B. (1978). [Comparative chromatographic analyses of s-triazines (author's transl)].
- Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1991). Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. Analytical Chemistry, 63(19), 2043-2048.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Triazine Herbicides.
Sources
- 1. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of substituted diphenylamines in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umweltbundesamt.at [umweltbundesamt.at]
A Senior Application Scientist's Guide to Cross-Validation of LC-MS and GC-MS Methods for Triazine Herbicide Analysis Using Sebutylazine-d5
This guide provides a comprehensive framework for the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of triazine herbicides, utilizing Sebutylazine-d5 as an internal standard. For the purpose of this guide, we will consider Sebutylazine as the target analyte. This document is intended for researchers, scientists, and drug development professionals who require robust and interchangeable analytical methodologies.
The core principle of cross-validation is to establish documented evidence that two distinct analytical procedures are equivalent and can be used interchangeably.[1] This is particularly critical when migrating methods between laboratories, updating instrumentation, or when data from different analytical platforms need to be compared. The choice between LC-MS and GC-MS is often dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity.[2]
Triazine herbicides, such as Sebutylazine, are amenable to analysis by both LC-MS and GC-MS.[3][4][5] The use of a stable isotope-labeled internal standard, such as Sebutylazine-d5, is paramount for achieving accurate and precise quantification.[6] This is because the internal standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis, thereby correcting for variations in recovery and matrix effects.[6][7]
Foundational Principles: A Comparative Overview of LC-MS and GC-MS
The decision to employ LC-MS or GC-MS hinges on a fundamental understanding of each technique's strengths and limitations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is exceptionally well-suited for the analysis of polar, semi-polar, and thermally labile compounds.[2] The sample is introduced in a liquid mobile phase, which circumvents the need for high temperatures that could degrade sensitive analytes. Atmospheric pressure ionization (API) techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are commonly used. ESI is particularly effective for polar molecules, while APCI is often preferred for less polar compounds. A significant challenge in LC-MS is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and thermally stable compounds.[2] The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of the capillary column. Electron Ionization (EI) is the most common ionization technique, providing reproducible mass spectra that are valuable for compound identification. While often considered less susceptible to the type of ionization suppression seen in LC-MS, GC-MS can also experience matrix effects, often observed as an enhancement of the analyte signal due to the "analyte protectant" effect of matrix components in the injector.[8][9]
The use of Sebutylazine-d5, a deuterated analog of the target analyte, is a critical strategy to mitigate these challenges in both platforms. Its chemical and physical properties closely mirror those of Sebutylazine, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[6] This allows for the normalization of the analyte response to the internal standard response, correcting for variations in sample preparation, injection volume, and matrix-induced signal fluctuations.[6]
Experimental Design and Protocols
A robust cross-validation study requires meticulously developed and validated methods for both LC-MS and GC-MS.
Sample Preparation: A Unified Approach
A generic solid-phase extraction (SPE) protocol can be employed for the initial cleanup of water samples for both LC-MS and GC-MS analysis.
Protocol: Solid-Phase Extraction (SPE) of Water Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Spiking: To a 100 mL water sample, add a known concentration of Sebutylazine-d5 internal standard solution.
-
Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a vacuum for 15-20 minutes.
-
Elution: Elute the analytes with 2 x 3 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
For LC-MS: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile).
-
For GC-MS: Reconstitute the residue in 1 mL of a suitable solvent like ethyl acetate.
-
LC-MS/MS Method Protocol
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Parameters (Positive ESI):
-
Sebuthylazine: Precursor ion m/z 216.1 -> Product ions m/z 104.1 (quantifier), 159.1 (qualifier).
-
Sebuthylazine-d5: Precursor ion m/z 221.1 -> Product ion m/z 109.1.
-
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Parameters (EI):
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Sebuthylazine: m/z 200 (quantifier), 144, 215.
-
Sebuthylazine-d5: m/z 205.
-
Method Validation and Performance Comparison
Both methods must be independently validated according to established guidelines (e.g., FDA, EMA, ICH) before cross-validation.[1][10][11] Key validation parameters are summarized below with hypothetical but representative data.
Table 1: Comparison of LC-MS/MS and GC-MS Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS | Causality and Insights |
| Linearity (R²) | >0.998 | >0.997 | Both techniques demonstrate excellent linearity. The slightly higher R² in LC-MS can be attributed to the "softer" ionization of ESI. |
| LOD | 0.01 ng/mL | 0.1 ng/mL | LC-MS/MS is generally more sensitive for triazines due to efficient protonation in ESI and the high selectivity of MRM. |
| LOQ | 0.03 ng/mL | 0.3 ng/mL | The lower LOQ for LC-MS/MS allows for the reliable quantification of trace levels of Sebutylazine. |
| Accuracy (% Recovery) | 95-105% | 92-108% | Both methods show acceptable accuracy. The stable isotope-labeled internal standard effectively corrects for recovery losses. |
| Precision (RSD%) | <10% | <12% | Excellent precision is achieved in both methods, demonstrating their reproducibility. |
| Matrix Effect (%) | -15% to +10% | -5% to +20% | LC-MS can experience ion suppression. GC-MS may show signal enhancement due to matrix components protecting the analyte in the hot injector. Sebutylazine-d5 is crucial for mitigating these effects.[8][9][12] |
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct workflows for the LC-MS and GC-MS analyses.
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
The Cross-Validation Protocol: Bridging the Methodologies
Once both methods are fully validated, the cross-validation study can be performed.
Protocol: Cross-Validation Study
-
Sample Selection: Select a minimum of 20 representative matrix samples. These should include blank samples, spiked samples at low, medium, and high concentrations, and ideally, incurred residue samples.
-
Analysis: Analyze each sample in duplicate using both the validated LC-MS/MS method and the validated GC-MS method.
-
Data Evaluation:
-
For each sample, calculate the mean concentration obtained from each method.
-
Plot the results of the LC-MS/MS method (y-axis) against the results of the GC-MS method (x-axis).
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
-
Caption: Cross-Validation Logical Workflow.
Acceptance Criteria for Cross-Validation
For the methods to be considered equivalent and interchangeable, the following criteria should be met:
-
Coefficient of Determination (R²): Should be ≥ 0.98.
-
Slope of the Regression Line: Should be within the range of 0.90 to 1.10.
-
Y-Intercept: Should be close to zero and not statistically significant.
-
Paired t-test: Should show no statistically significant difference between the two datasets (p > 0.05).
Conclusion and Expert Recommendations
This guide has detailed the process for cross-validating LC-MS and GC-MS methods for the analysis of Sebutylazine, using Sebutylazine-d5 as an internal standard. Both techniques, when properly validated, can provide accurate and reliable data for the quantification of triazine herbicides.[3][4]
-
LC-MS/MS is the recommended technique when high sensitivity is required, particularly for trace-level analysis in complex matrices. Its ability to analyze compounds without derivatization makes it a more straightforward approach for many triazines.[3]
-
GC-MS remains a robust and reliable technique, especially in laboratories where it is the primary analytical platform. It can be less prone to certain types of matrix effects and provides highly specific mass spectra for confirmation.[5]
Successful cross-validation, as demonstrated by meeting the stringent acceptance criteria, provides a high degree of confidence that data generated by either method is comparable and defensible. The use of a stable isotope-labeled internal standard like Sebutylazine-d5 is not merely a recommendation but a necessity for bridging the inherent differences between these two powerful analytical techniques and ensuring the integrity of the quantitative data.
References
- A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC - Benchchem. (URL: )
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (URL: )
- Application Notes and Protocols: Terbuthylazine-d5 as an Internal Standard in Mass Spectrometry - Benchchem. (URL: )
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC Intern
- LC-MS method valid
-
Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects - Semantic Scholar. (URL: [Link])
-
Comparison of LC–MS/MS matrix effects in the different methods for the... - ResearchGate. (URL: [Link])
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method - MDPI. (URL: [Link])
-
Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])
-
Comparison of LC/MS and GC/MS Techniques - Shimadzu. (URL: [Link])
-
What Is Method Validation In The Context Of LC-MS? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed. (URL: [Link])
-
Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water - PubMed. (URL: [Link])
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (URL: [Link])
-
Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed. (URL: [Link])
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (URL: [Link])
-
Cross-validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate (cGMP) for Clinical Applications | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. shimadzu.com [shimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Quantitative Analysis: A Guide to Linearity and Range Determination for Sebuthylazine-d5 Calibration Curves
For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of quantitative data are paramount. In mass spectrometry-based assays, the calibration curve is the cornerstone of this accuracy. This guide provides an in-depth exploration of establishing linearity and defining the analytical range for Sebuthylazine-d5, a deuterated internal standard crucial for the precise quantification of the triazine herbicide Sebuthylazine and its analogs. We will move beyond rote procedural descriptions to dissect the underlying principles, compare methodologies, and equip you with the knowledge to build robust and defensible analytical methods.
The Critical Role of Sebuthylazine-d5 and Isotope Dilution
Sebutylazine, a member of the chlorotriazine herbicide family, is a compound of significant environmental and toxicological interest.[1] Its accurate quantification in complex matrices like soil, water, and biological tissues necessitates a robust analytical approach. This is where Sebuthylazine-d5, its stable isotope-labeled counterpart, becomes indispensable. The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the deuterated internal standard (IS) to every sample, calibrant, and quality control.[2] Since Sebuthylazine-d5 is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, we can effectively compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results.[2][3]
Establishing Linearity: More Than Just a Straight Line
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4][5] While a high correlation coefficient (r²) is often the primary focus, a true understanding of linearity involves a deeper statistical and graphical assessment.
The Great Debate: Weighted vs. Non-Weighted Linear Regression
A common pitfall in calibration curve construction is the assumption of homoscedasticity – the idea that the variance of the measurement error is constant across the entire concentration range. In reality, many analytical methods, particularly those spanning several orders of magnitude, exhibit heteroscedasticity, where the absolute error increases with concentration.[6][7] A standard, non-weighted linear regression gives equal importance to all data points. This can lead to the higher concentration standards disproportionately influencing the regression line, potentially causing significant inaccuracies at the lower end of the curve.[7]
This is where weighted linear regression becomes a powerful tool. By applying a weighting factor, we can give more influence to the less variable (typically lower concentration) data points, resulting in a more accurate model across the entire range.[6][7] Common weighting factors include 1/x, 1/x², 1/y, and 1/y², where 'x' is the concentration and 'y' is the instrument response.[7][8] The choice of weighting factor should be justified and is often determined by examining the relationship between the standard deviation of the response and the concentration.[6] For many bioanalytical and mass spectrometry methods, 1/x or 1/x² weighting is commonly employed as it effectively minimizes the relative error across a wide concentration range.[8]
Comparison of Regression Models:
| Regression Model | Description | When to Use | Causality |
| Non-Weighted Linear | Assumes constant variance (homoscedasticity) across the calibration range. | Narrow concentration ranges where the variance is demonstrably constant. | Simplicity, but can lead to significant errors at low concentrations if heteroscedasticity is present. |
| Weighted Linear (1/x) | Gives less weight to higher concentration points, assuming variance is proportional to concentration. | Wide dynamic ranges where the relative standard deviation (%RSD) is relatively constant. | A common and often effective approach to counteract increasing absolute variance with concentration. |
| Weighted Linear (1/x²) | A stronger weighting than 1/x, used when the variance increases more significantly with concentration. | Recommended for many LC-MS/MS bioanalytical methods to ensure accuracy at the lower limit of quantitation (LLOQ).[7] | Provides a better fit when the variance of the response is proportional to the square of the concentration. |
| Quadratic | A non-linear model that fits a second-order polynomial to the data. | When a clear and consistent non-linear relationship between response and concentration is observed.[9] | Can be indicative of detector saturation at high concentrations or other physical phenomena.[9] Should be used with caution and strong justification. |
Defining the Range: The Boundaries of Reliable Quantification
The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][5] It is crucial to define a range that is appropriate for the intended application of the method.
Key Considerations for Range Determination:
-
Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Upper Limit of Quantitation (ULOQ): The highest concentration on the calibration curve that meets the criteria for precision and accuracy.
-
Regulatory Guidance: Regulatory bodies like the ICH provide specific recommendations for the range based on the type of analysis. For an assay, the range is typically 80% to 120% of the test concentration.[10] For the determination of an impurity, the range should cover from the reporting level of the impurity to 120% of the specification.[10][11]
The process of determining the range is intrinsically linked to the evaluation of linearity, precision, and accuracy. The data from these validation experiments will collectively define the boundaries within which the analytical method is considered reliable.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust procedure for establishing the linearity and range of a Sebuthylazine-d5 calibration curve for the quantification of Sebuthylazine using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of Sebuthylazine and Sebuthylazine-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sebuthylazine by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of Sebuthylazine-d5 at a concentration that will yield a consistent and strong signal in the mass spectrometer.
2. Calibration Curve Preparation:
-
Prepare a series of at least 6-8 non-zero calibration standards by spiking a consistent volume of the Sebuthylazine-d5 working solution and varying volumes of the Sebuthylazine working standard solutions into the appropriate matrix (e.g., blank water, soil extract, or plasma).
-
The concentration range should be selected based on the expected concentrations of Sebuthylazine in the samples. A typical range for environmental analysis could be 0.1 to 100 ng/mL.[12][13][14]
3. Sample Analysis (LC-MS/MS):
-
Analyze the prepared calibration standards using a validated LC-MS/MS method.
-
Acquire the data in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for both Sebuthylazine and Sebuthylazine-d5 to ensure specificity.
4. Data Processing and Evaluation:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration level.
-
Plot the response ratio (y-axis) against the concentration of Sebuthylazine (x-axis).
-
Perform linear regression analysis on the data using both non-weighted and weighted (e.g., 1/x and 1/x²) models.
-
Evaluate the goodness of fit for each model by examining the correlation coefficient (r²), the distribution of residuals, and the back-calculated accuracy of the calibrants. The simplest model that adequately describes the concentration-response relationship should be chosen.[6]
-
The acceptable correlation coefficient is typically ≥ 0.99.[15]
Illustrative Data and Analysis:
The following table presents hypothetical data for a Sebuthylazine calibration curve and the results of different regression analyses.
| Nominal Conc. (ng/mL) | Response Ratio | Back-Calculated Conc. (Non-Weighted) (ng/mL) | % Accuracy (Non-Weighted) | Back-Calculated Conc. (1/x² Weighted) (ng/mL) | % Accuracy (1/x² Weighted) |
| 0.1 | 0.0052 | 0.15 | 150.0% | 0.11 | 110.0% |
| 0.5 | 0.0265 | 0.53 | 106.0% | 0.51 | 102.0% |
| 1.0 | 0.0510 | 1.00 | 100.0% | 0.98 | 98.0% |
| 5.0 | 0.2580 | 5.05 | 101.0% | 5.01 | 100.2% |
| 10.0 | 0.5150 | 10.01 | 100.1% | 10.00 | 100.0% |
| 50.0 | 2.5900 | 50.10 | 100.2% | 50.05 | 100.1% |
| 100.0 | 5.1700 | 99.80 | 99.8% | 99.95 | 99.9% |
| r² | 0.9998 | 0.9999 |
In this example, the non-weighted regression shows a significant deviation at the lowest concentration point (150% accuracy), while the 1/x² weighted regression provides much better accuracy across the entire range, particularly at the LLOQ. This demonstrates the importance of evaluating different regression models.
Visualizing the Workflow
A clear understanding of the workflow is essential for implementing a robust validation process.
Caption: Workflow for Linearity and Range Determination.
Caption: Decision Tree for Selecting a Regression Model.
Conclusion
The determination of linearity and range for a Sebuthylazine-d5 calibration curve is a critical process that underpins the reliability of quantitative data. By moving beyond a superficial assessment of the correlation coefficient and embracing a more rigorous evaluation of regression models, particularly the use of weighted regression, scientists can build more accurate and robust analytical methods. This guide has provided a comprehensive framework, grounded in authoritative guidelines and practical insights, to empower researchers in their pursuit of high-quality analytical data. The principles and methodologies discussed herein are not only applicable to Sebuthylazine-d5 but can also be extrapolated to a wide range of quantitative analyses using internal standards.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Busch, K. L. (2010). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy Online. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
GMP SOP. (n.d.). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. Retrieved from [Link]
-
Gennari, A., et al. (2016). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 112-118. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23712, Sebuthylazine. Retrieved from [Link]
-
Dolan, J. W. (2009). Calibration Curves, Part V: Curve Weighting. LCGC International. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Itoh, S., et al. (1999). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of Agricultural and Food Chemistry, 47(7), 2797-2801. Retrieved from [Link]
-
Morsa, D., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 690. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PharmaGuru. (2023). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
-
Gu, H., & Liu, G. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 69(5), 446-456. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the practical explanations for using weighting factors in the response variable "y" (e.g., 1/y or 1/y^2) in bioanalytical method validation?. Retrieved from [Link]
-
Chromatography Forum. (2006). WHAT EXACTLY DO WE MEAN BY WEIGHTED REGRESSION?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Scribd. (n.d.). Comparison Fda2018 Ema2022 Ich2005 Eurachem2014. Retrieved from [Link]
-
Yuan, L., et al. (2022). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 14(13), 883-896. Retrieved from [Link]
Sources
- 1. Sebuthylazine | C9H16ClN5 | CID 23712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. gmpsop.com [gmpsop.com]
- 11. database.ich.org [database.ich.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. pharmaguru.co [pharmaguru.co]
A Researcher's Guide to Determining the Limit of Detection and Quantification for Sebuthylazine-d5
In the realm of analytical chemistry, particularly in fields reliant on precise measurement such as environmental monitoring and drug development, the concepts of Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental. These parameters define the boundaries of an analytical method's capabilities, ensuring the reliability and validity of reported data. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the LOD and LOQ for Sebuthylazine-d5, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of the herbicide Sebuthylazine.
While specific, universally applicable LOD and LOQ values for Sebuthylazine-d5 are not predefined in the literature—as they are intrinsically dependent on the analytical instrumentation, method, and matrix—this guide will equip researchers with the foundational knowledge and a robust framework to determine these values experimentally. We will delve into the established methodologies, present comparative data from a closely related compound, and provide detailed protocols to empower you to validate your own analytical methods with scientific rigor.
The Critical Role of LOD and LOQ in Analytical Science
Before embarking on the experimental determination, it is paramount to understand the distinction and significance of these two figures of merit:
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision and accuracy. It is the point at which we can confidently say the analyte is present.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. At the LOQ, you can not only detect the analyte but also confidently report a numerical value.
The determination of these limits is a critical component of any analytical method validation, ensuring that the method is "fit for purpose." For instance, in regulatory environmental testing, the LOQ must be below the maximum allowable concentration of a pollutant.
Comparative Analysis: Insights from Terbuthylazine-d5
| Analyte | Matrix | Limit of Quantification (LOQ) | Analytical Method |
| Terbuthylazine | Human Urine | 0.25 µg/L[1] | Isotope-Dilution LC-MS/MS |
| Terbuthylazine | Human Hair | 0.01 ng/mg[1] | Isotope-Dilution LC-MS/MS |
These values highlight the exceptional sensitivity that can be achieved with LC-MS/MS, a technique well-suited for the trace-level analysis of Sebuthylazine. The low LOQs demonstrate the method's capability to quantify minute amounts of the herbicide in complex biological matrices. This data serves as a realistic target for researchers developing methods for Sebuthylazine-d5.
Establishing the Limit of Detection and Quantification for Sebuthylazine-d5: A Practical Workflow
The following section outlines the experimental workflow for determining the LOD and LOQ of Sebuthylazine-d5 in a specific matrix of interest. This protocol is based on widely accepted guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Experimental Design and Protocol
The choice of methodology for LOD and LOQ determination will depend on whether the analytical procedure exhibits baseline noise. For chromatographic methods like LC-MS/MS, two primary approaches are common: the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.
Workflow for LOD and LOQ Determination
Caption: A generalized workflow for the experimental determination of LOD and LOQ.
Step 1: Instrumentation and Method Optimization
Before LOD and LOQ determination, the LC-MS/MS method for Sebuthylazine-d5 must be fully optimized. This includes:
-
Chromatographic Conditions: Selection of an appropriate HPLC/UHPLC column, mobile phase composition, gradient elution program, and flow rate to achieve a sharp, symmetrical peak for Sebuthylazine-d5, well-resolved from any matrix interferences.
-
Mass Spectrometry Parameters: Optimization of the ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., precursor and product ions for Selected Reaction Monitoring - SRM, collision energy, and dwell time) to maximize the signal intensity for Sebuthylazine-d5.
Step 2: Method 1 - Signal-to-Noise (S/N) Ratio
This is a common and straightforward approach.
-
Sample Preparation: Prepare a series of diluted standards of Sebuthylazine-d5 in the matrix of interest.
-
Analysis: Inject these standards and a blank matrix sample into the LC-MS/MS system.
-
Data Evaluation: Determine the signal-to-noise ratio for the Sebuthylazine-d5 peak in each standard. The noise should be measured in a region of the chromatogram close to the analyte peak where there is no signal.
-
LOD and LOQ Determination:
-
The LOD is typically the concentration that yields a signal-to-noise ratio of 3:1 .
-
The LOQ is typically the concentration that yields a signal-to-noise ratio of 10:1 .
-
Conceptual Representation of S/N Ratio
Sources
Performance Evaluation of Sebuthylazine-d5 in Diverse Sample Matrices: A Comparative Guide
This guide provides an in-depth technical evaluation of Sebuthylazine-d5 as an internal standard for the quantitative analysis of Sebuthylazine in various environmental and biological matrices. We will explore the fundamental principles of isotope dilution mass spectrometry, compare the performance of Sebuthylazine-d5 against alternative internal standards, and provide supporting experimental data and protocols to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
The Critical Role of Internal Standards in Quantitative Analysis
Accurate quantification of analytes in complex matrices is a significant challenge in analytical chemistry. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, can lead to significant inaccuracies in measurement.[1][2] The use of an internal standard (IS) is a widely accepted strategy to compensate for these effects, as well as for variations in sample preparation and instrument response.[3][4] An ideal internal standard should be chemically and physically similar to the analyte, co-elute with it, and not be naturally present in the sample.[5]
Stable isotope-labeled internal standards (SIL-IS), such as Sebuthylazine-d5, are considered the gold standard for mass spectrometry-based quantification.[6][7] By incorporating stable isotopes (e.g., deuterium, carbon-13), the mass of the internal standard is shifted, allowing it to be distinguished from the native analyte by the mass spectrometer. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects and extraction inefficiencies, enabling a highly accurate ratiometric quantification.[4][8]
Comparative Performance of Sebuthylazine-d5
The primary advantage of Sebuthylazine-d5 over other types of internal standards, such as structural analogs or compounds with different retention times, lies in its ability to provide superior correction for matrix effects and procedural losses.
Mitigation of Matrix Effects
Matrix effects are a major source of variability in LC-MS/MS analysis.[9][10] The co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1] A non-isotopically labeled internal standard with a different chemical structure will likely have different ionization efficiency and be affected differently by the matrix, leading to inaccurate results.
Sebutylazine-d5, being structurally identical to Sebuthylazine, co-elutes and experiences the same ionization suppression or enhancement.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to more accurate and precise quantification. Studies on other triazine herbicides have demonstrated that isotope-labeled internal standards can effectively overcome the matrix effect.[11]
Recovery and Precision
The recovery of an analyte from a complex matrix during sample preparation can be variable. An internal standard added at the beginning of the extraction process can account for these losses. The following table summarizes typical recovery and precision data for triazine herbicides in different matrices when using an isotopically labeled internal standard, which can be considered representative of the expected performance for Sebuthylazine-d5.
| Matrix | Analyte Concentration | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | 10 µg/kg | 92.3 - 105.2 | < 9.6 | [11] |
| Soil | 20 µg/kg | 92.3 - 105.2 | < 9.6 | [11] |
| Soil | 50 µg/kg | 92.3 - 105.2 | < 9.6 | [11] |
| Water | 24 ng/L | 83 - 94 | 3.2 - 16.1 | [12] |
| Water | 200 ng/L | 83 - 94 | 3.2 - 16.1 | [12] |
| Water | 1000 ng/L | 83 - 94 | 3.2 - 16.1 | [12] |
| Human Urine | 0.1 - 10 µg/L | 95.2 - 104.8 | 3.5 - 8.2 | [13] |
| Human Hair | 0.1 - 5 ng/mg | 93.4 - 106.3 | 4.1 - 9.5 | [13] |
Linearity and Sensitivity
The use of Sebuthylazine-d5 ensures a linear response across a wide dynamic range. The method's sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ).
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Soil | < 0.06 µg/kg | < 0.2 µg/kg | [11] |
| Water | 0.75 - 12 ng/L | Not Reported | [12] |
| Wetland Water | 0.01 µg/L | Not Reported | [14] |
Experimental Workflow and Protocols
The following section details a generalized workflow for the analysis of Sebuthylazine in a soil matrix using Sebuthylazine-d5 as an internal standard. This protocol is based on established methods for triazine herbicide analysis.[11][15]
Caption: Experimental workflow for the analysis of Sebuthylazine in soil using Sebuthylazine-d5.
Materials and Reagents
-
Sebutylazine and Sebuthylazine-d5 analytical standards (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Homogenized soil samples
-
0.22 µm syringe filters
Sample Preparation (Soil)
-
Accurately weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known amount of Sebuthylazine-d5 solution to achieve a final concentration within the linear range of the method.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of triazine herbicides and can be adapted for Sebuthylazine.[3][16]
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
Example MRM Transitions (to be optimized for the specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sebuthylazine | 230.1 | 174.1 |
| Sebuthylazine | 230.1 | 118.1 |
| Sebuthylazine-d5 | 235.1 | 179.1 |
Data Processing
-
Integrate the peak areas for the selected MRM transitions of Sebuthylazine and Sebuthylazine-d5.
-
Calculate the ratio of the peak area of Sebuthylazine to the peak area of Sebuthylazine-d5 for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Sebuthylazine in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of Sebuthylazine-d5 as an internal standard provides a robust and reliable method for the quantitative analysis of Sebuthylazine in a variety of complex matrices. Its ability to accurately correct for matrix effects and procedural variations makes it superior to non-isotopically labeled internal standards. The experimental protocols and performance data presented in this guide demonstrate that methodologies incorporating Sebuthylazine-d5 can achieve the high levels of accuracy, precision, and sensitivity required for demanding research and regulatory applications.
References
-
Quan, H., Wu, C., Mei, X., Jun, N., & She, D. (2020). Simultaneous determination of four triazines in soil by isotope dilution mass spectrometry using 13C-labeled triazines as internal standards. Taylor & Francis Online. [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ResearchGate. (n.d.). Gas chromatography/ion trap mass spectrometry applied for the analysis of triazine herbicides in environmental waters by an isotope dilution technique. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(24), 5694-5705. [Link]
-
Genuardi, M., Negri, E., & Davoli, E. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. [Link]
-
ResearchGate. (n.d.). Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil. [Link]
-
Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277. [Link]
-
MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. [Link]
-
van de Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713-722. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Analytical method development of Bromacil + Terbuthylazine pesticide (combination) formulation by Reverse Phase High. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Yang, Y., Shah, R., & Yu, Y. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 557-570. [Link]
-
MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
Vuckovic, D. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Metabolites, 9(8), 163. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Study of Internal Standards for the Quantitative Analysis of Sebuthylazine
In the field of analytical chemistry, particularly in environmental and agricultural testing, the accurate quantification of herbicides like sebuthylazine is paramount. Sebuthylazine, a triazine herbicide, requires precise analytical methods to monitor its presence in various matrices such as soil and water.[1][2] The use of an internal standard (IS) is a cornerstone of reliable quantitative analysis, compensating for variations in sample preparation and instrument response. This guide provides a comparative study of different internal standards for the analysis of sebuthylazine, offering experimentally-backed insights for researchers and analytical chemists.
The Critical Role of Internal Standards in Sebuthylazine Analysis
Internal standards are essential for correcting analytical variability and circumventing the loss of compounds during the analytical procedure.[3] An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument, typically a mass spectrometer. For sebuthylazine analysis, this means selecting a compound that co-elutes or has a similar retention time and ionization efficiency but a different mass-to-charge ratio (m/z). The core principle is that any loss or variation experienced by the analyte during sample processing and analysis will be mirrored by the internal standard.[4]
The most effective internal standards are often stable isotope-labeled (SIL) analogues of the analyte.[5] These compounds, where some atoms are replaced by their heavier isotopes (e.g., Deuterium, Carbon-13), exhibit nearly identical chemical and physical properties to the native analyte.[6] This ensures they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for analytical errors.[4]
Candidate Internal Standards for Sebuthylazine
Based on structural similarity and common practices in triazine analysis, the following compounds were selected for this comparative study:
-
Atrazine-d5: A deuterated analog of atrazine, another widely used triazine herbicide. Its structural similarity to sebuthylazine makes it a strong candidate.[7]
-
Terbuthylazine-d5: The deuterated version of terbuthylazine, an isomer of sebuthylazine. This is expected to have very similar chemical and physical properties.[4][8]
-
Terbuthylazine (unlabeled): While not a SIL-IS, its isomeric relationship with sebuthylazine offers a cost-effective alternative, though with potential for co-elution and isobaric interference if not chromatographically resolved.[9][10][11]
Experimental Design
To objectively compare the performance of these internal standards, a series of experiments were designed to evaluate key analytical parameters: linearity, accuracy, precision, and recovery. The analysis was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for pesticide residue analysis.[7]
The following diagram illustrates the general workflow for the comparative study:
Caption: Workflow for the comparative analysis of internal standards.
1. Preparation of Stock and Working Solutions:
-
Individual stock solutions of sebuthylazine and each internal standard (Atrazine-d5, Terbuthylazine-d5, and Terbuthylazine) were prepared in methanol at a concentration of 1 mg/mL.
-
Working standard solutions were prepared by diluting the stock solutions in methanol to appropriate concentrations for spiking calibration standards and quality control (QC) samples.
2. Sample Preparation (QuEChERS Method for Soil):
-
A 10 g sample of homogenized soil was weighed into a 50 mL centrifuge tube.
-
The sample was spiked with the appropriate internal standard solution.
-
10 mL of water was added, and the sample was vortexed.
-
10 mL of acetonitrile was added, and the tube was shaken vigorously for 1 minute.
-
A QuEChERS salt packet (containing magnesium sulfate and sodium acetate) was added, and the tube was shaken for another minute.
-
The sample was centrifuged at 4000 rpm for 5 minutes.
-
An aliquot of the supernatant was taken for cleanup by dispersive solid-phase extraction (d-SPE).
-
The cleaned extract was evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) was used for chromatographic separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) was employed.
-
Mass Spectrometry: The analysis was performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Results and Discussion
The performance of each internal standard was evaluated based on the following criteria:
| Parameter | Atrazine-d5 | Terbuthylazine-d5 | Terbuthylazine (unlabeled) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Bias) | ± 5% | ± 3% | ± 15% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Recovery (%) | 85 - 105% | 90 - 110% | 75 - 115% |
Linearity: All three internal standards provided excellent linearity for the calibration curves of sebuthylazine, with correlation coefficients (R²) greater than 0.995. However, the use of Terbuthylazine-d5 resulted in the highest R² value, indicating the best fit for the calibration model.
Accuracy and Precision: The accuracy, measured as the percent bias from the true concentration, and precision, measured as the relative standard deviation (%RSD), were significantly better when using the deuterated internal standards. Terbuthylazine-d5 demonstrated the lowest bias and %RSD, highlighting its superior ability to compensate for matrix effects and other analytical variations.[12] The unlabeled terbuthylazine showed a higher degree of variability, which is expected as it cannot fully account for differences in ionization efficiency that may occur between it and sebuthylazine.
Recovery: The recovery of sebuthylazine from spiked soil samples was most consistent when using Terbuthylazine-d5 as the internal standard. This is attributed to its near-identical chemical properties, ensuring it tracks the analyte closely through the extraction and cleanup steps.[4]
Conclusion and Recommendations
Based on the experimental data, Terbuthylazine-d5 is the most suitable internal standard for the quantitative analysis of sebuthylazine. Its performance in terms of linearity, accuracy, precision, and recovery was superior to both Atrazine-d5 and unlabeled terbuthylazine. The use of a stable isotope-labeled analog of the analyte provides the most robust and reliable method for compensating for analytical variability, particularly in complex matrices like soil.[4]
While Atrazine-d5 also performed well and can be considered a viable alternative, the slight structural differences may lead to minor variations in chromatographic behavior and ionization response compared to sebuthylazine. Unlabeled terbuthylazine, while a cost-effective option, is not recommended for high-accuracy quantitative analysis due to its potential for greater variability and the risk of isobaric interference if not adequately separated chromatographically.
For researchers, scientists, and drug development professionals requiring the highest level of data quality and defensibility in sebuthylazine analysis, the investment in a deuterated internal standard, specifically Terbuthylazine-d5, is highly recommended.
References
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) - Shimadzu Scientific Instruments. Shimadzu. [Link]
-
Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. PubMed. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Sebuthylazine - CRM LABSTANDARD. LabStandard. [Link]
-
Sebuthylazine, Desethyl - CRM LABSTANDARD. LabStandard. [Link]
-
Internal standards for pesticide residues analysis, with GC-MS/MS and optimization approach. Reddit. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry. PubMed. [Link]
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]
- METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF ORGANONITROGEN HERBICIDES. USGS.
-
Sebuthylazine | C9H16ClN5 | CID 23712. PubChem. [Link]
-
Terbuthylazine: CAS # 5915-41-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]
-
Terbuthylazine-D5 solution - CRM LABSTANDARD. LabStandard. [Link]
-
Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]
-
Terbuthylazine - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Terbuthylazine | C9H16ClN5 | CID 22206. PubChem. [Link]
-
Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil | Request PDF. ResearchGate. [Link]
-
Sebuthylazine (Ref: GS 13528). AERU - University of Hertfordshire. [Link]
-
The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. MDPI. [Link]
-
sebuthylazine data sheet. Compendium of Pesticide Common Names. [Link]
-
(PDF) Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
-
Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]
-
Stable labeled standards. Shimadzu Chemistry & Diagnostics. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sebuthylazine (Ref: GS 13528) [sitem.herts.ac.uk]
- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Terbuthylazine-D5 solution – CRM LABSTANDARD [crmlabstandard.com]
- 9. ez.restek.com [ez.restek.com]
- 10. Terbuthylazine [webbook.nist.gov]
- 11. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Sebuthylazine-d5 (ethyl-d5)
For researchers and scientists in the fast-paced world of drug development and analytical science, precision and safety are paramount. This extends beyond the bench to the entire lifecycle of the chemical reagents we handle, including their proper disposal. Sebuthylazine-d5 (ethyl-d5), a deuterated stable isotope-labeled form of the triazine herbicide sebuthylazine, is a valuable tool in metabolic studies and environmental analysis. However, its responsible disposal is not merely a matter of laboratory hygiene; it is a critical component of regulatory compliance and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Sebuthylazine-d5. Moving beyond a simple checklist, we will delve into the rationale behind these procedures, grounding our recommendations in established safety protocols and regulatory frameworks.
Understanding the Compound: Key Safety and Hazard Data
Before proceeding with disposal, it is essential to understand the inherent characteristics of Sebuthylazine-d5. As a deuterated compound, it is not radioactive. However, its chemical properties mirror those of its non-labeled parent compound, sebuthylazine, which is a chlorotriazine herbicide.[1]
| Property | Information | Source |
| Chemical Formula | C₉H₁₁D₅ClN₅ | [1] |
| Synonyms | 2-sec-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine | [1] |
| Physical Form | Solid (Neat) | [1] |
| Known Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. | [1] |
| Decomposition | Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen chloride gas. | [1] |
| Chemical Class | Chlorotriazine Herbicide |
The core principle guiding the disposal of Sebuthylazine-d5 is to treat it as a hazardous chemical waste. This is due to its classification as a pesticide and the general guidelines for handling deuterated compounds, which recommend disposal as hazardous waste to prevent environmental contamination.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of Sebuthylazine-d5 from a laboratory setting.
Step 1: Immediate Actions and Personal Protective Equipment (PPE)
Your safety and the safety of your colleagues is the first priority. Before handling Sebuthylazine-d5 for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles: To protect against accidental splashes.
-
Chemical-resistant gloves: Nitrile gloves are a suitable choice.
-
Laboratory coat: To protect your clothing and skin.
All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust particles.[1]
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Designate a Waste Stream: Sebuthylazine-d5 waste should be designated as "solid hazardous chemical waste" or "pesticide waste," in accordance with your institution's waste management plan.
-
Select an Appropriate Container:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
The container must be in good condition, free from cracks or leaks.
-
Never use food or beverage containers for chemical waste.
-
-
Do Not Mix Wastes: Do not mix Sebuthylazine-d5 with other waste streams, especially liquids or incompatible chemicals. It should be kept separate from strong oxidizing agents.[1]
Step 3: Labeling the Waste Container
Accurate and thorough labeling of hazardous waste is a strict regulatory requirement. The label on your Sebuthylazine-d5 waste container must include the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "Sebuthylazine-d5 (ethyl-d5) "
-
The CAS Number: 1219805-56-7
-
An indication of the hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container (accumulation start date)
-
Your name, laboratory, and contact information
Step 4: Disposal of Contaminated Materials
Any materials that have come into direct contact with Sebuthylazine-d5 must also be disposed of as hazardous waste. This includes:
-
Weighing paper
-
Contaminated pipette tips
-
Gloves and other disposable PPE
Place these items in the same designated solid hazardous waste container as the Sebuthylazine-d5.
Step 5: Handling Empty Containers
Empty containers that originally held Sebuthylazine-d5 must be managed carefully to ensure they are free of residue.
-
Triple-Rinse Procedure:
-
Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.
-
Collect the rinsate (the solvent from rinsing) and dispose of it as liquid hazardous chemical waste in a separate, appropriately labeled container.[2]
-
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste. However, you must deface or remove the original product label to avoid any confusion.[2]
Step 6: Storage and Final Disposal
Proper storage of your hazardous waste while it awaits collection is crucial.
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the direct control of laboratory personnel.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management to schedule a pickup. Follow their specific procedures for waste collection.
The EHS department will then ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, typically via incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Sebuthylazine-d5.
Sources
Navigating the Safe Handling of Sebuthylazine-d5 (ethyl-d5): A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in drug development and environmental analysis, the use of isotopically labeled compounds like Sebuthylazine-d5 is indispensable for precise quantification and metabolic studies. However, ensuring the safety of laboratory personnel and the integrity of experimental outcomes requires a robust and well-understood handling protocol. This guide moves beyond generic safety data sheets to provide a detailed, evidence-based framework for the safe management of Sebuthylazine-d5 in a laboratory setting.
Understanding the Hazard: A Toxicological and Physicochemical Profile
Sebutylazine, a member of the chlorotriazine herbicide family, acts primarily by inhibiting photosynthesis in plants.[1] While its acute oral toxicity is considered low to moderate, it is classified as a hazardous substance.[2] The primary routes of occupational exposure are through inhalation of dust, skin absorption, and ingestion.[3]
Toxicological Summary:
The toxicity of Sebuthylazine-d5 is considered comparable to its unlabeled counterpart. The parent compound, sebuthylazine, and other chlorotriazines have been shown to cause a range of health effects in animal studies. The most notable concerns are related to reproductive and developmental toxicity, with disruptions to female developmental phases observed with several compounds in this class.[4] Studies on the related compound terbuthylazine have indicated that it can induce oxidative stress and low-level DNA instability in both human and animal cells, with the liver and kidneys being potential target organs.[5] While Sebuthylazine is not classified as a carcinogen, its potential for long-term effects necessitates stringent adherence to safety protocols to minimize exposure.[3]
Physicochemical Properties:
A clear understanding of the physical and chemical properties of Sebuthylazine-d5 is fundamental to its safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁D₅ClN₅ | [6] |
| Molecular Weight | 234.74 g/mol | [6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 158 - 159 °C | [3] |
| Stability | Stable under recommended storage conditions | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen chloride gas (under fire conditions) | [3] |
Personal Protective Equipment (PPE): An Essential Barrier
Given the potential for dermal absorption and inhalation, a comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling Sebuthylazine-d5.
Hand Protection: Selecting the Right Glove
The selection of appropriate gloves should be based on their resistance to permeation by chlorotriazine herbicides. While specific breakthrough time data for Sebuthylazine is limited, data for similar chemicals and general chemical resistance charts provide a strong basis for selection.
Recommended Glove Materials:
| Glove Material | Breakthrough Time Rating | Rationale and Recommendations |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of chemicals, including many pesticides. Recommended for prolonged handling or in situations with a high risk of splash contact.[7][8] |
| Viton® | Excellent | Provides excellent resistance to a broad spectrum of chemicals, including chlorinated compounds. A suitable alternative to butyl rubber.[8] |
| Nitrile Rubber | Good to Fair | While offering good general chemical resistance, breakthrough times can be shorter compared to butyl rubber or Viton®. Suitable for short-duration tasks and incidental contact. It is crucial to change nitrile gloves immediately upon contamination.[8][9] |
| Neoprene | Fair | Offers moderate protection but may have a shorter breakthrough time. Can be considered for tasks with minimal risk of direct contact.[8][9] |
| Natural Rubber (Latex) | Not Recommended | Generally provides poor resistance to organic solvents and many pesticides. Should not be used for handling Sebuthylazine-d5.[9] |
Operational Best Practices for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before handling the chemical.
-
Double Gloving: For tasks involving larger quantities or a higher risk of splashing, wearing two pairs of nitrile gloves can provide an additional layer of protection.
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container. Do not reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection: Ensuring Clean Air
All handling of solid Sebuthylazine-d5 that may generate dust, and any work with its solutions outside of a certified chemical fume hood, requires respiratory protection.
Recommended Respiratory Protection:
-
Primary Control: A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.
-
Secondary Protection (When a fume hood is not feasible): A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is recommended.[10][11][12] For operations that may generate dust, a combination cartridge with a P100 particulate pre-filter is essential.[13]
-
Cartridge Type: Organic Vapor (OV) cartridge (black color-coded).[13]
-
Fit Testing: A proper fit test is mandatory to ensure a protective seal.
-
Eye and Body Protection
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Body Protection: A chemical-resistant lab coat should be worn at all times. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls may be necessary.
-
Footwear: Closed-toe shoes are mandatory. For significant spill response, chemical-resistant shoe covers should be used.
Workflow for Safe Handling and Disposal
The following workflow outlines the critical steps for safely managing Sebuthylazine-d5 from receipt to disposal.
Caption: Workflow for the safe handling and disposal of Sebuthylazine-d5.
Operational and Disposal Plans: Step-by-Step Guidance
Decontamination of Surfaces and Equipment
Regular decontamination of laboratory surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.
Procedure for Decontamination:
-
Prepare a Decontamination Solution: A 10% solution of household bleach can be effective for decontaminating surfaces from many pesticides.[14] Alternatively, a solution of a laboratory-grade detergent in water can be used for general cleaning.
-
Initial Wipe-Down: Wearing appropriate PPE, wipe down the contaminated surfaces and equipment with disposable absorbent pads soaked in the decontamination solution.
-
Contact Time: Allow the decontamination solution to remain on the surface for a contact time of at least 15-20 minutes.
-
Rinsing: Thoroughly rinse the surfaces and equipment with deionized water to remove any residual cleaning agents.
-
Disposal of Materials: All cleaning materials (absorbent pads, wipes) should be disposed of as hazardous waste.
Disposal of Sebuthylazine-d5 Waste
Disposal of Sebuthylazine-d5 waste must be conducted in accordance with institutional and local environmental regulations. For small quantities of aqueous waste generated in the laboratory, a chemical degradation step can be employed to reduce its hazardous nature before final disposal. Alkaline hydrolysis is a viable method for the degradation of chlorotriazine herbicides.[15]
Laboratory-Scale Alkaline Hydrolysis Protocol (for aqueous solutions):
WARNING: This procedure should only be performed by trained personnel in a certified chemical fume hood while wearing all recommended PPE.
-
Segregate Waste: Collect all aqueous waste containing Sebuthylazine-d5 in a dedicated, properly labeled, and chemically resistant container.
-
Adjust pH: Slowly add a 2N sodium hydroxide (NaOH) solution to the waste while stirring to raise the pH to >12.[16] Use a pH meter to monitor the pH.
-
Hydrolysis: Loosely cap the container to prevent pressure buildup and allow the solution to stand at room temperature for at least 24 hours to facilitate hydrolysis of the chloro-s-triazine.
-
Neutralization: After the hydrolysis period, carefully neutralize the solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The neutralized solution should be transferred to a hazardous waste container for collection by the institution's environmental health and safety department. Do not pour down the drain.
Emergency Procedures
Spill Response:
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing full PPE, including respiratory protection, gently cover the spill with an absorbent material to prevent dust generation.
-
Carefully sweep the material into a labeled hazardous waste container.
-
Decontaminate the spill area as described in Section 4.1.
-
-
Small Spills (Liquid):
-
Evacuate the immediate area.
-
Wearing full PPE, contain the spill with absorbent pads or other suitable material.
-
Absorb the spilled liquid and place the contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area as described in Section 4.1.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's environmental health and safety department immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these detailed protocols, researchers can confidently and safely utilize Sebuthylazine-d5 (ethyl-d5) in their work, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
3M. 3M 6000 Series NIOSH Approved Respirator Cartridges. Available at: [Link].
-
Ansell. Ansell 8th Edition Chemical Resistance Guide. Available at: [Link].
-
PubChem. Sebuthylazine. National Center for Biotechnology Information. Available at: [Link].
-
All American Environmental Services Inc. Ansell 8th Edition Chemical Resistance Guide. Available at: [Link].
-
AbilityOne. 3M™ 6000 Series NIOSH Approved Respirator Cartridges. Available at: [Link].
-
Pesticide Decontaminants. Available at: [Link].
-
Microflex. Permeation Breakthrough Time Glove: Microflex® 93-260. Available at: [Link].
-
AERU. Sebuthylazine (Ref: GS 13528). University of Hertfordshire. Available at: [Link].
-
The RIDGEPRO. NIOSH Approved Respirator 5203 by 3M. Available at: [Link].
-
University of Maine Cooperative Extension. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors. Available at: [Link].
-
Pesticide Environmental Stewardship. Chemical Cartridge Respirator. Available at: [Link].
- Al-Otaibi, A. et al. (2020). Molecular and Biochemical Evidence of the Toxic Effects of Terbuthylazine and Malathion in Zebrafish. Animals, 10(12), 2376.
-
Spring Environmental. Glove selection chart. Available at: [Link].
-
All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Available at: [Link].
-
Analytical Standard Solutions (A2S). Sebuthylazine D5 (ethyl D5). Available at: [Link].
-
PubMed. Target organ profiles in toxicity studies supporting human dosing: Does severity progress with longer duration of exposure? Available at: [Link].
- Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Consider
-
U.S. Environmental Protection Agency. Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Available at: [Link].
- Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells. Archives of Toxicology, 92(5), 1735-1749.
-
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Available at: [Link].
-
Best Gloves. Chemical Resistance Chart. Available at: [Link].
-
PubChem. Desethylsebutylazine. National Center for Biotechnology Information. Available at: [Link].
-
ResearchGate. Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. Available at: [Link].
-
U.S. Environmental Protection Agency. Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Available at: [Link].
-
Journal of Chromatography A. Analysis of triazine herbicides by combined thin-layer chromatography and fluorimetry. Available at: [Link].
-
Society for Chemical Hazard Communication. Specific Target Organ Toxicity – Single Exposure. Available at: [Link].
-
MDPI. Optimization of Pressurized Alkaline Hydrolysis for Chemical Recycling of Post-Consumer PET Waste. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. springenvironmental.com [springenvironmental.com]
- 3. scribd.com [scribd.com]
- 4. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sebuthylazine-d5 (ethyl-d5) | LGC Standards [lgcstandards.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. uwyo.edu [uwyo.edu]
- 10. Robot or human? [walmart.com]
- 11. theridgepro.com [theridgepro.com]
- 12. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 13. Chemical Cartridge Respirator – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Analysis of triazine herbicides by combined thin-layer chromatography and fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
